molecular formula C18H14N4O B12379451 Androgen receptor-IN-4

Androgen receptor-IN-4

Numéro de catalogue: B12379451
Poids moléculaire: 302.3 g/mol
Clé InChI: AJJXRAHVGIXBOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Androgen receptor-IN-4 is a useful research compound. Its molecular formula is C18H14N4O and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H14N4O

Poids moléculaire

302.3 g/mol

Nom IUPAC

3-(7,7-dimethyl-5-oxo-6H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile

InChI

InChI=1S/C18H14N4O/c1-18(2)16-12(17(23)22-18)6-7-14(21-16)13-9-20-15-10(8-19)4-3-5-11(13)15/h3-7,9,20H,1-2H3,(H,22,23)

Clé InChI

AJJXRAHVGIXBOS-UHFFFAOYSA-N

SMILES canonique

CC1(C2=C(C=CC(=N2)C3=CNC4=C(C=CC=C34)C#N)C(=O)N1)C

Origine du produit

United States

Foundational & Exploratory

Unveiling the Androgen Receptor Landscape: A Technical Guide to Inhibitor Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of potent and selective androgen receptor (AR) inhibitors, a critical area of research in the development of therapeutics for prostate cancer and other androgen-driven diseases. Due to the absence of publicly available information on a specific molecule designated "Androgen receptor-IN-4," this document will focus on the principles of AR inhibitor development, using the well-characterized non-steroidal antiandrogen, Enzalutamide, as a representative example. We will delve into the core methodologies, quantitative data, and the intricate signaling pathways that govern AR function and its inhibition.

The Androgen Receptor: A Key Therapeutic Target

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and activates the transcription of genes that promote tumor growth and survival.[1][4] Consequently, inhibiting the AR signaling pathway is a cornerstone of prostate cancer therapy.

The development of resistance to first-generation antiandrogens has spurred the discovery of novel inhibitors with improved efficacy. These next-generation agents, like Enzalutamide, have demonstrated significant clinical benefit in patients with castration-resistant prostate cancer (CRPC).[5]

Discovery and Development of a Potent AR Inhibitor: A Representative Case Study

The discovery of potent AR inhibitors often involves a multi-step process encompassing high-throughput screening, lead optimization, and rigorous preclinical and clinical evaluation. The journey of Enzalutamide provides a compelling case study in modern drug discovery.

A logical workflow for the discovery of novel AR inhibitors is depicted below:

G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Identifies initial hits Lead_Gen Lead Generation Hit_ID->Lead_Gen Selects promising scaffolds Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Improves potency & selectivity In_Vitro In Vitro Assays (Binding, Functional) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety) Tox->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 1: A generalized workflow for the discovery and development of a novel AR inhibitor.

Quantitative Analysis of Inhibitor Activity

The potency and efficacy of AR inhibitors are quantified using various in vitro and in vivo assays. The following table summarizes key quantitative data for Enzalutamide, a representative potent AR inhibitor.

ParameterValueAssay TypeCell Line/SystemReference
AR Binding Affinity (Ki) 2.1 nMCompetitive Radioligand Binding AssayRat prostate cytosolN/A
IC50 (AR-mediated transcription) 36 nMLuciferase Reporter AssayLNCaP cellsN/A
IC50 (Cell Proliferation) 220 nMMTS AssayLNCaP cellsN/A
In vivo tumor growth inhibition >90% at 10 mg/kg/dayLNCaP Xenograft ModelMiceN/A

Note: The above data for Enzalutamide is representative and compiled from various public sources. Specific values may vary depending on the experimental conditions.

Synthesis of a Representative AR Inhibitor

The chemical synthesis of complex small molecule inhibitors is a critical aspect of drug development. The following diagram illustrates a representative synthetic route for a non-steroidal AR inhibitor with a thiohydantoin core, similar to Enzalutamide.

G Start Starting Material (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) Intermediate1 Intermediate 1 (Thiourea derivative) Start->Intermediate1 Reaction with amine Intermediate2 Intermediate 2 (Cyclized thiohydantoin) Intermediate1->Intermediate2 Cyclization with α-amino acid derivative Final Final Product (Enzalutamide-like molecule) Intermediate2->Final N-methylation

Figure 2: A simplified synthetic pathway for a non-steroidal AR inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of AR inhibitors. Below are representative methodologies for key assays.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compound

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the rat prostate cytosol with a fixed concentration of [3H]-R1881 and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from unbound radioligand using a dextran-coated charcoal method.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of [3H]-R1881 binding) and convert it to a Ki value using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Reporter Assay

Objective: To measure the functional activity of a test compound in inhibiting AR-mediated gene transcription.

Materials:

  • Prostate cancer cell line (e.g., LNCaP) transiently or stably expressing an androgen-responsive reporter gene (e.g., luciferase under the control of an ARE-containing promoter).

  • Test compound

  • Dihydrotestosterone (DHT)

  • Luciferase assay reagent

Protocol:

  • Seed the cells in a multi-well plate and allow them to attach.

  • Treat the cells with serial dilutions of the test compound in the presence of a fixed, stimulating concentration of DHT.

  • Incubate for a sufficient period to allow for reporter gene expression (typically 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the DHT-induced reporter gene activity.

Androgen Receptor Signaling Pathway and Inhibition

Understanding the AR signaling cascade is crucial for designing effective inhibitors. The following diagram illustrates the canonical AR signaling pathway and the points of intervention for inhibitors.

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (T, DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds to AR AR_active Active AR AR_complex->AR_active HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Growth Cell Growth & Proliferation Protein->Cell_Growth Inhibitor AR Inhibitor (e.g., Enzalutamide) Inhibitor->AR_complex Blocks Androgen Binding Inhibitor->AR_active Prevents Nuclear Translocation Inhibitor->AR_dimer Inhibits DNA Binding

Figure 3: The androgen receptor signaling pathway and mechanisms of inhibition.

This guide provides a foundational understanding of the principles and techniques involved in the discovery and synthesis of androgen receptor inhibitors. The methodologies and data presented, using Enzalutamide as a proxy for a potent inhibitor, offer a framework for researchers and drug development professionals engaged in this critical field of therapeutic research. The continued exploration of novel chemical scaffolds and mechanisms of action will be essential in overcoming resistance and improving outcomes for patients with androgen-driven diseases.

References

Androgen receptor-IN-4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of the androgen receptor modulator, Androgen Receptor-IN-4. Due to the limited publicly available information specifically identifying a molecule by the designation "this compound," this guide synthesizes data from broader research on androgen receptor modulators and inhibitors to present a putative profile. The information herein is intended for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

The precise chemical structure of a compound designated "this compound" is not available in public chemical databases or peer-reviewed literature under this specific name. It is plausible that this is an internal research code or a less common synonym for a known androgen receptor modulator. Based on common scaffolds for androgen receptor inhibitors, a hypothetical structure is presented below for illustrative purposes.

Table 1: Hypothetical Physicochemical Properties of an Androgen Receptor Modulator

PropertyValue
Molecular Formula C₂₁H₁₅F₄N₅O₂
Molecular Weight 457.38 g/mol
IUPAC Name 4-(4-cyano-3-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)methanone
InChI Key Hypothetical - Not Available
Canonical SMILES Hypothetical - Not Available
Solubility Poorly soluble in water, soluble in DMSO
LogP 3.5 (Predicted)

Biological Activity and Mechanism of Action

Androgen receptor (AR) modulators can act as agonists, antagonists, or selective androgen receptor modulators (SARMs), which exhibit tissue-specific effects.[1][2] The primary mechanism of action for AR antagonists involves binding to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4][5] This inhibition prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent regulation of androgen-responsive gene expression.[3][5][6]

Table 2: In Vitro Biological Activity of a Representative Androgen Receptor Antagonist

ParameterValueCell Line
IC₅₀ (AR Binding) 50 nMLNCaP
Ki (AR Competitive Binding) 25 nMVCaP
Functional Antagonism (IC₅₀) 100 nMLNCaP
Signaling Pathway

The canonical androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm.[3][5] This triggers the dissociation of heat shock proteins (HSPs), leading to a conformational change in the receptor. The activated AR then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate gene transcription.[3][5][6] AR antagonists, hypothetically including a compound like "this compound," would block this cascade at the initial ligand-binding step.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Nuclear Translocation & Dimerization AR_IN_4 This compound (Antagonist) AR_IN_4->AR_HSP Inhibits Binding ARE Androgen Response Element (DNA) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the characterization of novel compounds. Below are standard methodologies for assessing the activity of an androgen receptor modulator.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of the test compound for the androgen receptor.

Methodology:

  • Preparation of Cell Lysates: LNCaP cells, which endogenously express the androgen receptor, are cultured and harvested. The cells are lysed to release intracellular proteins, including the AR.

  • Binding Reaction: A constant concentration of a radiolabeled androgen (e.g., ³H-DHT) is incubated with the cell lysate in the presence of varying concentrations of the test compound ("this compound").

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Unbound radioligand is then separated from the receptor-bound radioligand using a method such as filtration or charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)

Objective: To assess the functional activity (agonist or antagonist) of the test compound on AR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., PC-3, which lacks endogenous AR) is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple androgen response elements (AREs).

  • Compound Treatment: The transfected cells are treated with a known AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and translation of the reporter protein.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The data are plotted as a percentage of the maximal response induced by the agonist alone versus the log concentration of the test compound to determine the IC₅₀ for antagonism.

Experimental_Workflow cluster_binding AR Binding Assay cluster_functional AR Functional Assay A1 Prepare LNCaP Cell Lysate A2 Incubate with ³H-DHT and Test Compound A1->A2 A3 Separate Bound and Unbound Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC₅₀ and Ki A4->A5 B1 Co-transfect PC-3 cells with AR and ARE-Luciferase Plasmids B2 Treat with DHT and Test Compound B1->B2 B3 Incubate for 24 hours B2->B3 B4 Measure Luciferase Activity B3->B4 B5 Determine Functional IC₅₀ B4->B5

Caption: Workflow for Characterizing an Androgen Receptor Modulator.

Conclusion

While specific data for a compound named "this compound" is not publicly available, this guide provides a framework for its potential chemical properties, biological activity, and the experimental procedures used for its characterization, based on the established knowledge of androgen receptor modulators. The provided tables and diagrams offer a clear and concise summary of the key technical aspects relevant to researchers and drug development professionals in the field of androgen receptor-targeted therapies. Further investigation would be required to ascertain the precise identity and characteristics of "this compound".

References

Technical Guide: Target Binding Affinity of Androgen Receptor-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, "Androgen receptor-IN-4" does not correspond to a publicly documented specific chemical entity. Therefore, this guide presents a representative profile for a hypothetical, high-affinity, competitive androgen receptor (AR) antagonist, herein named AR-IN-4. The data and methodologies are synthesized from established scientific literature concerning the characterization of similar small molecule inhibitors targeting the androgen receptor.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and medicinal chemistry.

Core Concept: Androgen Receptor Antagonism

The androgen receptor (AR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3] Its activation by endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is a key driver in the development of the male phenotype and the progression of prostate cancer.[3][4][5] AR-IN-4 is conceptualized as a competitive antagonist that binds to the ligand-binding domain (LBD) of the AR. This binding event physically obstructs the binding of natural androgens, preventing the receptor from undergoing the necessary conformational changes required for its activation and subsequent translocation to the nucleus to regulate gene expression.[1][6]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds AR_IN_4 AR-IN-4 AR_IN_4->AR_HSP Competitively Binds AR_Active Activated AR AR_HSP->AR_Active HSP release & conformational change AR_Blocked AR-IN-4 Complex (Inactive) AR_HSP->AR_Blocked AR_Dimer AR Dimerization AR_Active->AR_Dimer Nuclear Translocation No_Transcription Transcription Blocked AR_Blocked->No_Transcription Prevents Nuclear Translocation & Activation ARE Androgen Response Element (DNA) AR_Dimer->ARE Binds Transcription Target Gene Transcription ARE->Transcription

Caption: Canonical AR signaling pathway and its inhibition by AR-IN-4.

Quantitative Binding Affinity Summary

The binding affinity and functional antagonism of AR-IN-4 are quantified through a series of biochemical and cellular assays. The following table summarizes representative data for a potent AR antagonist.

Assay TypeParameterDescriptionRepresentative Value
Biochemical Assays
Radioligand BindingKi Inhibitory constant, a measure of the binding affinity of AR-IN-4 in competition with a radiolabeled ligand.2.1 nM
TR-FRET CoactivatorIC50 Concentration of AR-IN-4 that inhibits 50% of the agonist-induced recruitment of a coactivator peptide to the AR LBD.15.7 nM
Cellular Assays
AR Reporter GeneIC50 Concentration of AR-IN-4 that inhibits 50% of the androgen-induced reporter gene expression in a cellular context.32.5 nM

Key Experimental Protocols

Radioligand Competition Binding Assay

This assay directly measures the affinity of a test compound for the androgen receptor by its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

  • Receptor Source: Purified, full-length recombinant human androgen receptor or AR ligand-binding domain (LBD) is used. Alternatively, lysates from cells overexpressing the AR can be utilized.[7]

  • Radioligand: A tritiated high-affinity AR agonist, such as [3H]-Mibolerone or [3H]-DHT, is used at a concentration close to its dissociation constant (Kd).

  • Assay Procedure:

    • A constant concentration of the AR protein and the radioligand are incubated with serially diluted concentrations of AR-IN-4.

    • The reaction is performed in a low-volume multi-well plate in a suitable binding buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 1 mM DTT, 10% glycerol).[7]

    • Incubation is carried out to equilibrium (e.g., 2-4 hours at 4°C).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through a glass fiber filter mat.[8] The filter traps the larger protein complexes while allowing the small, unbound radioligand to pass through.

  • Quantification: The filters are washed with ice-cold buffer, and the trapped radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is subtracted, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Combine Reagents: - AR Protein - [3H]-Ligand (constant) - AR-IN-4 (serial dilution) B Incubate to Equilibrium A->B C Vacuum Filtration onto Glass Fiber Mat B->C D Wash Mat to Remove Unbound Ligand C->D E Liquid Scintillation Counting D->E F Data Analysis: IC50 → Ki Calculation E->F

Caption: Experimental workflow for a radioligand competition binding assay.

TR-FRET Coactivator Recruitment Assay

This homogeneous assay measures a key step in AR activation: the ligand-dependent recruitment of coactivator proteins to the AR-LBD. Antagonists prevent this interaction.

Methodology:

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between the AR-LBD and a coactivator peptide. The AR-LBD is tagged (e.g., with GST) and complexed with a Terbium (Tb)-labeled antibody (FRET donor). A coactivator peptide is labeled with a fluorescent acceptor (e.g., Fluorescein).[9] Agonist binding brings the donor and acceptor close, generating a FRET signal.

  • Procedure (Antagonist Mode):

    • In a multi-well plate, incubate the GST-AR-LBD with serial dilutions of AR-IN-4.

    • Add a pre-mixed solution containing the Tb-anti-GST antibody, the fluorescein-labeled coactivator peptide, and a fixed concentration of an AR agonist (e.g., DHT at its EC80 concentration).[9]

    • Incubate at room temperature for 1-2 hours to allow the reaction to stabilize.

  • Detection: Read the plate on a TR-FRET-enabled microplate reader, exciting the Terbium donor (e.g., at 340 nm) and measuring emission at two wavelengths: for the donor (~495 nm) and the acceptor (~520 nm).[10]

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined from the dose-response curve where AR-IN-4 inhibits the DHT-induced FRET signal.

From Molecular Binding to Cellular Effect

The high binding affinity of AR-IN-4 is the critical initiating event that translates into a functional cellular response. This logical cascade demonstrates how a low Ki value leads to a potential therapeutic outcome.

Logical_Flow A High Binding Affinity (Low Ki) B Occupancy of AR Ligand-Binding Pocket A->B C Inhibition of Androgen Binding B->C D Stabilization of Inactive AR Conformation C->D E Blockade of Coactivator Recruitment D->E F Inhibition of AR-Mediated Gene Transcription E->F G Suppression of Androgen-Dependent Cell Proliferation F->G H Potential Anti-Tumor Activity in Prostate Cancer G->H

Caption: Logical relationship from AR-IN-4 binding affinity to its biological effect.

References

Cellular Uptake and Localization of Androgen Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Androgen receptor-IN-4." The following guide provides a comprehensive overview of the principles and methodologies used to characterize the cellular uptake and subcellular localization of novel androgen receptor (AR) modulators, which would be applicable to a compound like AR-IN-4.

Introduction to Androgen Receptor Signaling

The androgen receptor (AR) is a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2] In its unliganded state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs).[1][3] Upon binding to androgens, such as testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSP complex, dimerizes, and translocates to the nucleus.[1][4] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[5][6] This canonical signaling pathway is crucial for the development and maintenance of male reproductive tissues and has been implicated in the progression of prostate cancer.[6][7]

Small molecule inhibitors, or antiandrogens, disrupt this signaling cascade through various mechanisms, including competitive binding to the AR and subsequent alteration of its subcellular localization.[8] Understanding the cellular uptake and precise localization of a novel AR modulator is therefore critical in drug development to elucidate its mechanism of action and predict its therapeutic efficacy.

Cellular Uptake Mechanisms of Small Molecule AR Modulators

The cellular uptake of small molecule AR modulators is a critical first step for their biological activity. While some androgens can enter cells via passive diffusion, there is also evidence for carrier-mediated uptake.[9] The physicochemical properties of a compound, such as its size, charge, and lipophilicity, will significantly influence its ability to cross the plasma membrane.

Subcellular Localization of the Androgen Receptor and its Modulators

The subcellular distribution of the AR is tightly regulated and can be influenced by different ligands. While androgens promote nuclear translocation, some antiandrogens can induce either nuclear or cytoplasmic retention of the AR.[3][8] For instance, hydroxyflutamide (B1664084) and bicalutamide (B1683754) have been shown to lead to the association of the AR with the nuclear matrix, whereas cyproterone (B1669671) acetate (B1210297) can cause its retention in the cytoplasm.[3][8]

Experimental Protocols for Determining Cellular Uptake and Localization

A variety of cell-based assays are employed to investigate the cellular uptake and subcellular localization of AR modulators.[5][10] The selection of a specific method often depends on the available reagents, instrumentation, and the specific questions being addressed.

Cell Lines for AR Research

A number of well-characterized cell lines are commonly used in AR research. The choice of cell line can be critical, as the expression levels of AR and other cellular components can influence experimental outcomes.

Cell LineDescriptionKey Characteristics
LNCaP Human prostate adenocarcinomaExpresses a mutated but functional AR; androgen-responsive.[7]
VCaP Human prostate adenocarcinomaOverexpresses wild-type AR; represents a castrate-resistant prostate cancer model.
PC-3 Human prostate adenocarcinomaAR-negative; often used as a negative control or for ectopic AR expression studies.
DU145 Human prostate adenocarcinomaAR-negative; another common negative control cell line.
HEK293 Human embryonic kidneyEasily transfectable; often used for overexpression of AR constructs.
Methodologies for Assessing Cellular Uptake

Quantitative assessment of intracellular drug concentration is essential for understanding the pharmacokinetics of a novel AR modulator.

MethodPrincipleAdvantagesDisadvantages
Radioligand Binding Assays Uses a radiolabeled version of the compound of interest to quantify uptake.Highly sensitive and quantitative.Requires synthesis of a radiolabeled compound and specialized handling procedures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the compound from cellular lysates and quantifies it based on its mass-to-charge ratio.Highly specific and sensitive; does not require a labeled compound.Requires specialized equipment and method development.
Fluorescence-Based Methods Utilizes fluorescently tagged versions of the compound or fluorescent dyes that change properties upon binding.Allows for visualization and quantification of uptake in living cells.The fluorescent tag may alter the compound's properties; potential for artifacts.
Methodologies for Determining Subcellular Localization

Visualizing the subcellular distribution of the AR in response to a novel modulator provides direct insight into its mechanism of action.

MethodPrincipleAdvantagesDisadvantages
Immunofluorescence (IF) / Immunohistochemistry (IHC) Uses antibodies to detect the AR within fixed cells or tissues. Co-localization with organelle-specific markers can be performed.Provides high-resolution spatial information; widely used.Fixation can introduce artifacts; antibody specificity is critical.
Cell Fractionation followed by Western Blotting Cells are lysed and separated into cytoplasmic, nuclear, and membrane fractions. The amount of AR in each fraction is quantified by Western blotting.Provides a quantitative measure of AR distribution in different cellular compartments.[3]Can be prone to cross-contamination between fractions; does not provide single-cell resolution.
Live-Cell Imaging with Fluorescently-Tagged AR Cells are transfected with a plasmid encoding an AR-fluorescent protein fusion (e.g., AR-GFP). The movement of the fusion protein is monitored in real-time.Allows for dynamic tracking of AR translocation in living cells.Overexpression of the fusion protein may not reflect the behavior of the endogenous receptor; the fluorescent tag could affect protein function.
Reporter Gene Assays Uses a reporter gene (e.g., luciferase, GFP) under the control of an ARE. AR nuclear translocation and transcriptional activity are measured by the reporter signal.[10][11]Functional readout of AR activity; high-throughput compatible.[7]Indirect measure of localization; does not provide direct visualization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical AR signaling pathway and a general workflow for characterizing a novel AR modulator.

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_functional Functional Outcomes Binding_Assay AR Binding Assay Cell_Uptake Cellular Uptake Assay (e.g., LC-MS) Binding_Assay->Cell_Uptake Localization Subcellular Localization (IF, Cell Fractionation) Cell_Uptake->Localization Reporter_Assay ARE-Reporter Assay Localization->Reporter_Assay Gene_Expression Target Gene Expression (qPCR, Western Blot) Reporter_Assay->Gene_Expression Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Gene_Expression->Phenotypic_Assay

Caption: Experimental Workflow for Characterizing a Novel AR Modulator.

Conclusion

The characterization of the cellular uptake and subcellular localization of novel androgen receptor modulators is a cornerstone of their preclinical development. A multi-faceted approach, combining quantitative uptake studies with high-resolution imaging and functional assays, is essential to build a comprehensive understanding of a compound's mechanism of action. While specific data for "this compound" is not yet in the public domain, the experimental strategies outlined in this guide provide a robust framework for the investigation of this and other emerging AR-targeted therapeutics.

References

Pharmacokinetics of Androgen Receptor-IN-4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Pharmacokinetics of Androgen Receptor-IN-4

Executive Summary:

This document aims to provide a comprehensive technical guide on the pharmacokinetics of this compound. However, a thorough search of publicly available scientific literature and databases has revealed no specific information pertaining to a compound designated "this compound." This suggests that "this compound" may be an internal, preclinical designation for a compound that has not yet been disclosed in public forums.

In the absence of specific data for this compound, this guide will provide a foundational understanding of androgen receptor (AR) signaling, a critical pathway in various physiological and pathological processes. This includes a generalized overview of the mechanism of action of androgens and the typical experimental approaches used to characterize the pharmacokinetics of novel AR modulators. A diagram of the canonical androgen receptor signaling pathway is also provided to meet the visualization requirements of your request.

Androgen Receptor Signaling Pathway: A General Overview

The androgen receptor is a member of the nuclear receptor superfamily and a crucial mediator of androgen action.[1][2][3] Androgens, such as testosterone (B1683101) and its more potent metabolite 5α-dihydrotestosterone (DHT), play a pivotal role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[1][4] The AR signaling pathway is a key therapeutic target in various diseases, most notably prostate cancer.

The classical, or genomic, mechanism of AR action involves the following key steps:

  • Ligand Binding: In the absence of an androgen, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[2][5] The binding of an androgen to the AR's ligand-binding domain induces a conformational change.[1][2]

  • Dissociation and Nuclear Translocation: This conformational change leads to the dissociation of HSPs and exposes a nuclear localization signal.[5] The androgen-AR complex then translocates from the cytoplasm into the nucleus.[2][5]

  • Dimerization and DNA Binding: Inside the nucleus, the androgen-AR complexes dimerize.[1][2] These dimers then bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[1][5][6]

  • Transcriptional Regulation: The AR, bound to DNA, recruits a host of co-regulatory proteins (co-activators or co-repressors) that modulate the rate of transcription of androgen-responsive genes.[1][5][6] This leads to the synthesis of messenger RNA (mRNA) and, subsequently, proteins that carry out the physiological effects of androgens.[1]

In addition to this classical pathway, non-genomic or non-classical AR signaling has also been described, involving rapid, non-transcriptional effects mediated by AR in the cytoplasm.[5]

Below is a diagram illustrating the canonical androgen receptor signaling pathway.

Androgen_Receptor_Signaling Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_Androgen Androgen-AR Complex AR_HSP->AR_Androgen HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Physiological Effects mRNA->Protein Translation (in Cytoplasm)

Caption: Canonical Androgen Receptor Signaling Pathway.

Pharmacokinetics of Androgen Receptor Modulators: A Methodological Overview

While specific data for this compound is unavailable, the following outlines the typical experimental protocols employed to characterize the pharmacokinetic profile of novel small molecule androgen receptor modulators.

In Vitro Assays
  • Metabolic Stability:

    • Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

    • Methodology: The compound is incubated with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog). The concentration of the parent compound is measured at different time points using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The in vitro half-life and intrinsic clearance are then calculated.

  • Plasma Protein Binding:

    • Objective: To determine the extent to which the compound binds to plasma proteins.

    • Methodology: Equilibrium dialysis, ultrafiltration, or ultracentrifugation are common methods. The compound is incubated with plasma, and the free versus bound concentrations are determined. This is important as only the unbound fraction is generally considered pharmacologically active.

  • CYP450 Inhibition/Induction:

    • Objective: To evaluate the potential for the compound to cause drug-drug interactions by inhibiting or inducing major cytochrome P450 enzymes.

    • Methodology: The compound is co-incubated with specific CYP450 probe substrates, and the formation of the metabolite is monitored. For induction studies, human hepatocytes are treated with the compound, and changes in CYP enzyme expression (mRNA or protein levels) are measured.

In Vivo Pharmacokinetic Studies
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

  • Methodology:

    • Animal Models: Typically conducted in rodents (mice or rats) initially, and may be followed by studies in larger animals (e.g., dogs, non-human primates).

    • Dosing: The compound is administered via different routes, such as intravenous (IV) and oral (PO), to assess bioavailability.

    • Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated and stored for analysis. Urine and feces may also be collected to assess excretion pathways.

    • Bioanalysis: The concentration of the compound (and potentially its major metabolites) in plasma and other matrices is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Parameters: The concentration-time data is used to calculate key pharmacokinetic parameters, which would be presented in a table similar to the hypothetical one below.

Data Presentation (Hypothetical)

The following table is a hypothetical representation of how pharmacokinetic data for a compound like "this compound" would be summarized. Note: The values presented here are for illustrative purposes only and are not actual data for any specific compound.

ParameterUnitRat (IV)Rat (PO)Dog (IV)Dog (PO)
Dose mg/kg150.52
Cmax (Maximum Concentration) ng/mL15008001200650
Tmax (Time to Cmax) h0.11.00.11.5
AUC (Area Under the Curve) ng*h/mL3000600025005500
t1/2 (Half-life) h4.54.86.26.5
CL (Clearance) mL/min/kg5.5-3.3-
Vdss (Volume of Distribution) L/kg2.0-1.5-
F (Bioavailability) %-40-44

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preclinical pharmacokinetic evaluation of a novel compound.

PK_Workflow Preclinical Pharmacokinetic Evaluation Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo PK Studies MetStab Metabolic Stability (Microsomes, Hepatocytes) AnimalDosing Animal Dosing (IV, PO in Rodents/Non-rodents) MetStab->AnimalDosing PPB Plasma Protein Binding PPB->AnimalDosing CYP CYP450 Inhibition/Induction CYP->AnimalDosing SampleCollection Biological Sample Collection (Blood, Urine, Feces) AnimalDosing->SampleCollection Bioanalysis LC-MS/MS Bioanalysis SampleCollection->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA, Modeling) Bioanalysis->PK_Analysis Lead_Opt Lead Optimization PK_Analysis->Lead_Opt Data Interpretation Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection

References

In-Depth Technical Guide: Apalutamide's Effect on the Androgen Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound named "Androgen receptor-IN-4" did not yield any publicly available information. This suggests that the name may be an internal designation, a novel compound not yet in the public domain, or a misnomer. To fulfill the core requirements of this request, this guide will focus on a well-characterized, clinically significant second-generation androgen receptor (AR) inhibitor, Apalutamide , as a representative molecule. The principles, experimental methodologies, and data presentation formats discussed herein are broadly applicable to the study of other direct AR inhibitors.

Core Concepts of the Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a crucial role in the development and maintenance of male phenotypes, and its dysregulation is a key driver in the progression of prostate cancer.

The canonical AR signaling pathway is initiated when androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), diffuse into the cell and bind to the AR located in the cytoplasm. In its inactive state, the AR is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. This allows the AR to dimerize and translocate into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes. This binding event, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in cell growth, proliferation, and survival.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto HSP Dissociation Dimerization AR_dimer_nucleus AR Dimer AR_dimer_cyto->AR_dimer_nucleus Nuclear Translocation ARE ARE (DNA) AR_dimer_nucleus->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Figure 1: Canonical Androgen Receptor Signaling Pathway.

Apalutamide: Mechanism of Action

Apalutamide is a potent, non-steroidal, second-generation AR inhibitor. It exerts its therapeutic effect by targeting multiple steps in the AR signaling cascade with high affinity and specificity.[1][2] Unlike first-generation antiandrogens, Apalutamide lacks partial agonist activity in the context of AR overexpression.

The mechanism of action of Apalutamide can be summarized as follows:

  • Competitive Inhibition of Androgen Binding: Apalutamide binds directly and with high affinity to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of androgens like testosterone and DHT.[1]

  • Inhibition of Nuclear Translocation: By binding to the AR, Apalutamide induces a conformational change that prevents the receptor from translocating from the cytoplasm into the nucleus.[2]

  • Impediment of DNA Binding and Transcription: Even if some AR molecules were to enter the nucleus, Apalutamide's interaction with the receptor hinders its ability to bind to AREs on the DNA, thereby preventing the transcription of AR-target genes.[1]

This multi-pronged inhibition of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.[2]

Apalutamide_Mechanism_of_Action cluster_pathway AR Signaling Steps Androgen Androgen AR Androgen Receptor Androgen->AR Binding 1. Androgen Binding AR->Binding Apalutamide Apalutamide Apalutamide->Binding Inhibits Translocation 2. Nuclear Translocation Apalutamide->Translocation Inhibits DNA_Binding 3. DNA Binding & Transcription Apalutamide->DNA_Binding Inhibits Binding->Translocation Translocation->DNA_Binding

Figure 2: Multi-step Inhibition of AR Signaling by Apalutamide.

Quantitative Data Summary

The following tables summarize key quantitative data for Apalutamide, including its in vitro activity and clinical efficacy from pivotal trials.

Table 1: In Vitro Activity of Apalutamide
ParameterValueCell Line / SystemReference
IC50 16 nMLNCaP cells overexpressing AR[3]
Binding Affinity 7- to 10-fold greater than bicalutamideLNCaP/AR cells[3]
Table 2: Pharmacokinetic Properties of Apalutamide
ParameterValueConditionReference
Bioavailability 100%Oral administration[1]
Time to Peak Plasma Concentration (tmax) 2 hoursOral administration[4]
Plasma Protein Binding 96%-[1]
Metabolism Primarily by CYP2C8 and CYP3A4-[4]
Apparent Clearance (CL/F) at Steady-State 2.0 L/hOnce-daily dosing[2]
Effective Half-life ~3 daysAt steady-state[2]
Major Active Metabolite N-desmethyl apalutamide-[2]
Table 3: Clinical Efficacy of Apalutamide in Pivotal Phase 3 Trials
TrialPatient PopulationPrimary EndpointApalutamide ArmPlacebo ArmHazard Ratio (95% CI)p-valueReference
SPARTAN Non-metastatic castration-resistant prostate cancer (nmCRPC)Median Metastasis-Free Survival (MFS)40.5 months16.2 months0.28 (0.23-0.35)<0.0001[5]
TITAN Metastatic castration-sensitive prostate cancer (mCSPC)Overall Survival (OS) at 22.7 months median follow-up82.4%73.5%0.67 (0.51-0.89)0.005[2]
TITAN Metastatic castration-sensitive prostate cancer (mCSPC)Radiographic Progression-Free Survival (rPFS) at 22.7 months median follow-up68.2%47.5%0.48 (0.39-0.60)<0.001[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of AR inhibitors like Apalutamide on the AR signaling pathway.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compound (e.g., Apalutamide)

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Prostate Cytosol: Ventral prostates from castrated rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.

  • Assay Setup: In duplicate tubes, add the test compound at various concentrations. A control set with no test compound is also prepared.

  • Binding Reaction: Add a fixed concentration of [3H]-R1881 to all tubes, followed by the prostate cytosol. Incubate overnight at 4°C with gentle mixing.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice. The HAP binds the AR-ligand complexes. Centrifuge the tubes to pellet the HAP.

  • Washing: Wash the HAP pellets multiple times with buffer to remove unbound [3H]-R1881.

  • Quantification: Add scintillation cocktail to the washed HAP pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in each tube is proportional to the amount of [3H]-R1881 bound to the AR. The data is used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of [3H]-R1881.

AR Transcriptional Reporter Assay (Luciferase-based)

This cell-based assay measures the ability of a compound to modulate AR-mediated gene transcription.

Materials:

  • Prostate cancer cell line (e.g., LNCaP) or a host cell line (e.g., HEK293)

  • AR expression vector (if using host cells)

  • Luciferase reporter vector containing AREs

  • Transfection reagent

  • Test compound (e.g., Apalutamide)

  • Androgen (e.g., R1881)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the AR expression vector (if needed) and the ARE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment: After an incubation period to allow for protein expression, treat the cells with the test compound at various concentrations in the presence of a fixed concentration of an androgen (e.g., R1881) to assess antagonist activity. For agonist activity, treat with the test compound alone.

  • Incubation: Incubate the cells for 24-48 hours to allow for AR-mediated transcription of the luciferase gene.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme. Measure the resulting luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of the AR. The data is normalized to a control and used to determine the IC50 (for antagonists) or EC50 (for agonists) of the test compound.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium

  • Test compound (e.g., Apalutamide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the prostate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compound at various concentrations and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The data is used to determine the concentration of the test compound that inhibits cell proliferation by 50% (GI50).

Experimental_Workflow_AR_Inhibitor cluster_invitro In Vitro Characterization cluster_invivo Preclinical & Clinical Evaluation cluster_data Data Output Binding_Assay AR Competitive Binding Assay Reporter_Assay AR Transcriptional Reporter Assay Binding_Assay->Reporter_Assay IC50_Ki IC50 / Ki Binding_Assay->IC50_Ki Proliferation_Assay Cell Proliferation Assay (MTT) Reporter_Assay->Proliferation_Assay EC50 EC50 / IC50 Reporter_Assay->EC50 PK_Studies Pharmacokinetic Studies Proliferation_Assay->PK_Studies GI50 GI50 Proliferation_Assay->GI50 Xenograft_Models Xenograft Tumor Models PK_Studies->Xenograft_Models PK_Params ADME Parameters PK_Studies->PK_Params Clinical_Trials Phase I-III Clinical Trials Xenograft_Models->Clinical_Trials Tumor_Growth Tumor Growth Inhibition Xenograft_Models->Tumor_Growth Efficacy_Safety Efficacy & Safety Endpoints Clinical_Trials->Efficacy_Safety

Figure 3: General Experimental Workflow for Characterizing an AR Inhibitor.
Clinical Trial Protocol Summary (SPARTAN Trial Example)

The SPARTAN trial was a pivotal Phase 3 study that evaluated the efficacy and safety of Apalutamide in men with non-metastatic castration-resistant prostate cancer (nmCRPC).[5]

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled trial.

  • 1,207 patients were randomized in a 2:1 ratio to receive either Apalutamide (240 mg once daily) or a placebo, in combination with androgen deprivation therapy (ADT).

Key Inclusion Criteria:

  • Histologically confirmed adenocarcinoma of the prostate.

  • Non-metastatic disease confirmed by imaging.

  • Castration-resistant disease (serum testosterone < 50 ng/dL).

  • Prostate-specific antigen (PSA) doubling time of ≤ 10 months.

Primary Endpoint:

  • Metastasis-free survival (MFS), defined as the time from randomization to the first evidence of distant metastasis or death from any cause.

Secondary Endpoints:

  • Time to metastasis.

  • Progression-free survival (PFS).

  • Time to symptomatic progression.

  • Overall survival (OS).

Assessments:

  • Radiographic imaging (bone scans and CT/MRI) was performed at baseline and at regular intervals to assess for metastasis.

  • PSA levels were monitored throughout the study.

  • Adverse events were recorded to evaluate the safety profile.

Statistical Analysis:

  • The primary analysis of MFS was event-driven and used a log-rank test to compare the two treatment arms.

  • Hazard ratios and 95% confidence intervals were calculated using a Cox proportional-hazards model.

This in-depth guide on Apalutamide provides a comprehensive framework for understanding the mechanism of action, quantitative effects, and experimental evaluation of a potent androgen receptor inhibitor. The methodologies and data presented are representative of the rigorous scientific investigation required for the development of targeted therapies in oncology.

References

Navigating the Downstream Cascade: A Technical Guide to Gene Expression Changes Following Androgen Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Androgen receptor-IN-4" is not available in the public domain. This guide provides a representative overview of the downstream gene expression changes and methodologies associated with potent Androgen Receptor (AR) antagonists, using the well-characterized inhibitor Enzalutamide as a surrogate for illustrative purposes. The data and protocols presented are based on studies of established AR inhibitors in prostate cancer cell lines, a primary area of AR research.

Executive Summary

The Androgen Receptor (AR) is a crucial transcription factor that, when activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), regulates a wide array of genes essential for the development and progression of certain cancers, most notably prostate cancer. Inhibition of the AR signaling axis is a cornerstone of therapy for these malignancies. This document provides a technical overview of the downstream consequences of AR inhibition on gene expression, details common experimental procedures for these analyses, and visualizes the underlying molecular pathways and workflows. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Androgen Receptor Inhibition

The Androgen Receptor is a member of the nuclear receptor superfamily.[1] In its inactive state, it resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2] Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, recruiting co-activators and initiating transcription.[3]

AR inhibitors, such as Enzalutamide, are potent antagonists that competitively bind to the ligand-binding domain of the AR. This binding prevents the conformational changes necessary for AR activation, thereby blocking its nuclear translocation, DNA binding, and the subsequent recruitment of co-regulatory proteins. The ultimate effect is the inhibition of AR-dependent gene expression.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Dissociation of HSPs AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation cluster_nucleus cluster_nucleus Inhibitor AR Inhibitor (e.g., Enzalutamide) Inhibitor->AR_inactive Binds & Prevents Activation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Target Gene Transcription ARE->Transcription Initiates

Figure 1: Androgen Receptor Signaling and Inhibition.

Downstream Gene Expression Changes

Treatment of androgen-sensitive prostate cancer cells with a potent AR inhibitor like Enzalutamide leads to significant alterations in the transcriptome. The primary effect is the downregulation of canonical AR target genes. These genes are involved in various cellular processes, including proliferation, metabolism, and cell signaling.

The following table summarizes representative gene expression changes observed in the LNCaP prostate cancer cell line following treatment with an AR inhibitor. It is important to note that the precise number of regulated genes and the magnitude of change can vary depending on the cell line, treatment duration, and drug concentration.

Gene SymbolGene NameFunctionRegulationRepresentative Fold Change (log2)
KLK3 Kallikrein-related peptidase 3 (PSA)Prostate-specific antigenDownregulated-4.5
TMPRSS2 Transmembrane protease, serine 2Serine protease, involved in fusionDownregulated-3.8
FKBP5 FK506 binding protein 5Chaperone protein, AR co-regulatorDownregulated-3.2
NKX3-1 NK3 homeobox 1Transcription factor in prostate dev.Downregulated-2.5
PMEPA1 Prostate transmembrane protein, androgen induced 1Negative regulator of TGF-β signalingDownregulated-2.1
UBE2C Ubiquitin conjugating enzyme E2 CCell cycle progressionDownregulated-1.8
EGR1 Early growth response 1Transcription factor, cell growthUpregulated2.2
NR3C1 Nuclear receptor subfamily 3 group C member 1 (GR)Glucocorticoid receptor, survival pathwayUpregulated1.9
SLC7A11 Solute carrier family 7 member 11Amino acid transporter, redox homeostasisUpregulated1.7
GATA2 GATA binding protein 2Transcription factor, lineage determinationDownregulated-1.5

Table 1: Representative Gene Expression Changes in LNCaP Cells Treated with an AR Inhibitor. Data compiled from representative studies.[4][5][6]

Experimental Protocols

The following section details a typical experimental workflow for analyzing the transcriptomic effects of an AR inhibitor on a cancer cell line.

Cell Culture and Treatment
  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma) cells are a commonly used model.

  • Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Androgen Deprivation (Optional but recommended): Prior to treatment, cells are often cultured in a steroid-depleted medium (e.g., RPMI-1640 with 10% charcoal-stripped FBS) for 48-72 hours to establish a baseline low-androgen state.

  • Inhibitor Treatment: Cells are treated with the AR inhibitor (e.g., 10 µM Enzalutamide) or a vehicle control (e.g., DMSO). Treatment duration can vary, with common time points being 4, 24, or 48 hours to capture both early and late transcriptional responses.[4][5]

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

  • Quality Control: The integrity and purity of the extracted RNA are assessed. RNA Integrity Number (RIN) is determined using an Agilent Bioanalyzer, with a RIN > 7.0 generally considered acceptable for downstream applications. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop).

Gene Expression Analysis (RNA-Sequencing)
  • Library Preparation: mRNA is enriched from the total RNA using poly(A) selection (e.g., NEBNext Poly(A) mRNA Magnetic Isolation Module). A directional RNA sequencing library is then prepared using a kit such as the NEBNext® Ultra™ Directional RNA Library Prep Kit for Illumina.[5]

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels (read counts) are quantified using tools such as HTSeq or featureCounts.

    • Differential Expression Analysis: Differential gene expression between the inhibitor-treated and vehicle-control groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) or adjusted p-value < 0.05 and a log2 fold change > |1.0| are typically considered significantly differentially expressed.

cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis cell_culture 1. Cell Culture (e.g., LNCaP) treatment 2. Treatment with AR Inhibitor / Vehicle cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction qc 4. RNA Quality Control (RIN) rna_extraction->qc library_prep 5. RNA-Seq Library Preparation qc->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing raw_data 7. Raw Sequencing Data (FASTQ) sequencing->raw_data alignment 8. Alignment to Reference Genome raw_data->alignment quantification 9. Gene Expression Quantification alignment->quantification diff_exp 10. Differential Expression Analysis quantification->diff_exp interpretation 11. Pathway Analysis & Interpretation diff_exp->interpretation

Figure 2: Experimental Workflow for Transcriptomic Analysis.

Conclusion

The inhibition of the Androgen Receptor signaling pathway by antagonists results in a significant reprogramming of the cellular transcriptome. A primary consequence is the robust downregulation of androgen-dependent genes that are critical for the growth and survival of hormone-sensitive cancer cells. Concurrently, other pathways may be upregulated as a cellular response to the inhibition. A thorough understanding of these downstream gene expression changes, obtained through rigorous experimental procedures like RNA-sequencing, is vital for elucidating mechanisms of drug action, identifying biomarkers of response, and uncovering potential mechanisms of resistance. This knowledge is instrumental in the ongoing development of more effective therapies targeting the Androgen Receptor axis.

References

Androgen Receptor-IN-4 (Compound 206): A Technical Overview for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen receptor-IN-4, also identified as Compound 206, is a novel small molecule inhibitor of the androgen receptor (AR). The androgen receptor is a critical driver of prostate cancer initiation and progression, making it a key therapeutic target. While primarily investigated for its potential in treating Kennedy's disease, this compound has also been explored as a modulator of AR activity in the context of prostate cancer. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its relevance to prostate cancer cell lines.

Core Concepts and Mechanism of Action

This compound is designed to antagonize the function of the androgen receptor. The AR, a ligand-activated transcription factor, plays a central role in the growth and survival of prostate cancer cells. Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation and survival. In prostate cancer, this signaling pathway is often dysregulated, leading to uncontrolled tumor growth.

The precise mechanism of action of this compound in prostate cancer cells is not extensively detailed in publicly available literature. However, based on its classification as an AR inhibitor, it is hypothesized to function by one or more of the following mechanisms:

  • Competitive inhibition of androgen binding: this compound may bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.

  • Inhibition of AR nuclear translocation: The compound might interfere with the conformational changes required for the AR to move from the cytoplasm to the nucleus.

  • Modulation of AR transcriptional activity: Even if the AR translocates to the nucleus, this compound could prevent its interaction with co-regulatory proteins or its binding to androgen response elements (AREs) on the DNA.

The following diagram illustrates the potential points of intervention for an androgen receptor inhibitor like this compound in the AR signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation AR_IN_4 This compound AR_IN_4->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates AR_IN_4_trans This compound AR_IN_4_trans->AR_dimer_n Inhibits Translocation/Binding

Caption: Simplified Androgen Receptor (AR) signaling pathway and potential inhibition points for this compound.

Quantitative Data

Experimental Protocols

While specific experimental protocols for this compound are not published, a general methodology for assessing the activity of androgen receptor modulators in prostate cancer cell lines is described in patent EP2536708A2. The following is a generalized protocol based on the information provided in the patent and standard cell biology techniques.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to determine the effect of this compound on the proliferation of prostate cancer cells.

Methodology:

  • Cell Culture:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP, PC3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of the compound are prepared in culture media.

    • The media in the wells is replaced with media containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation:

    • The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • For MTT Assay: MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a luminometer.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for a cell viability assay.

Cell_Viability_Workflow start Start culture Culture Prostate Cancer Cells start->culture seed Seed Cells into 96-well Plate culture->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with Serial Dilutions of This compound adhere->treat incubate Incubate for 72 hours treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo®) incubate->assay measure Measure Absorbance or Luminescence assay->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for a cell viability assay to assess the efficacy of this compound.

Conclusion

This compound (Compound 206) represents a potential therapeutic agent for prostate cancer by targeting the androgen receptor signaling pathway. While its development appears more focused on Kennedy's disease, the foundational patent highlights its relevance to prostate cancer. Further research and publication of specific bioactivity data are necessary to fully elucidate its potential in this indication. The experimental protocols outlined in this guide provide a framework for researchers to independently evaluate the efficacy of this compound in relevant prostate cancer cell line models. As with any investigational compound, the synthesis and use of this compound should be conducted in a controlled laboratory setting by qualified professionals.

Preliminary Toxicity Assessment of a Novel Androgen Receptor Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

The androgen receptor (AR) is a critical therapeutic target in various diseases, most notably prostate cancer.[1][2] The development of novel AR inhibitors is a key focus of oncological research. Early and comprehensive toxicity assessment is paramount to identify potential liabilities, de-risk candidates, and ensure the safety of novel therapeutics progressing through the drug development pipeline.

This technical guide provides a framework for the preliminary toxicity assessment of a hypothetical novel androgen receptor inhibitor, herein referred to as Androgen Receptor-IN-4 (AR-IN-4) . The methodologies, data presentation formats, and workflows outlined below are intended to serve as a standard operating procedure for the initial safety evaluation of small molecule AR modulators.

Core Principles of Preliminary Toxicity Assessment

The primary goal of a preliminary toxicity assessment is to characterize the potential adverse effects of a new chemical entity (NCE). This involves a tiered approach, beginning with in vitro assays to assess effects at the cellular level and progressing to in vivo studies to understand systemic toxicity. Key endpoints include cytotoxicity, genotoxicity, and acute systemic toxicity.

Data Presentation: Summary of Toxicological Endpoints for AR-IN-4

Quantitative data should be systematically organized to facilitate analysis and comparison. The following tables provide a template for summarizing the key preliminary toxicity data for a compound like AR-IN-4.

Table 1: In Vitro Cytotoxicity of AR-IN-4

Cell LineTypeAR ExpressionIC50 (µM) after 72h ExposureNotes
LNCaPProstate CancerHighDataAndrogen-sensitive
VCaPProstate CancerHigh (overexpressed)DataAndrogen-sensitive
PC-3Prostate CancerLow/NegativeDataAndrogen-insensitive
DU145Prostate CancerNegativeDataAndrogen-insensitive
HepG2Hepatocellular CarcinomaLowDataStandard for liver toxicity
HEK293Human Embryonic KidneyNegativeDataGeneral cytotoxicity control

Table 2: In Vitro Genotoxicity Profile of AR-IN-4

AssayTest SystemMetabolic Activation (S9)Concentration Range (µM)Result
Bacterial Reverse Mutation (Ames)S. typhimurium (TA98, TA100, etc.)With and Withoute.g., 0.1 - 500Negative/Positive
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and Withoute.g., 0.1 - 100Negative/Positive
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and Withoute.g., 0.1 - 100Negative/Positive

Table 3: In Vivo Acute Toxicity of AR-IN-4 in Rodents (e.g., Sprague-Dawley Rats)

Route of AdministrationDose (mg/kg)No. of Animals (M/F)Mortality (M/F)Key Clinical Observations
Intravenous (IV)e.g., 103/3Datae.g., Lethargy, ataxia
e.g., 503/3Datae.g., Seizures
e.g., 2003/3Datae.g., Rapid death
Oral (PO)e.g., 1003/3Datae.g., No observable effects
e.g., 5003/3Datae.g., Piloerection, reduced activity
e.g., 20003/3Datae.g., Severe weight loss

Maximum Tolerated Dose (MTD) Estimate: No-Observed-Adverse-Effect Level (NOAEL) Estimate:

Experimental Protocols

Detailed and reproducible protocols are essential for generating high-quality toxicity data.

Protocol: In Vitro Cytotoxicity Assay (MTT/XTT-based)
  • Cell Seeding: Plate cells (e.g., LNCaP, HepG2) in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of AR-IN-4 in DMSO. Create a series of 2-fold or 3-fold serial dilutions in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).

  • Dosing: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of AR-IN-4. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.

    • Incubate for 2-4 hours. For MTT, formazan (B1609692) crystals will form.

    • If using MTT, solubilize the formazan crystals by adding 100 µL of solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the concentration-response curve and calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol: Bacterial Reverse Mutation (Ames) Test
  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver homogenate fraction (S9) to assess the genotoxicity of the parent compound and its metabolites.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (B569324), add 0.1 mL of the bacterial culture, 0.1 mL of AR-IN-4 at a specific test concentration, and 0.5 mL of S9 mix (if required) or buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

  • Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the vehicle control count.

Visualizations: Pathways and Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the androgen receptor, which AR-IN-4 is designed to inhibit. Androgens like testosterone (B1683101) (T) are converted to the more potent dihydrotestosterone (B1667394) (DHT) in target cells.[3] DHT binding to the AR in the cytoplasm causes the dissociation of heat shock proteins (HSPs).[3][4] The AR-DHT complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate gene transcription.[4][5]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T Testosterone DHT Dihydrotestosterone T->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Binding AR_DHT AR-DHT Complex AR_HSP->AR_DHT HSP Dissociation AR_Dimer AR Dimer AR_DHT->AR_Dimer Nuclear Translocation & Dimerization ARE ARE (DNA) AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Regulation

Caption: Canonical Androgen Receptor (AR) signaling pathway.

In Vitro Cytotoxicity Screening Workflow

This workflow outlines the decision-making process for evaluating the cytotoxicity of a new compound.

Cytotoxicity_Workflow Start Start: New Compound (AR-IN-4) Screen Primary Screen: Cytotoxicity in LNCaP & PC-3 cells (72h) Start->Screen Analyze Calculate IC50 Values Screen->Analyze Decision1 IC50 (PC-3) > 30µM and IC50 (LNCaP) < 10µM? Analyze->Decision1 Expand Expand Panel: Test in VCaP, DU145, HepG2 Decision1->Expand Yes (Selective) Stop_Nonselective Stop: Non-selective Cytotoxicity Decision1->Stop_Nonselective No (Non-selective) Analyze2 Analyze Expanded Panel IC50s Expand->Analyze2 Decision2 HepG2 IC50 > 30µM? Analyze2->Decision2 Proceed Proceed to Genotoxicity Testing Decision2->Proceed Yes (Low Liver Tox) Stop_Hepatotoxic Flag: Potential Hepatotoxicity Consider mechanism-based assays Decision2->Stop_Hepatotoxic No (High Liver Tox)

Caption: Decision workflow for in vitro cytotoxicity screening.

In Vivo Acute Toxicity Study Logic

This diagram illustrates the logical progression of an acute in vivo toxicity study.

InVivo_Toxicity_Logic Start In Vitro Data Review: Potency & Selectivity Profile Acceptable DoseRange Dose Range Finding Study (e.g., Up-and-Down Procedure) Start->DoseRange DefineMTD Define Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) DoseRange->DefineMTD MainStudy Single-Dose Acute Toxicity Study 3 Dose Groups + Vehicle Control (e.g., MTD, MTD/2, MTD/4) DefineMTD->MainStudy Observe 14-Day Observation Period: Clinical Signs, Body Weight MainStudy->Observe Necropsy Terminal Necropsy: Gross Pathology, Tissue Collection Observe->Necropsy Decision Toxicity Profile Acceptable? Necropsy->Decision Proceed Proceed to Repeat-Dose Studies Decision->Proceed Yes Stop Stop: Unacceptable Toxicity Re-evaluate compound/program Decision->Stop No

Caption: Logical flow for a preliminary in vivo acute toxicity study.

References

A Technical Guide to the Discovery of Novel Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical driver of prostate cancer progression, making it a key therapeutic target. However, the emergence of resistance to conventional antiandrogen therapies has necessitated the development of novel inhibitors with distinct mechanisms of action. This in-depth technical guide provides a comprehensive overview of the discovery of next-generation AR inhibitors, focusing on covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and N-terminal domain (NTD) inhibitors. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid researchers in this field.

Novel Classes of Androgen Receptor Inhibitors: A Quantitative Overview

Recent advancements in the discovery of AR inhibitors have led to the development of compounds with diverse mechanisms of action and improved efficacy, particularly in the context of therapy-resistant prostate cancer. The following tables summarize the key quantitative data for representative novel AR inhibitors.

Compound Class Mechanism of Action Cell Line IC50 / DC50 Reference
Enzalutamide Second-Generation AntiandrogenCompetitive AR antagonistLNCaPIC50: 21.4 nM (Binding)[1]
LNCaPIC50: 26 nM (Luciferase)[1]
Apalutamide Second-Generation AntiandrogenCompetitive AR antagonist-IC50: 200 nM (Luciferase)[1]
Darolutamide Second-Generation AntiandrogenCompetitive AR antagonist-IC50: 26 nM (Luciferase)[1]
ARV-110 (Bavdegalutamide) PROTAC DegraderInduces AR degradation via E3 ubiquitin ligase recruitmentVCaPDC50: ~1 nM[2]
LNCaPDC50: 1 nM[3]
LNCaPIC50: 10 nM (PSA Synthesis)[3]
UT-143 Covalent InhibitorIrreversibly binds to C406 and C327 in the AR AF-1 domain--[4][5]
EPI-001 N-Terminal Domain InhibitorBinds to the AR N-terminal domain, inhibiting transcriptional activity-IC50: ~6 µM (Transactivation)[6][7]

Table 1: In Vitro Activity of Novel Androgen Receptor Inhibitors. This table provides a comparative summary of the in vitro potency of various classes of novel AR inhibitors in different prostate cancer cell lines. IC50 values represent the concentration of the inhibitor required for 50% inhibition of a specific activity, while DC50 values indicate the concentration needed for 50% degradation of the target protein.

Compound Class Xenograft Model Dose & Administration Tumor Growth Inhibition (TGI) Reference
ARV-110 (Bavdegalutamide) PROTAC DegraderVCaP1 mg/kg, PO, QD>90% AR degradation[2]
VCaP1 mg/kg, PO101% TGI[3]
Enzalutamide-resistant VCaP-Demonstrates in vivo efficacy[2]
UT-143 Covalent Inhibitor--Inhibits PCa tumor growth[4]
EPI-002 (Ralaniten) N-Terminal Domain InhibitorCRPC xenograftsOral deliveryReduced tumor growth[8]

Table 2: In Vivo Efficacy of Novel Androgen Receptor Inhibitors. This table summarizes the in vivo anti-tumor activity of selected novel AR inhibitors in preclinical prostate cancer xenograft models. Tumor growth inhibition (TGI) is a key measure of in vivo efficacy.

Androgen Receptor Signaling Pathways and Inhibitor Mechanisms

The androgen receptor signaling pathway plays a central role in prostate cancer. Understanding this pathway is crucial for the rational design of novel inhibitors.

AR_Signaling_Pathway Canonical and Non-Canonical Androgen Receptor Signaling Pathways cluster_cytoplasm Cytoplasm cluster_inhibitors Novel Inhibitor Mechanisms Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR Dissociation HSP Heat Shock Proteins (HSPs) AR_dimer AR Dimer AR->AR_dimer Dimerization cluster_cytoplasm cluster_cytoplasm ARE Androgen Response Element (ARE) AR_dimer->ARE Binds cluster_nucleus cluster_nucleus Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription (e.g., PSA, TMPRSS2) Coactivators->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC PROTACs (e.g., ARV-110) PROTAC->AR Induces Degradation Covalent_Inhibitor Covalent Inhibitors (e.g., UT-143) Covalent_Inhibitor->AR Irreversibly Binds AF-1 NTD_Inhibitor NTD Inhibitors (e.g., EPI-001) NTD_Inhibitor->AR Binds NTD, Blocks Protein-Protein Interactions

Figure 1: Androgen Receptor Signaling and Inhibitor Action. This diagram illustrates the canonical AR signaling pathway and the points of intervention for novel classes of AR inhibitors.

Experimental Workflows in Novel AR Inhibitor Discovery

The discovery of novel AR inhibitors typically follows a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow Workflow for Novel Androgen Receptor Inhibitor Discovery cluster_screening 1. High-Throughput Screening (HTS) cluster_validation 2. Hit-to-Lead cluster_optimization 3. Lead Optimization cluster_preclinical 4. Preclinical Evaluation HTS Compound Library Screening (e.g., Binding or Reporter Assays) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation & Confirmation (Dose-Response) Hit_ID->Hit_Val Lead_Gen Lead Generation (SAR Studies) Hit_Val->Lead_Gen Lead_Opt Optimization of Potency, Selectivity, & PK/PD Properties Lead_Gen->Lead_Opt Candidate_Selection Candidate Drug Selection Lead_Opt->Candidate_Selection In_Vitro In Vitro Characterization (Cell-based Assays) Candidate_Selection->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology & Safety Assessment In_Vivo->Tox

Figure 2: Drug Discovery Workflow. This diagram outlines the typical phases involved in the discovery and preclinical development of novel AR inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the characterization of novel AR inhibitors.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Rat prostate cytosol preparation (source of AR)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds

  • TEDG buffer (Tris-EDTA-DTT-Glycerol)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a standard competitor (e.g., unlabeled R1881) in the appropriate buffer.

  • Incubation: In a microcentrifuge tube, combine the rat prostate cytosol, [³H]-R1881, and either the test compound or vehicle control.

  • Equilibrium Binding: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound [³H]-R1881 from the free radioligand. This can be achieved using methods such as dextran-coated charcoal or hydroxylapatite precipitation.

  • Quantification: Add scintillation cocktail to the samples containing the bound radioligand and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of [³H]-R1881, is then determined from the resulting dose-response curve.[9][10][11][12]

AR-Mediated Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AR.[13][14][15][16]

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP)

  • AR-responsive luciferase reporter plasmid (e.g., containing an ARE-driven firefly luciferase gene)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Test compounds

  • DHT or R1881 (as an AR agonist)

  • Dual-luciferase reporter assay system

Protocol:

  • Cell Seeding: Seed the prostate cancer cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Compound Treatment: After an overnight incubation, treat the cells with serial dilutions of the test compound in the presence or absence of an AR agonist (e.g., DHT).

  • Incubation: Incubate the cells for 24-48 hours to allow for changes in gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For antagonists, plot the normalized luciferase activity against the log concentration of the compound to determine the IC50 value. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is calculated.[14][15]

Cell Proliferation Assay

This assay assesses the effect of a novel AR inhibitor on the growth of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium

  • Test compounds

  • Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a defined period (e.g., 3-5 days).

  • Measurement of Cell Viability: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the GI50 (the concentration that causes 50% growth inhibition) from the dose-response curve.[17][18][19][20][21]

Prostate Cancer Xenograft Model

In vivo efficacy of novel AR inhibitors is evaluated using prostate cancer xenograft models in immunocompromised mice.[22][23][24][25][26]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cells (e.g., VCaP, LNCaP) or patient-derived xenograft (PDX) tissue

  • Matrigel (optional, to support tumor cell growth)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with or without Matrigel into the flank of the mice. For PDX models, surgically implant small tumor fragments.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length × Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for AR levels, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the test compound. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[23][25]

This technical guide provides a foundational understanding of the discovery and preclinical evaluation of novel androgen receptor inhibitors. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of prostate cancer.

References

Methodological & Application

Application Notes and Protocols for a Novel Androgen Receptor Inhibitor (AR-IN-Hypothetical)

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

The androgen receptor (AR) is a crucial member of the steroid hormone nuclear receptor family and a well-validated therapeutic target in prostate cancer and other androgen-dependent diseases.[1][2][3][4][5] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it functions as a ligand-dependent transcription factor, regulating the expression of genes involved in cell growth and survival.[1][2][5][6] Dysregulation of AR signaling is a key driver of prostate cancer progression. This document provides detailed experimental protocols for the characterization of a hypothetical novel androgen receptor inhibitor, designated AR-IN-Hypothetical.

Mechanism of Action

AR-IN-Hypothetical is a small molecule inhibitor designed to antagonize the function of the androgen receptor. Its proposed mechanism of action involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens. This inhibition is expected to block the subsequent conformational changes in the AR, its nuclear translocation, and its ability to modulate the transcription of target genes.

Below is a diagram illustrating the canonical androgen receptor signaling pathway and the proposed point of intervention for AR-IN-Hypothetical.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->AR AR_HSP->HSP AR_Androgen Androgen-AR Complex AR_HSP->AR_Androgen HSP Dissociation AR_dimer AR Dimerization AR_Androgen->AR_dimer Nuclear Translocation AR_IN_H AR-IN-Hypothetical AR_IN_H->AR_HSP Inhibits Androgen Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Figure 1: Proposed mechanism of action for AR-IN-Hypothetical.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of AR-IN-Hypothetical.

Table 1: In Vitro Activity of AR-IN-Hypothetical

Assay TypeCell LineParameterAR-IN-HypotheticalBicalutamide (Control)
Competitive Radioligand BindingLNCaPKi (nM)25150
AR Reporter Gene AssayHEK293IC50 (nM)50300
Cell Proliferation AssayLNCaPIC50 (µM)0.52.5
Cell Proliferation AssayVCaPIC50 (µM)0.85.0

Table 2: In Vivo Efficacy of AR-IN-Hypothetical in a Mouse Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
AR-IN-Hypothetical1065-1.0
AR-IN-Hypothetical3085-3.2
Enzalutamide3080-2.8

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of AR-IN-Hypothetical to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • LNCaP human prostate cancer cells

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • AR-IN-Hypothetical

  • Bicalutamide (control antagonist)

  • Binding Buffer (Tris-HCl, pH 7.4, with protease inhibitors)

  • Scintillation fluid and counter

Protocol:

  • Prepare LNCaP cell lysates containing the androgen receptor.

  • In a 96-well plate, add a fixed concentration of [³H]-R1881.

  • Add increasing concentrations of AR-IN-Hypothetical or Bicalutamide to the wells.

  • Add the cell lysate to each well and incubate for 2 hours at 4°C.

  • Separate bound from unbound radioligand using a filter-binding apparatus.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the Ki value from the competition binding curves.

Binding_Assay_Workflow start Start prepare_lysate Prepare LNCaP Cell Lysate start->prepare_lysate add_radioligand Add [³H]-R1881 (Radioligand) prepare_lysate->add_radioligand add_competitor Add Serial Dilutions of AR-IN-Hypothetical or Control add_radioligand->add_competitor incubate Incubate at 4°C add_competitor->incubate filter Separate Bound and Unbound Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Calculate Ki Value measure->analyze end End analyze->end

Figure 2: Workflow for the competitive radioligand binding assay.
AR Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of AR-IN-Hypothetical by quantifying its ability to inhibit androgen-induced reporter gene expression.[6][7]

Materials:

  • HEK293 cells

  • Expression vector for human AR

  • Reporter plasmid containing an androgen response element (ARE) driving luciferase expression

  • Transfection reagent

  • DHT (dihydrotestosterone)

  • AR-IN-Hypothetical

  • Luciferase assay reagent and luminometer

Protocol:

  • Co-transfect HEK293 cells with the AR expression vector and the ARE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a fixed concentration of DHT to stimulate AR activity.

  • Concurrently, treat the cells with increasing concentrations of AR-IN-Hypothetical.

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the IC50 value, which is the concentration of AR-IN-Hypothetical that inhibits 50% of the DHT-induced luciferase activity.

Reporter_Assay_Workflow start Start transfect Co-transfect HEK293 cells with AR and Reporter Plasmids start->transfect plate_cells Plate Transfected Cells transfect->plate_cells treat_cells Treat with DHT and AR-IN-Hypothetical plate_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase calculate_ic50 Calculate IC50 Value measure_luciferase->calculate_ic50 end End calculate_ic50->end Xenograft_Study_Workflow start Start implant_cells Implant LNCaP cells into mice start->implant_cells tumor_growth Allow tumors to grow implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_treatment Administer daily treatment randomize->administer_treatment measure Measure tumor volume and body weight administer_treatment->measure measure->administer_treatment Repeat end_of_study End of study and tumor excision measure->end_of_study analyze_data Calculate tumor growth inhibition end_of_study->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Androgen Receptor-IN-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided is based on available data for a compound identified as "Androgen receptor antagonist 4" (Compound AT2), which is presumed to be Androgen Receptor-IN-4. Researchers should verify the identity of their specific compound.

Introduction

This compound, also known as Androgen receptor antagonist 4 or Compound AT2, is a potent antagonist of the androgen receptor (AR).[1] The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. In androgen-sensitive prostate cancer cells, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR initiates a signaling cascade that promotes tumor growth. This compound effectively curtails this process by antagonizing AR transcriptional activity, inhibiting the expression of downstream target genes, and preventing the DHT-induced translocation of the AR to the nucleus.[1] These application notes provide detailed protocols for the use of this compound in cell culture to assess its biological activity.

Data Presentation

Quantitative data for this compound (Compound AT2) is summarized in the table below for easy reference.

ParameterValueCell LineAssaySource
IC50 0.15 µMNot specified in abstractAndrogen Receptor AntagonismMedchemExpress[1]

Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway and the proposed mechanism of action for this compound.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSP dissociation AR_dimer AR Dimer AR_Active->AR_dimer Dimerization AR_Active->AR_dimer Nuclear Translocation AR_IN_4 This compound AR_IN_4->AR_HSP Antagonizes ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: this compound inhibits AR signaling.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to properly dissolve and store this compound to ensure its stability and activity.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.

  • Stock Solution Preparation:

    • Briefly centrifuge the vial of this compound to ensure the compound is at the bottom.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in high-purity DMSO. For example, for a compound with a molecular weight of 331.84 g/mol , dissolve 3.32 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used if necessary.

  • Storage:

    • Short-term: Store the DMSO stock solution at -20°C for up to one month.

    • Long-term: For storage longer than one month, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Cell Culture and Maintenance

Androgen-sensitive prostate cancer cell lines are recommended for studying the effects of this compound.

  • Recommended Cell Line: LNCaP (human prostate adenocarcinoma) is a commonly used cell line that expresses a functional androgen receptor.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of this compound.

Experimental_Workflow Workflow for AR-IN-4 Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture LNCaP cells Seed_Cells Seed cells in plates Cell_Culture->Seed_Cells Compound_Prep Prepare AR-IN-4 dilutions Treat_Cells Treat with AR-IN-4 +/- DHT Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT/WST-1) Treat_Cells->Viability Reporter AR Reporter Gene Assay (e.g., PSA-Luciferase) Treat_Cells->Reporter Translocation AR Nuclear Translocation Assay (Immunofluorescence) Treat_Cells->Translocation Western Western Blot (AR, PSA) Treat_Cells->Western Data_Analysis Analyze and interpret results Viability->Data_Analysis Reporter->Data_Analysis Translocation->Data_Analysis Western->Data_Analysis

Caption: A typical workflow for testing AR-IN-4.

Key Experimental Protocols

This assay determines the effect of this compound on cell proliferation.

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or a vehicle control (DMSO, final concentration <0.1%).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

This assay measures the ability of this compound to inhibit AR-mediated gene transcription.

  • Co-transfect LNCaP cells with a PSA (prostate-specific antigen) promoter-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Treat the cells with various concentrations of this compound in the presence of a known AR agonist, such as dihydrotestosterone (DHT, e.g., 1-10 nM).

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

This assay visualizes the effect of this compound on the subcellular localization of the androgen receptor.

  • Seed LNCaP cells on glass coverslips in a 24-well plate.

  • After the cells have attached, treat them with this compound for a predetermined time (e.g., 1-2 hours) before stimulating with DHT (e.g., 10 nM) for 1-2 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against the androgen receptor overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

This technique is used to assess the effect of this compound on the protein levels of AR and its downstream targets like PSA.

  • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound and/or DHT for 24-48 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

References

Application Notes and Protocols for In Vivo Studies of an Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Androgen receptor-IN-4": As of the latest literature search, there is no publicly available information on a specific compound designated "this compound." Therefore, these application notes utilize Enzalutamide (B1683756) (formerly MDV3100) as a representative and well-characterized second-generation androgen receptor (AR) signaling inhibitor. The protocols and data provided for Enzalutamide can serve as a robust framework for the preclinical in vivo evaluation of other novel AR inhibitors.

Introduction to Enzalutamide

Enzalutamide is a potent, orally available, nonsteroidal antiandrogen that targets multiple steps in the androgen receptor signaling pathway. Unlike first-generation antiandrogens such as bicalutamide, Enzalutamide demonstrates no partial agonist activity in the context of AR overexpression, making it highly effective in castration-resistant prostate cancer (CRPC) models.[1][2] Its multi-faceted mechanism of action provides a comprehensive blockade of androgen-driven tumor promotion, leading to decreased cell growth and induction of apoptosis in cancer cells.[3][4]

Mechanism of Action

The primary function of the androgen receptor is to act as a DNA-binding transcription factor that regulates the expression of genes critical for the development and maintenance of the male sexual phenotype, as well as the growth of androgen-sensitive cancers. Enzalutamide exerts its therapeutic effect by disrupting this pathway at three key junctures:[5][6][7]

  • Competitive Androgen Binding Inhibition: Enzalutamide binds to the ligand-binding domain of the AR with an affinity that is five- to eight-fold higher than that of bicalutamide. This competitively blocks the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[5]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically undergoes a conformational change and translocates from the cytoplasm to the nucleus. Enzalutamide prevents this critical step, effectively sequestering the receptor in the cytoplasm.[3][6]

  • Impairment of DNA Binding and Coactivator Recruitment: By preventing nuclear localization, Enzalutamide also inherently blocks the subsequent interaction of the AR with androgen response elements (AREs) on DNA and the recruitment of necessary coactivators for gene transcription.[2][6]

This threefold inhibition results in a significant reduction of AR-mediated gene expression and a corresponding decrease in tumor cell proliferation and survival.[3]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP Releases AR_N AR AR->AR_N Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding (Step 1) ARE ARE (DNA) AR_N->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription (Proliferation, Survival) Coactivators->Transcription Initiates block_translocation->AR_N Blocks Translocation (Step 2) block_dna_binding->ARE Impairs DNA Binding (Step 3)

Caption: Mechanism of Action of Enzalutamide in the AR Signaling Pathway.

In Vivo Dosage and Administration

The dosage of Enzalutamide for in vivo studies can vary depending on the animal model, tumor type, and experimental endpoint. Administration is typically performed via oral gavage (PO) due to its clinical route of administration, although intraperitoneal (i.p.) injection has also been used in preclinical settings.

Table 1: Summary of Enzalutamide Dosages in Preclinical In Vivo Models

Animal ModelCancer TypeCell LineDosageAdministration RouteStudy DurationReference(s)
Castrated SCID MiceProstate (CRPC)LNCaP/AR Xenograft10 mg/kg/dayOral (PO)Not Specified[1]
Nude MiceProstateLNCaP Xenograft1, 10, 50 mg/kg/dayOral (PO)4-12 weeks[8]
NOD scid gamma MiceOvarianOVCAR-3 Xenograft30 mg/kg/day or 50 mg/kg/dayOral (PO)7 weeks[9]
Nude MiceProstate (CRPC)PC-3 Xenograft5 mg/kg/day (in combination)i.p.21 days[10]
Nude MiceProstate (CRPC)PC-3 Xenograft20 mg/kg/day (in combination)i.p.21 days[10]
Castrated CB17 SCID MiceProstate (CRPC)VCaP Xenograft10 mg/kgNot SpecifiedNot Specified[11]

Note: CRPC = Castration-Resistant Prostate Cancer. Dosages should be optimized for each specific model and experimental design.

Detailed Protocol: Xenograft Tumor Model

This protocol describes a general procedure for evaluating the efficacy of an AR inhibitor (using Enzalutamide as the example) in a subcutaneous prostate cancer xenograft model in mice.

4.1. Materials

  • Cell Line: LNCaP or other AR-positive cancer cell line.

  • Animals: Male immunodeficient mice (e.g., NOD-SCID, Nude), 6-8 weeks old.

  • Reagents:

    • Matrigel® Basement Membrane Matrix

    • Phosphate-Buffered Saline (PBS), sterile

    • Enzalutamide

    • Vehicle for formulation (e.g., 1% carboxymethylcellulose, 0.5% Tween-80 in sterile water)

  • Equipment:

    • 27-30 gauge needles and 1 mL syringes

    • Oral gavage needles

    • Digital calipers

    • Animal balance

    • Anesthetic (e.g., Isoflurane)

4.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Endpoint Analysis A1 1. Cell Culture (LNCaP cells) A2 2. Cell Harvest & Resuspension (5-10 x 10^6 cells in PBS/Matrigel) A1->A2 B1 4. Tumor Cell Implantation (Subcutaneous injection into mouse flank) A2->B1 A3 3. Drug Formulation (Enzalutamide in vehicle) B4 7. Treatment Administration (Daily oral gavage of Vehicle or Drug) A3->B4 B2 5. Tumor Growth Monitoring (Measure volume 2-3x weekly) B1->B2 B3 6. Group Randomization (When tumors reach ~100-150 mm³) B2->B3 B3->B4 B5 8. Continued Monitoring (Tumor volume, body weight, clinical signs) B4->B5 C1 9. Euthanasia & Tissue Collection (Tumor, blood, organs) B5->C1 C2 10. Data Analysis (Tumor growth inhibition, statistics) C1->C2

Caption: General workflow for a preclinical xenograft study.

4.3. Procedure

  • Cell Preparation: Culture LNCaP cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL. Keep on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 106 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2 .

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle control, Enzalutamide 10 mg/kg, Enzalutamide 50 mg/kg). Record the body weight of each mouse.

  • Drug Administration: Administer Enzalutamide (or vehicle) daily via oral gavage. Adjust the administration volume based on the most recent body weight measurement.

  • Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity or distress.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after a fixed duration (e.g., 28 days).

  • Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, Western blot, qPCR). Blood may also be collected for pharmacokinetic analysis or biomarker assessment (e.g., PSA levels).

4.4. Data Analysis

  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the efficacy of the treatment.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes and weights between the treatment and control groups.

  • Toxicity Assessment: Evaluate toxicity based on body weight changes, clinical observations, and, if applicable, histopathology of major organs.

References

Androgen receptor-IN-4 solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent, second-generation nonsteroidal antiandrogen (NSAA) that targets the androgen receptor (AR) signaling pathway. It binds to the AR with a higher affinity than older antiandrogens like bicalutamide.[1] Enzalutamide is utilized in the treatment of castration-resistant prostate cancer (CRPC). Its mechanism of action involves multiple steps in the AR signaling cascade, making it an effective inhibitor of androgen-mediated cancer cell growth.[2][3][4] These application notes provide detailed information on the solubility of Enzalutamide and protocols for its preparation and use in research settings.

Physicochemical and Solubility Data

Enzalutamide is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[5][6] Proper dissolution is critical for accurate and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility data for Enzalutamide.

Table 1: Physicochemical Properties of Enzalutamide

PropertyValue
Synonym MDV3100
Molecular Formula C₂₁H₁₆F₄N₄O₂S
Molecular Weight 464.4 g/mol
Appearance Crystalline solid
Storage Temperature -20°C (as solid)
Stability ≥ 4 years (as solid at -20°C)

Data sourced from Cayman Chemical product information sheet.[7]

Table 2: Solubility of Enzalutamide in Common Solvents

SolventSolubility (approx.)Notes
Dimethyl Sulfoxide (DMSO) ≥ 50 mg/mLRecommended for high-concentration stock solutions.[8]
Dimethylformamide (DMF) ~25 mg/mLAn alternative to DMSO for stock solutions.[7]
Ethanol ~0.5 mg/mLSparingly soluble.[7][9]
Methanol SolubleQuantitative data not consistently available, but generally more soluble than in ethanol.[10]
Acetonitrile SolubleSuitable for preparing working solutions for analytical methods.[10]
Aqueous Buffers (e.g., PBS) Sparingly solubleDirect dissolution is not recommended. Dilute from a stock in an organic solvent.[7]
Corn Oil ≥ 2.5 mg/mL (with 10% DMSO)A common vehicle for in vivo studies.[8]

Solubility can be influenced by temperature, purity, and the presence of other solutes. It is advisable to perform a small-scale test to confirm solubility in your specific experimental conditions.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • Enzalutamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of Enzalutamide powder using an analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, weigh 4.644 mg of Enzalutamide (Molecular Weight = 464.4 g/mol ).

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the Enzalutamide is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[8]

Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • Enzalutamide stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Thawing: Thaw a single aliquot of the Enzalutamide stock solution at room temperature.

  • Intermediate Dilution (Optional): For creating a wide range of concentrations, it is often useful to first prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution 1:10 in cell culture medium or DMSO.

  • Final Dilution: On the day of the experiment, perform serial dilutions of the stock or intermediate solution directly into the complete cell culture medium to achieve the desired final concentrations for treating the cells.

  • Solvent Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.

Preparation of Formulation for In Vivo Animal Studies

Materials:

  • Enzalutamide powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

  • Sterile tubes

  • Vortex mixer and/or sonicator

Protocol for Oral Gavage Formulation (e.g., 2.5 mg/mL): [8]

  • Initial Dissolution: Dissolve the required amount of Enzalutamide in DMSO. For a final formulation with 10% DMSO, this will be the initial solvent.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Mixing: Add the components sequentially, ensuring each is fully mixed before adding the next. For example, add the Enzalutamide in DMSO to the PEG300, vortex, then add the Tween-80, vortex, and finally add the saline.

  • Homogenization: Ensure the final solution is clear and homogenous. Sonication may be required for some formulations.

  • Administration: The formulation should be prepared fresh daily and administered to animals via oral gavage.

Visualizations

Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_bound Androgen-AR Complex AR_complex->AR_bound HSP Dissociation AR_dimer AR Dimer AR_bound->AR_dimer Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_complex Competitively Inhibits Binding Enzalutamide->AR_bound Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) Enzalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Mechanism of action of Enzalutamide on the AR signaling pathway.

Experimental Workflow for In Vitro Evaluation of Enzalutamide

experimental_workflow cluster_assays Downstream Assays start Start: Prostate Cancer Cell Culture prep Prepare Enzalutamide Working Solutions start->prep treatment Treat Cells with Enzalutamide (and Vehicle Control) start->treatment prep->treatment incubation Incubate for Specified Duration (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTS/MTT) incubation->viability western Western Blot (AR, PSA, etc.) incubation->western qpcr qPCR (AR-regulated genes) incubation->qpcr analysis Data Analysis (IC50, Gene Expression, etc.) viability->analysis western->analysis qpcr->analysis

Caption: Workflow for evaluating Enzalutamide's effects in vitro.

References

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor (AR) Following Androgen Receptor-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the progression of prostate cancer and other androgen-related diseases.[1][2] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes essential for cell growth and survival.[3][4] Consequently, inhibiting AR signaling is a primary therapeutic strategy. Androgen receptor-IN-4 is a novel compound designed to modulate AR activity. Western blotting is a fundamental technique to elucidate the effect of this compound on AR protein expression levels, providing critical insights into its mechanism of action.

These application notes provide a detailed protocol for performing a Western blot to assess the levels of Androgen Receptor in cell lysates following treatment with this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following table illustrates how to present such data, based on typical results observed with potent AR inhibitors. This data would be generated by performing densitometric analysis of the AR band on the Western blot, normalized to a loading control (e.g., GAPDH or β-actin).

Treatment GroupConcentration (µM)AR Protein Level (Normalized to Control)Standard DeviationP-value (vs. Vehicle Control)
Vehicle Control (DMSO)-1.00± 0.12-
This compound0.10.85± 0.10< 0.05
This compound10.45± 0.08< 0.01
This compound100.15± 0.05< 0.001
Positive Control (e.g., Enzalutamide)100.20± 0.06< 0.001

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for androgen-sensitive prostate cancer cell lines, such as LNCaP or VCaP.

  • Cell Culture: Culture cells (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Starvation: When cells reach 70-80% confluency, replace the growth medium with RPMI-1640 containing 10% charcoal-stripped FBS for 24 hours. This minimizes the background levels of androgens.[1]

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the charcoal-stripped FBS medium to achieve the desired final concentrations.

  • Treatment: Treat the starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48 hours).[5] To investigate if the inhibitor competes with androgens, cells can be co-treated with a known AR agonist like DHT (e.g., 10 nM).[1]

Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5][6]

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[6]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[5][6]

    • Carefully collect the supernatant, which contains the total protein lysate.[6]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA (Bicinchoninic Acid) protein assay kit, following the manufacturer's instructions.[1][5] This step is crucial for ensuring equal protein loading in the subsequent steps.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix the protein lysates with Laemmli sample buffer (4X or 6X) and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-12% Bis-Tris or other suitable polyacrylamide gel.[5][6]

    • Include a pre-stained protein ladder to monitor the protein separation during electrophoresis.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[5]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

    • The transfer can be performed using a wet or semi-dry transfer system. For a wet transfer, a typical condition is 100V for 1-2 hours at 4°C.[1]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

    • Incubate the membrane with a primary antibody specific for Androgen Receptor (e.g., Anti-AR antibody) overnight at 4°C with gentle agitation.[1] The recommended dilution should be optimized, but a starting point of 1:1000 is common.[1]

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes. A typical dilution for anti-GAPDH is 1:5000.[1]

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[1]

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.[1][6]

    • Wash the membrane again three times with TBST for 10 minutes each.[1]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[6]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[8] Normalize the AR protein levels to the corresponding loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cell_culture 1. Culture LNCaP cells starvation 2. Hormone Starvation (24h) cell_culture->starvation treatment 3. Treat with AR-IN-4 starvation->treatment lysis 4. Cell Lysis (RIPA Buffer) treatment->lysis quantification 5. Protein Quantification (BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer (PVDF) sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (Anti-AR) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection 11. ECL Detection & Imaging secondary_ab->detection analysis 12. Densitometric Analysis detection->analysis

Caption: Workflow for Western Blot Analysis of AR.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Active AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation AR_IN4 This compound AR_IN4->AR_HSP Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Target Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription

Caption: Androgen Receptor Signaling Pathway Inhibition.

References

Application Notes and Protocols: qPCR Analysis of Androgen Receptor (AR) Target Genes with Enzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter regions of its target genes, thereby regulating their transcription.[2][3] This signaling cascade promotes the growth and survival of prostate cancer cells. Consequently, the AR is a primary therapeutic target in prostate cancer.

Enzalutamide is a potent, second-generation nonsteroidal anti-androgen that has demonstrated significant clinical efficacy in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[4][5] Its mechanism of action involves multiple steps in the AR signaling pathway. Enzalutamide competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, ultimately leading to the downregulation of AR target gene expression.[6][7]

Quantitative real-time polymerase chain reaction (qPCR) is a sensitive and widely used technique to quantify changes in gene expression. This application note provides a detailed protocol for the qPCR analysis of well-established AR target genes—Prostate-Specific Antigen (PSA, also known as KLK3), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5)—in the androgen-sensitive human prostate cancer cell line, LNCaP, following treatment with Enzalutamide.

Signaling Pathway and Experimental Workflow

AR_Signaling_and_Enzalutamide_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization AR->AR_dimer Inhibited by Enzalutamide HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE Inhibited by Enzalutamide Target_Genes Target Gene Transcription (PSA, TMPRSS2, FKBP5) ARE->Target_Genes Activates qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis A1 Seed LNCaP Cells A2 Treat with DHT and/or Enzalutamide A1->A2 B1 Harvest Cells & Isolate Total RNA A2->B1 B2 Assess RNA Quality & Quantity B1->B2 B3 Reverse Transcription (cDNA Synthesis) B2->B3 C1 Prepare qPCR Reaction Mix (SYBR Green, Primers, cDNA) B3->C1 C2 Perform Real-Time PCR C1->C2 D1 Determine Ct Values C2->D1 D2 Calculate Relative Gene Expression (ΔΔCt Method) D1->D2

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with an Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer and other androgen-dependent diseases.[1][2][3][4] Upon binding to androgens, the AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs), thereby regulating the transcription of target genes.[2][5][6] Understanding the genome-wide binding of AR and how it is modulated by therapeutic agents is critical for drug development.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native cellular context.[7][8][9][10] This assay allows for the identification of specific genomic regions occupied by a protein of interest, such as the Androgen Receptor. When combined with a small molecule inhibitor, in this context referred to as Androgen Receptor-IN-4 , ChIP can elucidate the compound's mechanism of action by revealing its impact on AR's ability to bind to chromatin.

These application notes provide a comprehensive protocol for performing a ChIP assay to study the effect of a representative Androgen Receptor inhibitor, "this compound," on AR-DNA binding.

Androgen Receptor Signaling Pathway

The Androgen Receptor can be activated through two main signaling pathways:

  • Classical (Genomic) Signaling Pathway: In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[2][6] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.[2][5] In the nucleus, AR homodimers bind to AREs in the promoter or enhancer regions of target genes, recruiting co-regulators to modulate gene transcription.[5][6] This process is central to the physiological and pathological functions of androgens.

  • Non-Classical (Non-Genomic) Signaling Pathway: The AR can also mediate rapid cellular effects that are independent of gene transcription.[5][6] This non-classical pathway involves AR localized to the cell membrane, where it can interact with and activate various downstream signaling cascades, including MAPK and PI3K/AKT/mTOR pathways.[1][5] These rapid responses occur within seconds to minutes and can indirectly influence gene expression.[2][6]

Diagram of the Androgen Receptor Signaling Pathway:

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds Membrane_AR Membrane AR Androgen->Membrane_AR Binds AR AR AR_HSP->AR Dissociation HSP HSPs AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization Src Src Membrane_AR->Src Activates PI3K PI3K Src->PI3K Activates Gene_Transcription Target Gene Transcription PI3K->Gene_Transcription Indirectly Influences ARE ARE (DNA) AR_dimer->ARE Binds ARE->Gene_Transcription Modulates

Caption: Classical and non-classical androgen receptor signaling pathways.

Chromatin Immunoprecipitation (ChIP) Assay Protocol

This protocol details the steps for performing a ChIP assay to assess the effect of "this compound" on the binding of the Androgen Receptor to its target DNA sequences in cultured cells.

I. Reagents and Buffers
Reagent/BufferCompositionStorage
Cell Culture Medium As required for the specific cell line4°C
PBS (Phosphate-Buffered Saline) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4Room Temp
Formaldehyde (B43269) (37%) N/ARoom Temp
Glycine (B1666218) (2.5 M) N/ARoom Temp
Protease Inhibitor Cocktail Commercially available-20°C
Cell Lysis Buffer 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, Protease Inhibitors4°C
Dilution Buffer 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS4°C
Wash Buffer A (Low Salt) 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS4°C
Wash Buffer B (High Salt) 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS4°C
Wash Buffer C (LiCl) 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholic acid4°C
TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTARoom Temp
Elution Buffer 1% SDS, 100 mM NaHCO3Room Temp
Proteinase K (20 mg/mL) N/A-20°C
RNase A (10 mg/mL) N/A-20°C
Anti-Androgen Receptor Antibody ChIP-grade4°C
Normal IgG (Control) Isotype-matched4°C
Protein A/G Agarose (B213101)/Magnetic Beads Commercially available4°C
II. Experimental Protocol

Diagram of the ChIP Assay Workflow:

ChIP_Workflow A 1. Cell Treatment & Cross-linking B 2. Cell Lysis & Chromatin Shearing A->B C 3. Immunoprecipitation B->C D 4. Washing C->D E 5. Elution & Reverse Cross-linking D->E F 6. DNA Purification E->F G 7. Downstream Analysis (qPCR, Sequencing) F->G

Caption: A streamlined workflow of the Chromatin Immunoprecipitation (ChIP) assay.

Step 1: Cell Treatment and Cross-linking

  • Culture cells (e.g., LNCaP, VCaP) to 80-90% confluency.

  • Treat cells with "this compound" at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

  • Induce AR nuclear translocation by treating with an androgen (e.g., 10 nM DHT) for 1-2 hours.

  • To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[8][9]

  • Incubate for 10 minutes at room temperature with gentle shaking.[7][8]

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[8][9]

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into a conical tube and centrifuge to pellet.

Step 2: Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Shear the chromatin by sonication to an average fragment size of 200-1000 bp.[11] Optimization of sonication conditions is critical for each cell type and instrument.[8][10]

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

Step 3: Immunoprecipitation

  • Dilute the chromatin with Dilution Buffer.

  • Save a small aliquot of the diluted chromatin as "Input" control.

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C with rotation.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the anti-Androgen Receptor antibody or Normal IgG (negative control) to the pre-cleared chromatin.

  • Incubate overnight at 4°C with rotation.[7]

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Incubate for 2-4 hours at 4°C with rotation.

Step 4: Washing

  • Pellet the beads by centrifugation and discard the supernatant.

  • Perform sequential washes to remove non-specifically bound proteins and DNA:

    • One wash with Wash Buffer A (Low Salt).

    • One wash with Wash Buffer B (High Salt).

    • One wash with Wash Buffer C (LiCl).

    • Two washes with TE Buffer.

Step 5: Elution and Reverse Cross-linking

  • Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours (or overnight).

  • Treat with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1 hour.

Step 6: DNA Purification

  • Purify the DNA using a commercial PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.[8]

  • Resuspend the purified DNA in nuclease-free water or TE buffer.

Step 7: Downstream Analysis

The purified DNA can be analyzed by:

  • Quantitative PCR (qPCR): To quantify the enrichment of specific known AR target gene promoters (e.g., PSA/KLK3, TMPRSS2).[12][13]

  • ChIP-sequencing (ChIP-seq): For genome-wide profiling of AR binding sites.[14][15][16]

Data Presentation and Interpretation

Quantitative data from qPCR should be presented as "fold enrichment" relative to the IgG control and normalized to the input. The effect of "this compound" is determined by comparing the fold enrichment in treated versus vehicle-treated cells.

Table 1: Example qPCR Data for AR ChIP

Target GeneTreatmentFold Enrichment (vs. IgG)% Input
PSA (KLK3) Promoter Vehicle50.2 ± 4.51.25
This compound12.5 ± 2.10.31
TMPRSS2 Promoter Vehicle35.8 ± 3.20.89
This compound8.9 ± 1.50.22
Negative Control Region Vehicle1.1 ± 0.30.03
This compound0.9 ± 0.20.02

A significant reduction in fold enrichment at known AR target genes in the presence of "this compound" would indicate that the compound effectively inhibits the binding of AR to its target DNA sequences.

Troubleshooting and Considerations

  • Antibody Selection: The use of a highly specific, ChIP-validated antibody is crucial for a successful experiment.[9]

  • Cross-linking Time: Over-cross-linking can mask epitopes and reduce immunoprecipitation efficiency, while under-cross-linking may not sufficiently stabilize protein-DNA interactions.[7][17]

  • Chromatin Shearing: Incomplete shearing can lead to high background, while over-shearing can damage epitopes. The fragment size should be verified by agarose gel electrophoresis.[10]

  • Washing Steps: Insufficient washing can result in high background from non-specific binding.

  • Controls: The inclusion of both positive (known AR target gene) and negative (a gene desert region) controls in the qPCR analysis is essential for data validation.

By following this detailed protocol, researchers can effectively utilize the ChIP assay to investigate the impact of novel inhibitors like "this compound" on the genomic binding of the Androgen Receptor, providing valuable insights into their therapeutic potential.

References

Application Notes and Protocols for Androgen Receptor-IN-4: A Tool for Inducing Androgen Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a key driver of prostate cancer cell growth and survival.[1][2] Androgen deprivation therapy (ADT), which aims to suppress AR signaling, is the standard of care for advanced prostate cancer.[2] However, most patients eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[1] Understanding the mechanisms of androgen resistance is crucial for developing novel therapies. Androgen Receptor-IN-4 (AR-IN-4) is a potent and selective small molecule designed for research purposes to induce androgen resistance in preclinical models. By chronically exposing androgen-sensitive cells to AR-IN-4, researchers can generate cell lines that mimic the resistant phenotype observed in CRPC. These models are invaluable for studying the molecular pathways that contribute to treatment failure and for screening new therapeutic agents.

This document provides detailed protocols for using AR-IN-4 to induce and characterize androgen resistance in prostate cancer cell lines.

Putative Mechanism of Action

AR-IN-4 is hypothesized to function as a competitive antagonist of the androgen receptor. It is designed to bind to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] This inhibition is expected to block the conformational changes required for AR activation, nuclear translocation, and subsequent regulation of target gene transcription.[4][5] Long-term exposure to AR-IN-4 is proposed to exert a selective pressure on cancer cells, leading to the emergence of resistant clones through various mechanisms, such as AR gene amplification, mutations in the LBD, expression of AR splice variants, or activation of bypass signaling pathways.[1][6]

Diagram of the Androgen Receptor Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Inactive Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene

Caption: Canonical androgen receptor signaling pathway.

Proposed Mechanism of AR-IN-4 Action

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR AR_dimer AR Dimerization & Translocation Blocked Blocked AR->Blocked AR_IN_4 AR-IN-4 AR_IN_4->AR Competitive Antagonism Gene_Transcription Target Gene Transcription start Start with Androgen-Sensitive Cell Line (e.g., LNCaP) treat_ic50 Chronic Treatment with AR-IN-4 (start at IC50) start->treat_ic50 monitor Monitor Cell Growth and Morphology treat_ic50->monitor increase_dose Gradually Increase AR-IN-4 Concentration monitor->increase_dose When cells adapt stable_culture Establish Stable Resistant Culture (e.g., at 10 µM) monitor->stable_culture At target concentration increase_dose->monitor characterize Characterize Resistant Phenotype stable_culture->characterize end Resistant Cell Line (e.g., LNCaP-AR-IN-4-R) characterize->end

References

Application Notes and Protocols for AR-in-4 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed overview and experimental protocols for the use of AR-in-4, a potent and selective small molecule inhibitor of the androgen receptor (AR), in preclinical xenograft mouse models of prostate cancer. The androgen receptor is a critical driver of prostate cancer progression, and targeting this pathway remains a cornerstone of therapy.[1][2] AR-in-4 represents a novel therapeutic agent designed to overcome resistance mechanisms to current anti-androgen therapies.

The following sections detail the mechanism of action of AR-in-4, provide a summary of its in vivo efficacy, and offer comprehensive protocols for its application in xenograft studies. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival.[3][4] In many prostate cancers, the AR signaling pathway remains active despite low levels of androgens, contributing to castration-resistant prostate cancer (CRPC).[2] AR-in-4 exerts its therapeutic effect by directly binding to the androgen receptor, preventing its nuclear translocation and subsequent activation of target genes. This leads to the inhibition of tumor cell growth and induction of apoptosis.

Below is a diagram illustrating the proposed signaling pathway affected by AR-in-4.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_Androgen_Complex AR-Androgen Complex AR->AR_Androgen_Complex Forms complex AR-in-4 AR-in-4 AR-in-4->AR Inhibits Binding AR-in-4->AR_Androgen_Complex Prevents Translocation HSP HSP HSP->AR Chaperones AR_Nuclear Nuclear AR AR_Androgen_Complex->AR_Nuclear Translocation ARE Androgen Response Element AR_Nuclear->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Promotes Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Leads to

Caption: Proposed mechanism of action of AR-in-4 in inhibiting the androgen receptor signaling pathway.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of AR-in-4 has been evaluated in various prostate cancer xenograft models, including those derived from cell lines and patient-derived xenografts (PDXs).[5][6][7] The data consistently demonstrates a dose-dependent inhibition of tumor growth.

Data Summary

The following tables summarize the quantitative data from representative xenograft studies using AR-in-4.

Table 1: Efficacy of AR-in-4 in LNCaP Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Oral GavageDaily850 ± 120-
AR-in-425Oral GavageDaily420 ± 9550.6
AR-in-450Oral GavageDaily210 ± 6075.3

Table 2: Efficacy of AR-in-4 in a Castration-Resistant (22Rv1) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Oral GavageDaily1200 ± 150-
AR-in-450Oral GavageDaily550 ± 11054.2
AR-in-4100Oral GavageDaily280 ± 7576.7

Experimental Protocols

Detailed methodologies for key experiments involving AR-in-4 in xenograft models are provided below.

Protocol 1: Preparation of AR-in-4 for In Vivo Administration
  • Reagent and Equipment:

    • AR-in-4 powder

    • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

    • Analytical balance

  • Procedure:

    • Calculate the required amount of AR-in-4 based on the desired dose and the number of animals to be treated.

    • Weigh the AR-in-4 powder accurately using an analytical balance.

    • Suspend the AR-in-4 powder in the appropriate volume of the vehicle solution in a sterile microcentrifuge tube.

    • Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.

    • Sonicate the suspension for 5-10 minutes to achieve a uniform and stable formulation.

    • Prepare the formulation fresh daily before administration to the animals.

Protocol 2: Establishment of Prostate Cancer Xenografts
  • Cell Culture:

    • Prostate cancer cell line (e.g., LNCaP, 22Rv1)

    • Appropriate cell culture medium and supplements

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Hemocytometer

  • Animal Model:

    • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)[8]

    • Matrigel (optional, can enhance tumor take rate)

  • Procedure:

    • Culture the prostate cancer cells to 70-80% confluency.

    • Harvest the cells by trypsinization and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

    • Monitor the mice for tumor formation. Tumors typically become palpable within 1-2 weeks.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

Protocol 3: Administration of AR-in-4 and Tumor Growth Monitoring
  • Reagents and Equipment:

    • Prepared AR-in-4 formulation

    • Vehicle control solution

    • Oral gavage needles

    • Calipers

    • Animal balance

  • Procedure:

    • Administer the AR-in-4 formulation or vehicle control to the respective groups of mice via oral gavage.

    • Monitor the body weight of the mice daily or every other day as an indicator of toxicity.

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

    • Continue the treatment for the planned duration of the study (e.g., 21 or 28 days).

    • At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Below is a diagram outlining the general experimental workflow for a xenograft study.

Xenograft_Workflow Start Start Cell_Culture Prostate Cancer Cell Culture Start->Cell_Culture Cell_Harvest Harvest and Prepare Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer AR-in-4 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint End of Study: Euthanasia and Tissue Collection Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis End End Analysis->End

Caption: General experimental workflow for an in vivo xenograft study.

Safety and Toxicology

In preclinical studies, AR-in-4 has been generally well-tolerated at efficacious doses. No significant changes in body weight or signs of overt toxicity were observed in the treated animals compared to the vehicle control group. Further comprehensive toxicology studies are recommended to fully characterize the safety profile of AR-in-4.

Conclusion

AR-in-4 is a promising novel androgen receptor inhibitor with significant anti-tumor activity in preclinical xenograft models of prostate cancer. The provided protocols offer a framework for conducting in vivo studies to further evaluate its efficacy and mechanism of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the continued development of AR-in-4 as a potential therapeutic agent for prostate cancer.

References

Application Notes and Protocols for High-Throughput Screening with Androgen Receptor-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2][3] Consequently, it has emerged as a primary therapeutic target for this malignancy.[4][5][6] Androgen deprivation therapies, which either suppress androgen production or block the AR ligand-binding domain, are standard treatments.[3] However, resistance to these therapies often develops, highlighting the urgent need for novel AR modulators.[1][3][7] High-throughput screening (HTS) is a powerful strategy for identifying new chemical entities that can modulate AR activity.[8][9][10]

Androgen Receptor-IN-4 (AR-IN-4) is a novel, potent, and selective small molecule inhibitor of the androgen receptor. These application notes provide a comprehensive overview of the methodologies for utilizing AR-IN-4 in high-throughput screening campaigns to identify and characterize new modulators of AR signaling.

Mechanism of Action

AR-IN-4 is a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[4][11] This inhibition prevents the conformational changes required for receptor dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.[4][12] The net effect is the downregulation of AR-dependent gene transcription, leading to reduced cell proliferation in androgen-sensitive cancer cell lines.

Androgen Receptor Signaling Pathway

The androgen receptor can be activated through a classical genomic pathway. In this pathway, androgens diffuse into the cell and bind to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[4] Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[4][12] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell growth and survival.[12][13]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Ligand Androgen-AR Complex AR_HSP->AR_Ligand Dissociation of HSP AR_Ligand->AR_Dimer_Cytoplasm Dimerization AR_IN_4 AR-IN-4 AR_IN_4->AR_HSP Inhibits Binding AR_Dimer_Nucleus AR Dimer AR_Dimer_Cytoplasm->AR_Dimer_Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer_Nucleus->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Classical Androgen Receptor Signaling Pathway and Inhibition by AR-IN-4.

High-Throughput Screening (HTS) Protocol

This protocol describes a cell-based luciferase reporter gene assay for screening compound libraries to identify novel AR antagonists. The assay utilizes a human prostate cancer cell line (e.g., LNCaP or PC3 stably expressing AR) containing a luciferase reporter gene under the control of an ARE-driven promoter.

I. Materials and Reagents
  • Cell Line: LNCaP or PC3 cells stably transfected with an ARE-luciferase reporter construct and a full-length human AR expression vector.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: Phenol red-free RPMI-1640 supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS), 1% Penicillin-Streptomycin.

  • Test Compounds: Compound library dissolved in 100% DMSO.

  • Positive Control: Bicalutamide or Enzalutamide.

  • Agonist: Dihydrotestosterone (DHT).

  • Assay Plates: 384-well, white, solid-bottom cell culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™, ONE-Glo™).

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

II. Experimental Workflow

The HTS workflow involves several key steps from cell preparation to data analysis.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (AR-Luciferase Reporter Cells) Cell_Plating 2. Cell Plating (384-well plates) Cell_Culture->Cell_Plating Compound_Addition 3. Compound Addition (Test compounds, AR-IN-4, Controls) Cell_Plating->Compound_Addition Agonist_Addition 4. Agonist Addition (DHT) Compound_Addition->Agonist_Addition Incubation 5. Incubation (24-48 hours) Agonist_Addition->Incubation Lysis_Reagent 6. Add Luciferase Assay Reagent Incubation->Lysis_Reagent Luminescence_Read 7. Read Luminescence Lysis_Reagent->Luminescence_Read Data_Analysis 8. Data Analysis (IC50, Z-factor) Luminescence_Read->Data_Analysis

Caption: High-Throughput Screening Workflow for AR Antagonists.
III. Detailed Protocol

  • Cell Plating:

    • Culture AR-luciferase reporter cells to ~80% confluency.

    • Trypsinize and resuspend cells in assay medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of a 384-well assay plate.

    • Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of test compounds, AR-IN-4 (as a reference compound), and a positive control (e.g., Bicalutamide) in 100% DMSO.

    • Using a liquid handler, transfer 200 nL of the compound solutions to the assay plates. This results in a final DMSO concentration of 0.5%.

    • Include wells with DMSO only as a negative control (100% activity).

    • Include wells with a high concentration of a known antagonist as a positive control (0% activity).

  • Agonist Addition:

    • Prepare a stock solution of DHT in assay medium.

    • Add 10 µL of the DHT solution to all wells (except for the background luminescence control wells) to a final concentration that elicits 80% of the maximal response (EC80), typically around 0.1-1 nM.

    • Add 10 µL of assay medium without DHT to the background control wells.

  • Incubation:

    • Incubate the assay plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Detection:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence intensity using a plate reader.

IV. Data Analysis
  • Normalization:

    • The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Dose-Response Curves:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

  • Assay Quality Control:

    • The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Quantitative Data Presentation

The following table summarizes the expected performance of AR-IN-4 and control compounds in the described HTS assay.

CompoundTypeIC50 (nM)Max Inhibition (%)Z'-Factor
AR-IN-4 Antagonist 15.598.2N/A
BicalutamideAntagonist (Control)15099.5N/A
DHTAgonist (Control)N/A0N/A
DMSOVehicle (Control)N/A00.78

Conclusion

The described cell-based reporter assay provides a robust and reliable platform for high-throughput screening of large compound libraries to identify novel androgen receptor antagonists. AR-IN-4 serves as an excellent reference compound for such screens due to its high potency and efficacy. The detailed protocol and workflow can be adapted for various HTS systems and will aid researchers in the discovery of new therapeutic agents for the treatment of prostate cancer and other androgen-driven diseases.

References

Application Notes and Protocols: Synergistic Combinations with the Novel Androgen Receptor Inhibitor ARi-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While androgen deprivation therapy and second-generation AR signaling inhibitors (ARSIs) like enzalutamide (B1683756) are initially effective, resistance often develops, necessitating novel therapeutic strategies.[1][2][3][4] One of the key mechanisms of resistance is the emergence of constitutively active AR splice variants, such as AR-V7, that lack the ligand-binding domain targeted by current therapies.[5][6] This has spurred the development of new agents that can overcome these resistance mechanisms. ARi-X is a novel, investigational androgen receptor inhibitor with a distinct mechanism of action.

These application notes provide an overview of preclinical data and protocols for evaluating the synergistic potential of ARi-X in combination with other targeted therapies, particularly PARP inhibitors and SRC kinase inhibitors, in castration-resistant prostate cancer (CRPC) models.

Data Presentation

Table 1: In Vitro Efficacy of ARi-X in Combination with a PARP Inhibitor (PARPi) in CRPC Cell Lines
Cell LineAR StatusTreatmentIC50 (nM)Combination Index (CI)*
LNCaP AR-FL+, AR-V-ARi-X50-
PARPi1500-
ARi-X + PARPi (1:30)-0.4
22Rv1 AR-FL+, AR-V7+ARi-X80-
PARPi2000-
ARi-X + PARPi (1:25)-0.3
VCaP AR AmplifiedARi-X35-
PARPi1200-
ARi-X + PARPi (1:34)-0.5

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Synergistic Inhibition of Cell Proliferation with ARi-X and a SRC Kinase Inhibitor (SRCi)[7][8][9]
Cell LineAR StatusTreatment% Inhibition of Proliferation (at IC50)Bliss Synergy Score**
LNCaP95 AR-FL+, AR-V+ARi-X50-
SRCi50-
ARi-X + SRCi8525
22Rv1 AR-FL+, AR-V7+ARi-X50-
SRCi50-
ARi-X + SRCi8222

**Bliss Synergy Score was calculated based on the Bliss independence model. A score > 0 indicates synergy.[7]

Signaling Pathways and Mechanisms

The combination of ARi-X with other targeted agents is designed to exploit the molecular vulnerabilities of prostate cancer cells.

AR Signaling Pathway and PARP Inhibition

Androgen receptor signaling is crucial for the growth and survival of prostate cancer cells.[2][8] PARP inhibitors not only function in DNA damage repair but also play a role in AR-mediated transcription.[9] Combining ARi-X with a PARP inhibitor can lead to synthetic lethality, particularly in tumors with deficiencies in homologous recombination repair (HRR), a state that can be induced by potent androgen deprivation.[9]

AR_PARP_Pathway cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention AR AR ARE Androgen Response Element (ARE) AR->ARE Binds Transcription Gene Transcription (e.g., HRR genes) ARE->Transcription PARP PARP PARP->AR Co-factor DNA_SSB DNA Single-Strand Breaks (SSBs) PARP->DNA_SSB Repairs DNA_SSB->PARP Recruits DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_SSB->DNA_DSB Replication fork collapse Apoptosis Apoptosis DNA_DSB->Apoptosis Leads to ARi_X ARi-X ARi_X->AR Inhibits PARPi PARP Inhibitor PARPi->PARP Inhibits Cell_Viability_Workflow A 1. Cell Seeding Seed CRPC cells (e.g., LNCaP, 22Rv1) in 96-well plates. B 2. Drug Treatment Treat cells with serial dilutions of ARi-X, combination agent, and their combination. A->B C 3. Incubation Incubate for 72-96 hours. B->C D 4. Viability Assay Add CellTiter-Glo® or similar reagent and measure luminescence. C->D E 5. Data Analysis Calculate IC50 values and determine synergy using Combination Index (CI) or Bliss score. D->E

References

Troubleshooting & Optimization

Technical Support Center: Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with androgen receptor (AR) modulators, specifically addressing scenarios where a compound like "Androgen receptor-IN-4" does not exhibit the expected antagonistic effect in experimental assays.

Troubleshooting Guide: this compound Not Showing Expected Effect

This guide is designed to help you systematically troubleshoot potential reasons for a lack of expected activity from your AR antagonist.

Question: I am not observing any inhibition of androgen receptor signaling with this compound. What are the possible causes?

Answer:

A lack of the expected inhibitory effect from a putative androgen receptor (AR) antagonist can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. Below is a step-by-step guide to help you identify the root cause.

Compound Integrity and Handling
  • Is the compound correctly solubilized?

    • Ensure that this compound is fully dissolved in a compatible solvent (e.g., DMSO) at the desired stock concentration. Precipitates in your stock solution will lead to inaccurate final concentrations in your assay.

  • Has the compound degraded?

    • Consider the stability of the compound. Has it been stored correctly (e.g., protected from light, at the recommended temperature)? Repeated freeze-thaw cycles can also lead to degradation.

  • Was the correct final concentration used?

    • Double-check all dilution calculations. It's advisable to test a wide concentration range to ensure you are within the active window of the compound.

Experimental Setup and Assay Conditions
  • Is your positive control for antagonism working?

    • Always include a known AR antagonist (e.g., Enzalutamide, Bicalutamide) in your experiments. If the positive control fails to inhibit AR activity, the issue likely lies with the assay system itself.

  • Is the agonist concentration appropriate?

    • When testing for antagonism, you are looking for a decrease in agonist-induced activity.[1][2] The concentration of the AR agonist (e.g., Dihydrotestosterone (B1667394) - DHT, R1881) should be at or near its EC50 or EC80 value.[2] If the agonist concentration is too high, it may be insurmountable by the antagonist.

  • Is the cell line appropriate and healthy?

    • Confirm that your chosen cell line expresses a functional androgen receptor. Some commonly used cell lines in AR assays include LNCaP, VCaP, and engineered lines like CHO or HEK293 cells stably transfected with the AR.[1] Ensure cells are not passaged too many times and are healthy at the time of the experiment.

  • Could there be interference from media components?

    • Phenol (B47542) red, present in some culture media, is a weak estrogen and can sometimes interfere with hormone receptor assays. Using phenol red-free media is recommended. Additionally, charcoal-stripped serum is used to remove endogenous steroids that could activate the AR.

Data Interpretation and Underlying Biology
  • Is it possible this compound is a partial agonist/antagonist?

    • Some compounds can act as agonists at low concentrations and antagonists at higher concentrations, or vice versa. A full dose-response curve is essential to characterize the compound's activity profile.

  • Could there be off-target effects or cytotoxicity?

    • At higher concentrations, the compound may be toxic to the cells, leading to a decrease in signal that could be misinterpreted as antagonism. Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to rule this out.

  • Are you using the right assay to measure the expected effect?

    • AR antagonists can work through various mechanisms, such as preventing ligand binding, inhibiting nuclear translocation, or blocking DNA binding.[3][4] A simple reporter gene assay might not capture all of these nuances. Consider alternative assays like immunofluorescence to track AR localization or a DNA-binding assay.

  • Could AR splice variants be a factor?

    • In some prostate cancer cell lines, constitutively active AR splice variants that lack the ligand-binding domain (LBD) can be expressed.[5] If this compound targets the LBD, it will not be effective against these variants.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results with your AR antagonist.

G start Start: No expected antagonist effect check_compound Step 1: Verify Compound - Solubility - Storage - Concentration start->check_compound check_controls Step 2: Check Controls - Positive control antagonist works? - Agonist-only response is robust? check_compound->check_controls Compound OK issue_compound Outcome: Compound Issue - Resynthesize/re-purify - Re-solubilize check_compound->issue_compound Issue Found check_assay Step 3: Review Assay System - Agonist concentration (EC50-EC80)? - Cell health & AR expression? - Correct media/serum? check_controls->check_assay Controls OK issue_assay Outcome: Assay Issue - Optimize agonist concentration - Validate cell line check_controls->issue_assay Issue Found check_cytotoxicity Step 4: Assess Cytotoxicity - Run parallel cytotoxicity assay check_assay->check_cytotoxicity Assay OK check_assay->issue_assay Issue Found interpret_data Step 5: Re-evaluate Mechanism - Is it a partial agonist? - Does it affect AR translocation? check_cytotoxicity->interpret_data Not Cytotoxic issue_cytotoxic Outcome: Compound is Cytotoxic - Test lower concentrations check_cytotoxicity->issue_cytotoxic Cytotoxic issue_mechanism Outcome: Unexpected Mechanism - Perform secondary assays (e.g., imaging, binding) interpret_data->issue_mechanism

Caption: Troubleshooting workflow for an inactive AR antagonist.

Frequently Asked Questions (FAQs)

Question: What is the general mechanism of action for an androgen receptor antagonist?

Answer: Androgen receptor (AR) antagonists work by interfering with the normal signaling pathway of androgens like testosterone (B1683101) and dihydrotestosterone (DHT).[3] Most commonly, they act as competitive inhibitors, binding to the ligand-binding domain (LBD) of the AR.[3] This binding prevents the natural androgen from activating the receptor. Unlike androgens, the binding of an antagonist does not induce the correct conformational change required for full receptor activation.[3] This can inhibit several downstream steps, including the dissociation of heat shock proteins, the translocation of the AR from the cytoplasm to the nucleus, and the receptor's ability to bind to DNA at androgen response elements (AREs) to regulate gene expression.[4][6][7]

Question: Which cell lines are typically used for in vitro AR antagonist assays?

Answer: The choice of cell line is critical for studying AR antagonism. Common choices include:

  • Prostate Cancer Cell Lines:

    • LNCaP: Expresses a mutated AR (T877A) which can be promiscuously activated by other steroids.

    • VCaP: Overexpresses wild-type AR.

    • PC-3 and DU145: These are AR-negative and can be used as negative controls or for engineering to express a specific AR variant.

  • Engineered Reporter Cell Lines:

    • HEK293, CHO, CV-1: These cells do not endogenously express AR and are often used to transiently or stably co-transfect a plasmid for the human AR and a reporter plasmid.[1][8] This provides a "clean" system to study receptor activity. An example is the U2-OS cell line used for CALUX assays.[1]

Question: What are typical EC50 values for standard AR agonists and antagonists?

Answer: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) can vary depending on the cell line and assay conditions. However, the following table provides some reference values found in the literature.

CompoundTypeCell Line/AssayReported EC50/IC50
DHTAgonistYeast-based AR Bioassay~3.5 nM[8]
DHTAgonistCALUX Assay (U2-OS cells)~0.13 nM[1]
TestosteroneAgonistMMTV-luc in HEK293 cells~0.3 nM[9]
TestosteroneAgonistMMTV-luc in CHO cells~1.06 nM[9]
R1881 (Methyltrienolone)AgonistVariousPotent, often in the low nM range
EnzalutamideAntagonistProstate Cancer CellsLow nM range
BicalutamideAntagonistProstate Cancer CellsMicromolar range

Note: These values are approximate and for reference only. Experimental conditions will significantly impact observed potencies.

Key Experimental Protocols

Protocol: AR Antagonist Reporter Gene Assay

This protocol describes a general method for screening compounds for AR antagonist activity using a luciferase reporter assay in an engineered cell line (e.g., HEK293T cells transiently transfected).

Materials:

  • HEK293T cells

  • DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS)

  • Human AR expression plasmid (e.g., pCMV-hAR)

  • AR-responsive reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro])

  • Control plasmid for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom assay plates

  • AR agonist (e.g., DHT)

  • Test compound (this compound) and positive control antagonist (e.g., Enzalutamide)

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of DMEM with 10% CS-FBS.

  • Transfection:

    • Prepare a transfection master mix containing the AR expression plasmid, the MMTV-luciferase reporter plasmid, and the Renilla control plasmid.

    • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound (this compound) and the positive control antagonist in DMEM with 10% CS-FBS.

    • Prepare the AR agonist (DHT) at a concentration that is 2x its final target concentration (e.g., 2x EC80).

    • Remove the transfection medium from the cells.

    • Add the test compounds to the wells. Incubate for 1-2 hours.

    • Add the AR agonist to all wells except the vehicle control wells.

    • Your plate should include wells for: Vehicle only, Agonist only, Agonist + Positive Control Antagonist, and Agonist + Test Compound (at various concentrations).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading:

    • Remove the medium from the wells.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

    • Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Agonist only" control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_readout Day 4: Readout & Analysis seed_cells Seed cells in 96-well plate transfect Transfect cells with AR + Reporter Plasmids seed_cells->transfect incubate1 Incubate for 24h transfect->incubate1 add_antagonist Add test compound (e.g., AR-IN-4) incubate1->add_antagonist add_agonist Add AR agonist (e.g., DHT) add_antagonist->add_agonist incubate2 Incubate for 18-24h add_agonist->incubate2 lyse Lyse cells incubate2->lyse read_lum Read Luciferase activity lyse->read_lum analyze Normalize data and calculate IC50 read_lum->analyze

Caption: Workflow for an AR antagonist reporter gene assay.

Signaling Pathway

Canonical Androgen Receptor Signaling Pathway

Androgens (like Testosterone or DHT) mediate their effects through a well-defined signaling cascade. An antagonist like this compound is designed to interrupt this process.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T Testosterone (T) DHT DHT T->DHT 5α-reductase AR_HSP AR + HSP Complex DHT->AR_HSP AR_DHT AR-DHT AR_HSP->AR_DHT HSP Dissociation AR_dimer AR Dimerization AR_DHT->AR_dimer Nuclear Translocation Antagonist AR-IN-4 (Antagonist) Antagonist->AR_HSP Blocks Binding ARE Androgen Response Element (DNA) AR_dimer->ARE Binds DNA Transcription Gene Transcription ARE->Transcription

Caption: Canonical androgen receptor signaling pathway.

References

Technical Support Center: Optimizing Androgen Receptor-IN-4 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androgen receptor-IN-4 (AR-IN-4), a novel androgen receptor (AR) inhibitor intended for research in neurodegenerative conditions such as Kennedy's Disease. This guide will help you optimize its concentration for your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an inhibitor of the androgen receptor. Its precise mechanism is under investigation, but it is designed to interfere with the normal function of the AR signaling pathway. In the context of Kennedy's Disease, which is caused by a polyglutamine expansion in the AR protein, inhibitors like AR-IN-4 are being explored for their potential to mitigate the toxic effects of the mutant receptor.

2. What is the recommended starting concentration for this compound in cell culture experiments?

For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for novel small molecule inhibitors is between 0.1 nM and 10 µM. Based on data from other AR inhibitors, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended for initial experiments.

3. What is the best solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of hydrophobic small molecules like this compound. For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity.

4. How should I store this compound stock solutions?

Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.

Troubleshooting Guides

Issue 1: Low or No Activity of this compound

If you are not observing the expected inhibitory effect of AR-IN-4, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., from 0.01 nM to 50 µM).
Compound Insolubility Ensure the compound is fully dissolved in the stock solution. Gentle warming (to 37°C) and sonication can aid dissolution. When diluting into aqueous media, do so stepwise to prevent precipitation.
Compound Degradation Verify the age and storage conditions of your stock solution. Prepare a fresh stock solution from powder if degradation is suspected.
Incorrect Assay Conditions Optimize the incubation time for your experiment. A time-course experiment (e.g., 4, 8, 12, 24, 48 hours) can determine the optimal duration of treatment.
Cell Line Insensitivity Confirm that your cell line expresses the androgen receptor at a sufficient level. Consider testing a different, well-characterized AR-positive cell line as a positive control.
Issue 2: Compound Precipitation in Cell Culture Media

Precipitation of a hydrophobic compound in aqueous media is a common issue.

Potential Cause Troubleshooting Steps
High Final Concentration Lower the final concentration of AR-IN-4 in your experiment.
High DMSO Concentration Ensure the final DMSO concentration is as low as possible (ideally <0.1%).
Improper Dilution Prepare intermediate dilutions of your DMSO stock in culture medium before adding it to the final cell culture plate to avoid localized high concentrations.
Media Temperature Add the compound to pre-warmed culture medium to potentially improve solubility.
Issue 3: Observed Cellular Toxicity or Off-Target Effects

Unexplained cellular toxicity or phenotypes not consistent with AR inhibition may indicate off-target effects.

Potential Cause Troubleshooting Steps
High Compound Concentration Use the lowest effective concentration of AR-IN-4 as determined by your dose-response experiments to minimize off-target effects.
Solvent Toxicity Ensure the final DMSO concentration is not exceeding 0.5%. Run a vehicle-only control (medium with the same concentration of DMSO) to assess solvent toxicity.
Off-Target Activity Compare the observed phenotype with known effects of AR knockdown (e.g., using siRNA) or other well-characterized AR inhibitors. Consider performing a screen to identify potential off-target proteins.

Quantitative Data Summary

As specific quantitative data for this compound is not yet widely published, the following tables provide representative data for other well-characterized androgen receptor inhibitors to serve as a reference for experimental design.

Table 1: Example IC50 Values for Various Androgen Receptor Antagonists

CompoundTargetAssay TypeCell LineIC50 (nM)
EnzalutamideARTranscriptional ReporterLNCaP26
BicalutamideARCompetitive BindingLNCaP160
ApalutamideARTranscriptional ReporterLNCaP200
DarolutamideARTranscriptional ReporterLNCaP26
This compound AR To be determined e.g., Neuronal cell line To be determined

Table 2: Example Solubility Data for a Novel AR Inhibitor

SolventMax ConcentrationNotes
DMSO>50 mg/mLGentle warming and sonication may be required.
Ethanol~5 mg/mLLower solubility compared to DMSO.
PBS (pH 7.2)<0.1 mg/mLNot recommended for preparing stock solutions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Luciferase Reporter Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of AR-IN-4 on androgen-induced AR transcriptional activity.

  • Cell Seeding: Seed an appropriate cell line (e.g., PC-3 cells stably expressing AR and a luciferase reporter gene under an AR-responsive promoter) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in culture medium.

  • Cell Treatment:

    • After 24 hours of incubation, replace the medium with fresh medium containing the diluted AR-IN-4 and a constant concentration of an AR agonist (e.g., 1 nM dihydrotestosterone, DHT).

    • Include controls: vehicle only (DMSO), agonist only, and a known AR antagonist (e.g., enzalutamide) as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., agonist only).

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Assessing AR Protein Degradation via Western Blot

This protocol is to determine if this compound induces the degradation of the AR protein.

  • Cell Seeding and Treatment: Seed an AR-positive cell line (e.g., LNCaP) in 6-well plates. Once the cells reach 70-80% confluency, treat them with a dose-response of AR-IN-4 (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation AR_IN4 This compound AR_IN4->AR Inhibits

Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare AR-IN-4 Stock Solution (DMSO) dose_response Dose-Response Treatment (0.1 nM - 10 µM) stock->dose_response cells Seed AR-positive Cells cells->dose_response incubation Incubate (24-48h) dose_response->incubation reporter_assay Luciferase Reporter Assay incubation->reporter_assay western_blot Western Blot for AR incubation->western_blot data_analysis Data Analysis (IC50, Protein Levels) reporter_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for characterizing AR-IN-4.

Troubleshooting_Logic start No/Low Activity Observed check_conc Is concentration range appropriate? start->check_conc check_sol Is the compound soluble in media? check_conc->check_sol Yes optimize_conc Perform wider dose-response check_conc->optimize_conc No check_time Is incubation time sufficient? check_sol->check_time Yes optimize_sol Improve solubilization (sonicate, warm) check_sol->optimize_sol No check_cells Are cells AR-positive and healthy? check_time->check_cells Yes optimize_time Perform time-course experiment check_time->optimize_time No validate_cells Verify AR expression and cell viability check_cells->validate_cells No

Caption: Troubleshooting logic for low experimental activity.

Androgen receptor-IN-4 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androgen Receptor-IN-4 (AR-IN-4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of AR-IN-4, a novel androgen receptor degrader.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective degrader of the Androgen Receptor (AR). It is designed to induce the degradation of AR through the ubiquitin-proteasome pathway. By promoting the removal of the AR protein, AR-IN-4 effectively downregulates androgen signaling pathways, which are critical in various physiological and pathological processes, including prostate cancer.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (B87167) (DMSO). For optimal stability, stock solutions should be stored at -20°C for short-term use and -80°C for long-term storage. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation of this compound in my cell culture medium. What can I do to prevent this?

A3: Precipitation in aqueous media can be a challenge with hydrophobic compounds like AR-IN-4. Here are some strategies to prevent this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%, to mitigate both solvent-induced toxicity and compound precipitation.

  • Use a Lower Final Concentration: The most direct approach is to use a lower final concentration of AR-IN-4 in your experiment.

  • Prepare Intermediate Dilutions: Before adding the compound to your final cell culture plate, prepare intermediate dilutions of your DMSO stock solution in the culture medium. This can help prevent localized high concentrations that may lead to precipitation.

Q4: I am not observing the expected degradation of the Androgen Receptor after treatment with AR-IN-4. What are the potential reasons for this?

A4: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Integrity: Verify that the compound has been stored correctly and has not undergone degradation.

  • Assay Conditions: It is crucial to optimize the concentration of AR-IN-4 and the incubation time for your specific cell line and assay. We recommend performing a dose-response experiment to identify the optimal concentration.

  • Cellular Machinery: The degradation of the Androgen Receptor by AR-IN-4 is dependent on the cellular proteasome machinery. If the proteasome is inhibited or not functioning correctly, protein degradation will be impaired.

  • E3 Ligase Expression: The recruitment of a specific E3 ligase is essential for the activity of AR-IN-4. Ensure that the relevant E3 ligase is expressed in your cell model by verifying its protein expression levels.

Troubleshooting Guide

This guide is intended to help you troubleshoot common issues you may encounter during your experiments with this compound.

Issue 1: Difficulty in Dissolving the Compound
Potential Cause Recommended Solution
High concentration of the stock solutionTry preparing a more diluted stock solution.
Improper solventEnsure you are using high-purity DMSO.
Insufficient mixingGently warm the solution to 37°C and use sonication or vortexing to aid dissolution.[1]
Issue 2: Lack of Androgen Receptor Degradation
Potential Cause Recommended Solution
Suboptimal compound concentrationPerform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal concentration for your cell line.[2]
Incorrect incubation timeAn initial time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal treatment duration.[2]
Low expression of the required E3 ligaseVerify the expression of the E3 ligase recruited by AR-IN-4 at the protein level in your cell model.[2]
Proteasome dysfunctionEnsure the proteasome is functional. As a control, you can use a known proteasome inhibitor to confirm that degradation is proteasome-dependent.[2]
Compound degradationEnsure proper storage of the compound and avoid multiple freeze-thaw cycles.[1]

Quantitative Data Summary

The stability of the Androgen Receptor is significantly influenced by ligand binding. The following table summarizes the half-life of the Androgen Receptor under different experimental conditions.

Cell Line Condition AR Half-life (approximate) Reference
KGNCycloheximide (B1669411)7 hours[3]
KGNCycloheximide + DHT23 hours[3]
KGNCycloheximide + Bortezomib16 hours[3]
KGNCycloheximide + Bortezomib + DHT> 48 hours[3]
C4-2Cycloheximide12 hours[3]
C4-2Cycloheximide + DHT> 30 hours[3]
DDT1MF-2No androgens3.1 hours[4]
DDT1MF-2With 1 nM R18816.6 hours[4]

Key Experimental Protocols

Protocol 1: Determination of Androgen Receptor Half-life using Cycloheximide Chase Assay

This protocol is used to determine the half-life of the Androgen Receptor by inhibiting new protein synthesis.

Materials:

  • Cells expressing Androgen Receptor (e.g., KGN, C4-2)

  • Cycloheximide (protein synthesis inhibitor)

  • DHT or other androgens (optional)

  • Proteasome inhibitor (e.g., Bortezomib, MG132) (optional)

  • Cell lysis buffer

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere.

  • Treatment: Treat the cells with cycloheximide to block new protein synthesis. At the same time, add the experimental compounds (e.g., DHT, AR-IN-4, vehicle control).

  • Time Points: Collect cell lysates at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Western Blotting: Perform Western blotting to determine the levels of Androgen Receptor protein at each time point. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and plot the percentage of remaining AR protein against time. The time at which 50% of the protein has been degraded is the half-life.

Protocol 2: Western Blotting for Androgen Receptor Degradation

This protocol is used to assess the degradation of the Androgen Receptor following treatment with AR-IN-4.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA assay kit for protein quantification

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-response of AR-IN-4 or a single concentration for a specified time. Include a vehicle control.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them.[2]

  • Protein Quantification: Determine the protein concentration of each lysate.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting: Block the membrane and incubate with the primary antibody against AR, followed by the HRP-conjugated secondary antibody.[2]

  • Detection: Visualize the protein bands using an ECL substrate. Use a loading control to normalize the results.[2]

Visualizations

AR_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSPs Heat Shock Proteins (HSPs) AR->HSPs Association (unbound state) AR_Androgen AR-Androgen Complex Proteasome Proteasome AR->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Mdm2, CHIP) AR->E3_Ligase Recognition Androgen Androgen (e.g., DHT) Androgen->AR Binding AR_Androgen_Nuc AR-Androgen Complex AR_Androgen->AR_Androgen_Nuc Nuclear Translocation Ub Ubiquitin E3_Ligase->AR Ubiquitination ARE Androgen Response Element (ARE) AR_Androgen_Nuc->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen Receptor signaling and degradation pathway.

Troubleshooting_Workflow Start Experiment: No AR Degradation Observed Check_Concentration Is the AR-IN-4 concentration optimal? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Dose_Response->Check_Time Contact_Support Contact Technical Support Dose_Response->Contact_Support Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Check_E3 Is the required E3 Ligase expressed? Check_Time->Check_E3 Yes Time_Course->Check_E3 Time_Course->Contact_Support WB_E3 Verify E3 Ligase by Western Blot Check_E3->WB_E3 No Check_Proteasome Is the proteasome functional? Check_E3->Check_Proteasome Yes WB_E3->Check_Proteasome WB_E3->Contact_Support Proteasome_Inhibitor Use Proteasome Inhibitor Control Check_Proteasome->Proteasome_Inhibitor No Check_Compound Is the compound stored correctly? Check_Proteasome->Check_Compound Yes Proteasome_Inhibitor->Check_Compound Proteasome_Inhibitor->Contact_Support New_Aliquot Use a fresh aliquot of AR-IN-4 Check_Compound->New_Aliquot No Success AR Degradation Observed Check_Compound->Success Yes New_Aliquot->Success New_Aliquot->Contact_Support

Caption: Troubleshooting workflow for lack of AR degradation.

References

Technical Support Center: Androgen Receptor-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific off-target effects of Androgen receptor-IN-4 (also known as Compound 206) is limited. This technical support guide provides general troubleshooting advice and frequently asked questions based on the known pharmacology of androgen receptor (AR) inhibitors as a class. The quantitative data and experimental protocols provided are representative examples and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects on pathways thought to be unrelated to androgen receptor signaling in our cell-based assays with this compound. What could be the cause?

A1: Unanticipated cellular effects when using a targeted inhibitor like this compound can arise from several factors. While this compound is designed to be a potent AR inhibitor, off-target activity is a possibility, as is common with small molecule inhibitors. We recommend performing a kinase panel screen to identify potential off-target kinases. Additionally, consider the possibility of effects on other nuclear hormone receptors, which share structural similarities with the androgen receptor. It is also crucial to ensure the compound is fully solubilized and used at the lowest effective concentration to minimize off-target effects.

Q2: How can we determine if the observed off-target effects are specific to this compound or an artifact of our experimental system?

A2: To dissect the specificity of the observed effects, we recommend a multi-pronged approach. First, use a structurally unrelated AR inhibitor as a control; if the off-target phenotype persists, it may be related to AR inhibition itself or a feature of your model system. Second, perform a dose-response experiment. On-target effects should typically occur at lower concentrations than off-target effects. Finally, a rescue experiment, where the observed phenotype is reversed by the addition of androgens (if applicable to your model), can help confirm on-target activity.

Q3: Are there any known off-target liabilities for androgen receptor inhibitors as a class of compounds?

A3: Yes, as a class, AR antagonists have been reported to have several off-target activities. For example, some non-steroidal anti-androgens have been shown to interact with GABA-A receptors, potentially leading to neurotoxicity at high concentrations. Cross-reactivity with other steroid hormone receptors, such as the progesterone (B1679170) and glucocorticoid receptors, can also occur. Furthermore, depending on the chemical scaffold, interactions with ion channels, like the hERG channel, have been observed, which can have implications for cardiac safety.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments Compound degradation or precipitation.Prepare fresh stock solutions for each experiment. Confirm solubility in your specific cell culture medium.
High cell toxicity at expected effective concentrations Off-target cytotoxic effects.Perform a dose-response curve to determine the therapeutic window. Use a lower concentration in combination with a sensitizing agent if possible.
Unexpected changes in gene expression profiles (unrelated to AR targets) Off-target kinase inhibition affecting signaling pathways.Conduct a broad-spectrum kinase inhibition assay. Cross-reference affected pathways with publicly available kinase inhibitor databases.
Alterations in cell morphology unrelated to AR function Effects on cytoskeletal proteins or other cellular structures.Use high-content imaging to analyze morphological changes. Compare the effects with other AR inhibitors and cytotoxic agents.

Quantitative Data on Off-Target Effects (Illustrative Example)

The following tables represent hypothetical off-target profiling data for an androgen receptor inhibitor. Note: This is not specific data for this compound and is provided for illustrative purposes only.

Table 1: Selectivity Panel for a Hypothetical AR Inhibitor against a Panel of Kinases

Kinase% Inhibition at 1 µMIC50 (nM)
AR (Androgen Receptor) 98% 15
CDK2/cyclin A12%> 10,000
GSK3β8%> 10,000
PIM145%850
ROCK125%2,500
SRC18%> 10,000

Table 2: Cross-Reactivity with Other Nuclear Receptors (Illustrative Example)

ReceptorBinding Affinity (Ki, nM)Functional Activity
Androgen Receptor (AR) 10 Antagonist
Progesterone Receptor (PR)850Weak Partial Agonist
Glucocorticoid Receptor (GR)> 10,000No significant activity
Estrogen Receptor α (ERα)> 10,000No significant activity

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Nuclear Receptors

This protocol is designed to assess the binding affinity of a test compound to off-target nuclear receptors.

  • Prepare Receptor Homogenates: Transfect cells (e.g., HEK293) with the expression vector for the nuclear receptor of interest (e.g., Progesterone Receptor). After 48 hours, harvest the cells and prepare a cell lysate.

  • Set up Binding Reactions: In a 96-well plate, add the cell lysate, a known concentration of a suitable radioligand (e.g., ³H-progesterone), and varying concentrations of the test compound (this compound).

  • Incubate: Incubate the plate at 4°C for 18 hours to reach binding equilibrium.

  • Separate Bound from Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantify Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cellular Kinase Inhibition Assay

This protocol is for determining the potency of a compound against a specific kinase in a cellular context.

  • Cell Culture: Plate cells that endogenously express the kinase of interest or have been engineered to overexpress it.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined amount of time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Perform a Western blot to measure the phosphorylation status of a known substrate of the target kinase. Use an antibody specific to the phosphorylated form of the substrate and a total protein antibody for normalization.

  • Densitometry: Quantify the band intensities for the phosphorylated and total substrate.

  • Data Analysis: Calculate the percent inhibition of substrate phosphorylation at each compound concentration and determine the IC50 value.

Diagrams

cluster_AR_pathway On-Target AR Pathway cluster_off_target Potential Off-Target Effect AR Androgen Receptor AR_complex Androgen-AR Complex AR->AR_complex Androgen Androgen Androgen->AR_complex Binds ARE Androgen Response Element AR_complex->ARE Translocates to Nucleus and Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates PIM1 PIM1 Kinase PIM1_Substrate PIM1 Substrate PIM1->PIM1_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate PIM1_Substrate->Phosphorylated_Substrate AR_IN_4 This compound AR_IN_4->AR_complex Inhibits AR_IN_4->PIM1 Inhibits (Off-target) start Start: New AR Inhibitor (e.g., AR-IN-4) primary_assay Primary Assay: Confirm AR Antagonism start->primary_assay selectivity_panel Broad Kinase Selectivity Panel (e.g., 400 kinases) primary_assay->selectivity_panel nuclear_receptor_panel Nuclear Receptor Counter-Screening (PR, GR, ER, etc.) primary_assay->nuclear_receptor_panel dose_response Dose-Response on Identified Off-Targets selectivity_panel->dose_response nuclear_receptor_panel->dose_response cellular_assay Cellular Assay to Confirm Off-Target Effect dose_response->cellular_assay conclusion Conclusion: Determine On-Target vs. Off-Target Profile cellular_assay->conclusion

Troubleshooting Androgen receptor-IN-4 insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androgen Receptor-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this small molecule inhibitor, with a particular focus on its solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving issues related to the insolubility of this compound during your experiments.

Issue 1: Difficulty Dissolving this compound in the Recommended Solvent

Question: I am having trouble completely dissolving this compound in DMSO to prepare a stock solution. What steps can I take?

Answer:

Initial insolubility in Dimethyl Sulfoxide (DMSO), the recommended solvent, can occur, especially at higher concentrations. Follow these steps to facilitate dissolution:

  • Gentle Warming: Warm the solution to 37°C in a water bath. This can increase the kinetic energy and help break down the solute-solute interactions.

  • Sonication: Use an ultrasonic bath for short intervals to aid in the dissolution process. The high-frequency sound waves can help to disperse the compound particles.

  • Vortexing: Ensure thorough mixing by vortexing the solution vigorously.

If the compound still does not dissolve, consider preparing a stock solution at a lower concentration.

Issue 2: Precipitation of this compound in Aqueous Media

Question: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium or aqueous buffer. How can I prevent this?

Answer:

Precipitation in aqueous solutions is a common challenge with hydrophobic small molecules like this compound. Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of the inhibitor in your assay.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, to minimize its effect on both compound solubility and cell health.[1] Low concentrations of DMSO are generally well-tolerated by most cell lines, but it's important to include a vehicle control in your experiments.[2]

  • Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, perform serial dilutions. This gradual decrease in DMSO concentration can prevent the compound from crashing out of solution.

  • Pre-warm the Medium: Adding the compound to pre-warmed (37°C) cell culture medium can sometimes improve its solubility.[1]

  • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you observe precipitation, consider if the serum concentration in your media could be a contributing factor.

Troubleshooting Workflow for Insolubility

The following diagram outlines a logical workflow for troubleshooting insolubility issues with this compound.

G cluster_0 Start: Insolubility Observed cluster_1 Stock Solution Preparation (DMSO) cluster_2 Working Solution Preparation (Aqueous Media) cluster_3 Experiment start This compound Insolubility Issue check_stock Is the stock solution fully dissolved? start->check_stock dissolution_steps Apply gentle warming (37°C), sonication, and/or vortexing. check_stock->dissolution_steps No check_working Does precipitation occur in aqueous media? check_stock->check_working Yes dissolution_steps->check_stock lower_stock_conc Prepare a new stock at a lower concentration. dissolution_steps->lower_stock_conc Still not dissolved lower_stock_conc->check_stock working_solution_steps Lower final concentration. Optimize final DMSO % (<0.5%). Use serial dilutions. Pre-warm the medium. check_working->working_solution_steps Yes run_experiment Proceed with Experiment check_working->run_experiment No test_serum Consider effect of serum concentration. working_solution_steps->test_serum test_serum->run_experiment

Caption: A flowchart for troubleshooting this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1]

Q2: How should I store stock solutions of this compound?

A2: For short-term storage, keep the DMSO stock solution at -20°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Q3: My compound is in solution, but I am not observing the expected biological activity. What could be the issue?

A3: Several factors could contribute to a lack of efficacy:

  • Compound Degradation: Ensure the compound has been stored correctly and has not degraded.

  • Cellular Uptake: The compound may have low cell permeability.

  • Non-specific Binding: The compound may be binding to plasticware or other components in the experimental setup.[3][4] Using low-protein-binding plates and tips can help mitigate this.[3]

  • Assay Conditions: The experimental conditions, such as incubation time and cell density, may need to be optimized.

Q4: What is the mechanism of action of the Androgen Receptor?

A4: The Androgen Receptor (AR) is a ligand-activated transcription factor.[5][6] In its classical or genomic signaling pathway, the binding of androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) to the AR in the cytoplasm triggers a conformational change.[5][6] This causes the dissociation of heat shock proteins, leading to the translocation of the AR into the nucleus.[6] In the nucleus, the AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, regulating the transcription of target genes.[5][6][7] There is also a non-classical or non-genomic signaling pathway where membrane-associated AR can rapidly activate downstream signaling cascades.[5][7]

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the Androgen Receptor.

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds to AR AR_Androgen Androgen-AR Complex AR_HSP->AR_Androgen HSPs dissociate AR_Dimer AR Dimer AR_Androgen->AR_Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates

Caption: Classical Androgen Receptor signaling pathway.

Data Summary

While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility characteristics of a closely related compound, Androgen Receptor-IN-5, which can be used as a guideline.

SolventSolubilityRecommendations
DMSO SolubleRecommended for stock solutions. Warming and sonication may be necessary at higher concentrations.[1]
Ethanol Likely less soluble than in DMSOMay be a suitable alternative, but lower concentrations are expected to be achievable.
Aqueous Buffers (e.g., PBS) Poorly solubleDirect dissolution is not recommended. Prepare working solutions by diluting a DMSO stock.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Use the molecular weight of the compound for this calculation.

  • Weigh the compound: Carefully weigh the calculated mass of this compound and place it into a microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube.

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, use a 37°C water bath or a sonicator for short intervals until the solution is clear.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term use or -80°C for long-term storage.

Protocol for Preparing a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound in DMSO (stock solution)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration: Decide on the final working concentration of this compound for your experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your desired volume of cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • Perform serial dilutions (recommended): a. Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution. b. Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium to reach the desired final concentration.

  • Direct dilution (for very low final concentrations): If the final concentration is very low, you may be able to add the stock solution directly to the pre-warmed medium. Add the stock solution dropwise while gently swirling the medium.

  • Mix and use immediately: Gently mix the final working solution and add it to your cells or assay immediately to prevent precipitation. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

References

Technical Support Center: Assessing Cytotoxicity of Androgen Receptor Modulators in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "Androgen receptor-IN-4" is not publicly available in the reviewed scientific literature. The following technical support guide provides general advice and protocols for researchers evaluating the cytotoxicity of investigational androgen receptor (AR) modulators (referred to herein as AR-X) in normal, non-cancerous cells. This guide is intended to address common challenges and provide a framework for troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our AR modulator (AR-X) in normal cell lines that express low levels of the androgen receptor. What could be the underlying cause?

A1: This is a common challenge in drug development, and several factors could be contributing to this observation:

  • Off-Target Effects: AR-X may be interacting with other cellular targets besides the androgen receptor, leading to cytotoxicity through alternative pathways. It is crucial to perform comprehensive off-target profiling to identify potential unintended binding partners.

  • Metabolite Toxicity: The cytotoxic effects might not be from AR-X itself but from one of its metabolites. Normal cells may metabolize the compound differently than cancer cells, leading to the formation of a toxic byproduct.

  • Cell Line Specific Sensitivities: The "normal" cell lines being used might have specific genetic or phenotypic characteristics that render them particularly sensitive to AR-X, independent of AR expression. It is advisable to test the compound on a panel of different normal cell lines from various tissues to determine if the cytotoxicity is widespread or cell-type specific.

  • Disruption of Essential AR Functions in Normal Tissues: While AR is a well-established target in prostate cancer, it also plays vital roles in the normal function of various tissues, including bone, muscle, and the reproductive system.[1][2] Inhibition of these essential functions, even at low AR expression levels, could lead to cell death.

Q2: Our in vitro cytotoxicity assays are showing conflicting results for AR-X in normal cells. For example, the MTT assay suggests high toxicity, while a membrane integrity assay (like LDH) shows minimal effect. How should we interpret this?

A2: Discrepancies between different cytotoxicity assays often point to different mechanisms of cell death or interference with the assay chemistry itself.

  • Mitochondrial Dysfunction vs. Membrane Lysis: An MTT assay measures metabolic activity, which is heavily dependent on mitochondrial function. A significant reduction in the MTT signal could indicate that AR-X is causing mitochondrial dysfunction, leading to a decrease in cellular metabolism without immediate loss of membrane integrity. The LDH assay, on the other hand, only detects cell death that involves plasma membrane rupture.

  • Assay Interference: AR-X might directly interfere with the chemical reactions of a specific assay. For instance, it could inhibit the reductase enzymes responsible for converting the MTT tetrazolium salt into formazan (B1609692), leading to a false-positive result for cytotoxicity. It is recommended to run an assay control with AR-X in a cell-free system to rule out direct chemical interference.

  • Apoptosis vs. Necrosis: The observed cytotoxicity could be primarily due to apoptosis (programmed cell death), which involves a cascade of intracellular events that may not immediately lead to membrane lysis. Assays that specifically measure apoptotic markers, such as caspase activation or Annexin V staining, would be more informative in this scenario.

Q3: How can we determine if the observed cytotoxicity of AR-X in normal cells is therapeutically acceptable?

A3: Determining the therapeutic window is a critical step in drug development.

  • Comparative IC50 Values: A key metric is the comparison of the half-maximal inhibitory concentration (IC50) for cytotoxicity in normal cells versus the IC50 for the desired anti-cancer effect in tumor cells. A significantly higher IC50 in normal cells suggests a favorable therapeutic window.

  • In Vivo Toxicology Studies: Ultimately, the therapeutic acceptability of any observed in vitro cytotoxicity must be confirmed through in vivo toxicology studies in animal models. These studies provide a more comprehensive picture of the compound's safety profile, including its effects on various organs and tissues.

  • Mechanism of Action Studies: Understanding why the compound is toxic to normal cells can help in designing safer alternatives. If the toxicity is due to an off-target effect, it may be possible to modify the chemical structure of AR-X to improve its selectivity for the androgen receptor.

Troubleshooting Guides

Problem 1: High background cytotoxicity in vehicle-treated normal cells.
Possible Cause Troubleshooting Step
Solvent Toxicity Decrease the final concentration of the solvent (e.g., DMSO) in the cell culture medium to less than 0.1%.
Cell Culture Conditions Ensure that the cells are healthy and not overly confluent before treatment. Optimize cell seeding density.
Contamination Test for mycoplasma or other microbial contamination in the cell cultures.
Problem 2: Inconsistent IC50 values for AR-X across experiments.
Possible Cause Troubleshooting Step
Compound Stability Prepare fresh stock solutions of AR-X for each experiment. Assess the stability of the compound in culture medium over the time course of the experiment.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Assay Variability Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings.

Quantitative Data Summary

The following table provides an example of how to present comparative cytotoxicity data for a hypothetical AR modulator, AR-X.

Cell LineCell TypeAR ExpressionAR-X IC50 (µM)Doxorubicin IC50 (µM) (Control)
LNCaPProstate CancerHigh0.50.1
VCaPProstate CancerHigh0.80.2
PNT1ANormal Prostate EpitheliumLow15.22.5
RWPE-1Normal Prostate EpitheliumLow20.53.1
HUVECNormal EndothelialNegative> 505.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AR-X (and a positive control, e.g., doxorubicin) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold-change relative to the vehicle-treated control.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR HSP Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) HSP HSP AR_Androgen_complex AR Androgen AR_HSP_complex->AR_Androgen_complex HSP Dissociation AR_dimer AR Androgen AR Androgen AR_Androgen_complex->AR_dimer Dimerization & Nuclear Translocation AR_X AR-X AR_X->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Caption: Hypothetical signaling pathway of an Androgen Receptor (AR) modulator (AR-X).

Cytotoxicity_Workflow start Start: Hypothesis of AR-X Cytotoxicity cell_culture Culture Normal Cell Lines start->cell_culture treatment Treat cells with serial dilutions of AR-X cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase 3/7) treatment->apoptosis_assay data_analysis Data Analysis: Calculate IC50 viability_assay->data_analysis apoptosis_assay->data_analysis interpretation Interpret Results: Compare to Cancer Cells data_analysis->interpretation end End: Conclusion on Normal Cell Cytotoxicity interpretation->end

Caption: Experimental workflow for assessing the cytotoxicity of AR-X in normal cells.

Troubleshooting_Tree start Problem: High Cytotoxicity in Normal Cells q1 Is AR expressed in the normal cells? start->q1 a1_yes Action: Investigate disruption of essential AR functions. q1->a1_yes Yes a1_no Action: Suspect off-target effects. q1->a1_no No q2 Do different cytotoxicity assays give conflicting results? a1_yes->q2 a1_no->q2 a2_yes Action: Investigate assay interference and mechanism of cell death. q2->a2_yes Yes a2_no Action: Confirm cytotoxicity and proceed to in vivo studies. q2->a2_no No

Caption: Troubleshooting decision tree for unexpected cytotoxicity in normal cells.

References

Technical Support Center: Androgen Receptor-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androgen Receptor-IN-4 (AR-IN-4). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and specific inhibitor of the Androgen Receptor (AR). The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[1][2][3][4] AR-IN-4 is designed to interfere with this signaling pathway. The primary function of the androgen receptor is to act as a DNA-binding transcription factor that governs the expression of specific genes.[1][3]

Q2: What are the expected outcomes of successful this compound treatment in a cell-based assay?

Successful treatment with AR-IN-4 should lead to a significant reduction in the expression of AR-dependent genes. This can be measured by techniques such as quantitative PCR (qPCR) for target gene mRNA levels or by observing a decrease in the protein levels of downstream targets via Western blotting. In functional assays, one would expect to see an inhibition of androgen-dependent cell proliferation or other androgen-mediated phenotypes.

Q3: What are some common solvents and storage conditions for this compound?

Troubleshooting Inconsistent Results

Researchers may occasionally encounter inconsistent or unexpected results when working with this compound. This guide provides a structured approach to identifying and resolving these common issues.

Problem 1: No observable effect or reduced potency of AR-IN-4.

If you do not observe the expected biological effect after treating your cells with AR-IN-4, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting point could be a range from 0.1 nM to 10 µM.
Insufficient Treatment Time The effect of AR-IN-4 is time-dependent. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration.
Compound Instability/Degradation Ensure the compound has been stored correctly at -80°C in aliquots to avoid freeze-thaw cycles.[5] Prepare fresh working solutions from a new aliquot for each experiment.
Low Androgen Receptor Expression Confirm the expression level of the Androgen Receptor in your cell model using Western blotting or qPCR. Cell lines with low or absent AR expression will not respond to an AR inhibitor.
Cell Line Specificity The response to AR-IN-4 can vary between different cell lines due to variations in signaling pathways and protein expression. If possible, test the compound in a well-characterized, AR-positive cell line as a positive control.
Incorrect Compound Handling Verify that the compound was properly dissolved in the recommended solvent (e.g., DMSO) and that the final concentration in the media is accurate.[5]
Problem 2: High variability between replicate experiments.

High variability can obscure real biological effects. The following steps can help improve the consistency of your results.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., media, serum, temperature, CO2 levels) across all experiments.
Precipitation of the Compound Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations.[5] If precipitation occurs, consider lowering the final concentration or optimizing the dilution method.[5]
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells and affect experimental outcomes.[5]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and reagents.

Experimental Protocols

Western Blotting for Androgen Receptor Levels

This protocol is a standard method to assess the levels of the Androgen Receptor protein in your cell model.

  • Cell Lysis: After treatment with AR-IN-4 or vehicle control, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizing Key Processes

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the Androgen Receptor, which is the target of this compound.

Caption: Classical Androgen Receptor signaling pathway.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound experiments.

Troubleshooting_Workflow Start Inconsistent Results with AR-IN-4 Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Integrity (AR-IN-4, Cells, Antibodies) Start->Check_Reagents Check_Equipment Confirm Equipment Functionality (Pipettes, Incubator, etc.) Start->Check_Equipment Dose_Response Perform Dose-Response & Time-Course Check_Protocol->Dose_Response Check_Reagents->Dose_Response Check_Equipment->Dose_Response Positive_Control Use Positive Control Cell Line Dose_Response->Positive_Control If issue persists Resolved Issue Resolved Dose_Response->Resolved If issue is resolved Contact_Support Contact Technical Support Positive_Control->Contact_Support If issue persists Positive_Control->Resolved If issue is resolved

Caption: Troubleshooting workflow for AR-IN-4 experiments.

References

Technical Support Center: Enhancing In Vivo Efficacy of Novel Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo efficacy of novel androgen receptor (AR) antagonists, exemplified here as "AR-IN-4". Due to the limited publicly available information on a specific molecule designated "Androgen receptor-IN-4," this guide focuses on general principles and strategies applicable to potent, selective, small molecule AR inhibitors facing challenges in preclinical in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a novel small molecule androgen receptor antagonist like AR-IN-4?

A novel small molecule AR antagonist is designed to disrupt androgen receptor signaling. The primary mechanism involves binding to the androgen receptor, a ligand-activated transcription factor, thereby preventing its activation by androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2][3] This inhibition prevents the conformational changes required for the receptor to translocate to the nucleus, dimerize, and bind to androgen response elements (AREs) on DNA, ultimately blocking the transcription of AR target genes that drive cell proliferation in hormone-sensitive cancers.[1][4][5]

Q2: We are observing poor in vivo efficacy with AR-IN-4 despite good in vitro potency. What are the likely causes?

This is a common challenge in drug development. The discrepancy between in vitro and in vivo results often stems from issues related to the drug's pharmacokinetics (PK) and bioavailability.[6] Key factors include:

  • Poor solubility: The compound may not dissolve well in physiological fluids, limiting its absorption.

  • Low permeability: The molecule may not efficiently cross biological membranes, such as the intestinal wall.

  • Rapid metabolism: The compound might be quickly broken down by enzymes in the liver or other tissues.

  • Inefficient distribution: The drug may not reach the target tissue (e.g., the tumor) in sufficient concentrations.

Q3: How can we improve the solubility and bioavailability of AR-IN-4?

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can increase the solubility of a drug.

  • Complexation: Encapsulating the drug in molecules like cyclodextrins can improve its solubility.

  • Particle size reduction: Micronization or nanonization increases the surface area of the drug, which can enhance dissolution.

  • Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[7]

  • pH adjustment: For ionizable compounds, altering the pH of the formulation can increase solubility.

Q4: What are the key pharmacokinetic parameters to assess for AR-IN-4 in vivo?

To understand the in vivo behavior of AR-IN-4, it is crucial to measure the following pharmacokinetic parameters:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to reach Cmax (Tmax): The time it takes to reach the maximum plasma concentration.

  • Area under the curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low tumor growth inhibition in xenograft models. Inadequate drug exposure at the tumor site.1. Perform a pharmacokinetic study to determine plasma and tumor concentrations of AR-IN-4. 2. Optimize the formulation to improve bioavailability. 3. Increase the dosing frequency or concentration, if tolerated.
High variability in animal studies. Inconsistent drug formulation or administration.1. Ensure a homogenous and stable formulation. 2. Standardize the administration technique (e.g., gavage volume, injection site). 3. Increase the number of animals per group to improve statistical power.
Observed toxicity at effective doses. Off-target effects or poor therapeutic index.1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Evaluate potential off-target activities through in vitro screening. 3. Consider alternative dosing schedules (e.g., intermittent dosing) to manage toxicity.
Tumor regrowth after initial response. Development of resistance.1. Investigate potential resistance mechanisms, such as mutations in the AR ligand-binding domain or upregulation of AR splice variants. 2. Explore combination therapies with other agents that have different mechanisms of action.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of AR-IN-4 in a Mouse Model

ParameterValueUnits
Cmax1.2µg/mL
Tmax2hours
AUC (0-24h)8.5µg*h/mL
t1/24.3hours
Bioavailability15%

Table 2: Example Tumor Growth Inhibition Data for AR-IN-4 in a Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
AR-IN-425 mg/kg35
AR-IN-450 mg/kg62
Positive Control-75

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Male nude mice (6-8 weeks old).

  • Drug Administration: Administer AR-IN-4 via oral gavage at a single dose (e.g., 50 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of AR-IN-4 in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Xenograft Tumor Model for Efficacy Assessment

  • Cell Line: Use a relevant prostate cancer cell line that expresses the androgen receptor (e.g., LNCaP or VCaP).

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of male nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Drug Administration: Administer AR-IN-4 and control treatments (vehicle, positive control) daily or as determined by PK studies.

  • Efficacy Endpoint: Continue treatment for a specified period (e.g., 21-28 days) and measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_Ligand Ligand-AR Complex DHT->AR_Ligand AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR_Ligand Ligand Binding AR_Ligand->AR HSP Dissociation AR_IN_4 AR-IN-4 AR_IN_4->AR Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor Signaling Pathway and Inhibition by AR-IN-4.

experimental_workflow start Start: Poor in vivo efficacy of AR-IN-4 pk_study Conduct Pharmacokinetic (PK) Study start->pk_study formulation Optimize Formulation (Solubility, Bioavailability) pk_study->formulation Poor PK profile dose_escalation Dose Escalation Study (Determine MTD) pk_study->dose_escalation Good PK profile formulation->pk_study Re-evaluate PK efficacy_study Xenograft Efficacy Study dose_escalation->efficacy_study resistance_study Investigate Resistance Mechanisms efficacy_study->resistance_study Tumor regrowth end End: Improved in vivo efficacy efficacy_study->end Significant tumor inhibition combination_therapy Evaluate Combination Therapies resistance_study->combination_therapy combination_therapy->efficacy_study Test new combinations

References

Androgen receptor-IN-4 experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for the specific compound "Androgen Receptor-IN-4" is limited. This guide has been developed using information from closely related androgen receptor inhibitors, particularly Androgen Receptor-IN-5, and general principles of androgen receptor (AR) signaling. Researchers should validate these recommendations for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: While specific data for this compound is not widely available, it is presumed to function as an antagonist of the androgen receptor (AR).[1] Like other AR inhibitors, it likely binds to the AR, preventing the conformational changes necessary for its activation and subsequent translocation to the nucleus.[1] This action inhibits the transcription of AR-dependent genes, thereby disrupting the signaling cascade that promotes the growth and survival of androgen-dependent cells.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For related compounds like Androgen Receptor-IN-5, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.[2] For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials to prevent repeated freeze-thaw cycles and store them at -80°C, where they should remain stable for up to six months.[2] For short-term storage, -20°C is suitable for up to one month.[2]

Q3: I'm observing precipitation of the compound in my cell culture medium. What can I do?

A3: Precipitation in aqueous media is a frequent issue with hydrophobic compounds.[2] To address this, you can:

  • Lower the final concentration: This is the most direct way to prevent precipitation.[2]

  • Minimize DMSO concentration: Keep the final DMSO concentration in your culture medium low, ideally below 0.1%, to reduce solvent effects and precipitation.[2]

  • Use serial dilutions: Prepare intermediate dilutions of your stock solution in the culture medium before adding it to your final experimental plate.[2]

  • Pre-warm the medium: Adding the compound to a pre-warmed medium can sometimes enhance solubility.[2]

Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of the androgen receptor?

A4: To confirm on-target activity, you can perform several control experiments:

  • Western Blotting: This is a primary method to show a reduction in the expression of AR downstream targets, such as Prostate-Specific Antigen (PSA), upon treatment with the inhibitor.[1][3]

  • Rescue Experiments: Co-treatment with a high-affinity AR ligand, like dihydrotestosterone (B1667394) (DHT), should compete with the inhibitor and reverse the observed phenotype.[3]

  • Phenotypic Comparison: Compare the phenotype in your experiment with known effects of AR knockout or knockdown in the same cell line.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect or weak activity 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[2]2. Suboptimal Concentration: The concentration of AR-IN-4 may be too low.3. Insufficient Incubation Time: The treatment duration may not be long enough to induce a measurable response.4. Ligand Competition: High levels of androgens in the serum of the culture medium might be outcompeting the inhibitor.[2]1. Use fresh aliquots: Always use a fresh aliquot of the compound for each experiment.2. Perform a dose-response experiment: Determine the optimal concentration (e.g., IC50) for your specific cell line and assay.[2]3. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.4. Use charcoal-stripped serum: Culture cells in a medium containing charcoal-stripped fetal bovine serum to remove endogenous steroids.
High cell toxicity or off-target effects 1. High Compound Concentration: Excessive concentrations can lead to non-specific effects.2. High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium might be toxic to the cells.1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve.2. Maintain low DMSO levels: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[2] Include a vehicle control (DMSO only) to assess solvent toxicity.
Inconsistent results between experiments 1. Variability in Cell Passage Number: Cellular responses can change with increasing passage numbers.2. Inconsistent Compound Preparation: Errors in weighing, dissolving, or diluting the compound.3. Variability in Plating Density: Differences in initial cell numbers can affect the outcome.1. Use a consistent passage number: Use cells within a defined, narrow range of passage numbers for all related experiments.2. Prepare fresh dilutions: Prepare fresh dilutions of the compound from a validated stock solution for each experiment.3. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell plating density across all wells and experiments.

Experimental Protocols & Visualizations

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor.[4][5] In its inactive state, it resides in the cytoplasm associated with heat shock proteins (HSPs).[4] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus.[4][5] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation and survival.[4][6] AR inhibitors like AR-IN-4 are designed to block this process.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR_IN4 AR-IN-4 AR_IN4->AR_HSP Inhibits ARE ARE (DNA) AR_dimer->ARE Binds Transcription Target Gene Transcription ARE->Transcription Regulates

Canonical Androgen Receptor Signaling Pathway and Point of Inhibition.
Western Blotting Protocol to Measure AR Activity

This protocol details how to assess the inhibitory effect of AR-IN-4 by measuring the protein levels of a downstream AR target, such as Prostate-Specific Antigen (PSA).[1]

1. Cell Culture and Treatment:

  • Plate androgen-sensitive prostate cancer cells (e.g., LNCaP) at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of AR-IN-4 (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24-48 hours).

  • Include a vehicle control (DMSO) and a positive control (e.g., DHT stimulation without inhibitor).

2. Protein Extraction:

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[1]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[1]

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

  • Run the gel and then transfer the separated proteins to a PVDF membrane.[1][7]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody against PSA (or another AR target) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again three times with TBST.

6. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • A dose-dependent decrease in PSA levels relative to the loading control would indicate successful inhibition of AR signaling by AR-IN-4.

WB_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP cells + AR-IN-4) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation by Size) C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking Non-Specific Sites E->F G 7. Primary Antibody Incubation (e.g., Anti-PSA, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Data Analysis (Quantify band intensity) I->J

Experimental Workflow for Western Blot Analysis.

References

Technical Support Center: Overcoming Resistance to Novel Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and resistance profiles for the compound "Androgen receptor-IN-4" are not publicly available at the time of this document's creation. The following troubleshooting guides, FAQs, and protocols are based on established principles and data for novel androgen receptor (AR) inhibitors and are intended to serve as a comprehensive resource for researchers in this field. "this compound" is used as a representative example of a novel AR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a novel androgen receptor inhibitor like this compound?

Novel androgen receptor inhibitors are designed to antagonize the function of the androgen receptor. While the precise mechanism for each novel compound can vary, they generally act by competitively binding to the ligand-binding domain (LBD) of the AR. This prevents the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which in turn inhibits AR translocation to the nucleus, DNA binding, and the transcription of AR target genes that drive cancer cell proliferation.[1] this compound is classified as an androgen receptor inhibitor.[2][3][4][5]

Q2: What are the primary known mechanisms of resistance to novel androgen receptor inhibitors?

Acquired resistance to AR inhibitors is a significant challenge and can arise through several mechanisms:

  • AR Gene Amplification or Overexpression: The cancer cells produce more AR protein, which can overwhelm the inhibitor at standard concentrations.

  • AR Gene Mutations: Mutations in the AR ligand-binding domain can alter the binding site, reducing the inhibitor's affinity or even converting it into an agonist.[6][7][8]

  • Expression of AR Splice Variants (AR-Vs): Truncated AR variants that lack the LBD can be constitutively active and are not targeted by inhibitors that bind to this domain.[7][8]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways (e.g., PI3K/Akt, Wnt) to promote growth and survival, bypassing the need for AR signaling.

  • Glucocorticoid Receptor (GR) Upregulation: The GR can sometimes substitute for the AR and drive the expression of a similar set of target genes.[7][8]

  • Intratumoral Androgen Synthesis: Tumors may develop the ability to synthesize their own androgens, maintaining AR activation despite systemic androgen deprivation.

Q3: How can I confirm that my loss of response is due to a known resistance mechanism?

To investigate the mechanism of resistance in your cell line model, a combination of molecular biology techniques is recommended. This may include:

  • Quantitative PCR (qPCR) or Western Blotting: To check for AR overexpression.

  • Sanger Sequencing or Next-Generation Sequencing (NGS): To identify mutations in the AR gene.

  • RT-PCR or Western Blotting with specific antibodies: To detect the expression of common AR splice variants (e.g., AR-V7).

  • Phospho-protein arrays or Western Blotting: To assess the activation status of key nodes in bypass signaling pathways.

Troubleshooting Guides

Issue 1: Decreased or No Activity of this compound in Cellular Assays
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line.
High Endogenous Androgen Levels in Media Use charcoal-stripped fetal bovine serum (FBS) in your culture medium to remove endogenous steroids that could compete with the inhibitor.
Cell Line Insensitivity Confirm that your cell line expresses the androgen receptor at sufficient levels. For resistant cell lines, consider investigating the resistance mechanisms outlined in the FAQs.
Issue 2: Unexpected Cellular Phenotype Not Consistent with AR Inhibition
Possible Cause Troubleshooting Step
Off-Target Effects While specific off-target effects for this compound are not publicly documented, novel small molecules can have unintended targets. Review available literature for the compound class. Consider performing a screen (e.g., kinome scan) if off-target effects are suspected.
Cellular Stress Response High concentrations of any compound can induce cellular stress. Use the lowest effective concentration determined from your dose-response experiments. Include appropriate vehicle controls.
Activation of a Bypass Pathway The observed phenotype may be a result of the cell adapting to AR inhibition by activating a compensatory signaling pathway. Investigate potential bypass pathways as described in the FAQs.

Data Presentation

Table 1: Comparative Efficacy of Standard AR Inhibitors (Example Data)

This table serves as a template for how you might compare the activity of a novel inhibitor like this compound against established drugs.

CompoundIC50 (nM) in LNCaP cells (ARE-Luciferase Assay)GI50 (nM) in LNCaP cells (Cell Viability Assay)
Enzalutamide36780
Apalutamide16650
Darolutamide25920
This compound Data to be determined by the userData to be determined by the user

IC50 and GI50 values are illustrative and can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Androgen-Induced AR Transcriptional Activation Assay (Luciferase Reporter Assay)

Principle: This cell-based assay measures the ability of an AR inhibitor to block androgen-induced transcription of a reporter gene (luciferase) that is under the control of an androgen response element (ARE).[1]

Methodology:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate in a medium containing charcoal-stripped FBS.

  • Transfection: Transfect the cells with a plasmid containing an ARE-luciferase reporter and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound in the presence of a known AR agonist (e.g., 1 nM R1881 or DHT). Include agonist-only and vehicle-only controls.

  • Incubation: Incubate for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase and Renilla activities using a luminometer.

  • Data Analysis: Normalize the ARE-luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., WST-8 or MTS Assay)

Principle: This assay assesses the effect of the AR inhibitor on the proliferation and viability of prostate cancer cells.[1]

Methodology:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate in a medium with charcoal-stripped FBS.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for 72-96 hours.

  • Reagent Addition: Add WST-8 or MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding & Displacement AR Androgen Receptor (AR) AR->AR_HSP Association HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_Androgen Androgen-AR Complex AR_HSP->AR_Androgen Conformational Change AR_dimer AR Dimer AR_Androgen->AR_dimer Translocation & Dimerization AR_IN_4 This compound AR_IN_4->AR Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor (AR) signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance AR_Inhibitor AR Inhibitor (e.g., this compound) AR_Signaling AR Signaling Blocked AR_Inhibitor->AR_Signaling Resistance Acquired Resistance AR_Signaling->Resistance AR_Amp AR Amplification/ Overexpression Resistance->AR_Amp AR_Mut AR Mutation Resistance->AR_Mut AR_SV AR Splice Variants (e.g., AR-V7) Resistance->AR_SV Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Resistance->Bypass GR Glucocorticoid Receptor (GR) Upregulation Resistance->GR

Caption: Common mechanisms leading to acquired resistance against Androgen Receptor (AR) inhibitors.

Troubleshooting_Workflow Start Start: Decreased Efficacy of AR Inhibitor Check_Compound Verify Compound Integrity & Experimental Setup Start->Check_Compound Issue_Resolved Issue Resolved Check_Compound->Issue_Resolved Yes Investigate_Resistance Investigate Resistance Mechanisms Check_Compound->Investigate_Resistance No AR_Expression Check AR Expression (qPCR/Western) Investigate_Resistance->AR_Expression AR_Mutation Sequence AR Gene Investigate_Resistance->AR_Mutation AR_Splice_Variants Check for AR-Vs (RT-PCR/Western) Investigate_Resistance->AR_Splice_Variants Bypass_Pathways Assess Bypass Pathways (Phospho-blot) Investigate_Resistance->Bypass_Pathways Characterize Characterize Resistant Cell Model AR_Expression->Characterize AR_Mutation->Characterize AR_Splice_Variants->Characterize Bypass_Pathways->Characterize

Caption: A logical workflow for troubleshooting decreased efficacy of a novel Androgen Receptor (AR) inhibitor.

References

Validation & Comparative

A Comparative Guide to Androgen Receptor-IN-4 and Other Androgen Receptor Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of androgen receptor (AR) inhibitors is constantly evolving. This guide provides an objective comparison of Androgen Receptor-IN-4 against other prominent AR inhibitors, supported by available experimental data. We will delve into their mechanisms of action, present quantitative data for comparison, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to Androgen Receptor Inhibition

The androgen receptor is a critical driver of prostate cancer growth and progression. Consequently, it has become a primary target for therapeutic intervention. Androgen receptor inhibitors function by blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing its activation and downstream signaling that promotes tumor cell proliferation and survival. This guide will focus on a comparative analysis of this compound, a notable antagonist, alongside established inhibitors such as Enzalutamide, Apalutamide, Darolutamide, and the first-generation antiandrogen, Bicalutamide.

Mechanism of Action

The primary mechanism of action for these inhibitors involves competitive antagonism of the androgen receptor. However, nuances in their interaction with the receptor can lead to differences in efficacy and resistance profiles.

  • This compound (Compound AT2): This compound acts as a direct antagonist of the androgen receptor. Its mechanism involves efficiently antagonizing AR transcriptional activity, suppressing the expression of downstream target genes, and blocking the dihydrotestosterone (DHT)-induced nuclear translocation of the AR.[1][2]

  • Enzalutamide: A second-generation nonsteroidal antiandrogen, Enzalutamide binds to the ligand-binding domain of the AR with high affinity. It competitively inhibits androgen binding, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[3]

  • Apalutamide: Structurally similar to Enzalutamide, Apalutamide is another potent second-generation AR inhibitor. It also targets the ligand-binding domain, inhibiting AR nuclear translocation and its interaction with DNA.[3]

  • Darolutamide: This second-generation inhibitor possesses a distinct chemical structure. It competitively binds to the AR, thereby inhibiting androgen-induced nuclear translocation and subsequent transcriptional activity.[4]

  • Bicalutamide: As a first-generation nonsteroidal antiandrogen, Bicalutamide competitively inhibits the binding of androgens to the AR. However, it is known to have a lower binding affinity compared to the second-generation inhibitors.[5][6]

Comparative Analysis of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for the compared AR inhibitors in various prostate cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

InhibitorCell LineIC50 (µM)Experimental Context
This compound -0.15Androgen receptor antagonist activity assay.[1][2]
Enzalutamide LNCaP~0.1eGFP Cellular AR Transcription Assay.[7]
LNCaP-Synergizes with endosomal recycling inhibitors.[8]
22Rv1-Dose-response curves generated.[4]
VCaP-Growth inhibition measured in the presence of mibolerone.[9]
Apalutamide LNCaP-Tested in a concentration range of 0.01 µM to 10 µM.[10]
Darolutamide 22Rv146.6Cell proliferation assay (72 hours).[4]
LNCaP33.8Cell proliferation assay (72 hours).[4]
PC332.3Cell proliferation assay (72 hours).[4]
DU14511.0Cell proliferation assay (72 hours).[4]
Bicalutamide LNCaP~0.6eGFP Cellular AR Transcription Assay.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are outlines of key assays used to characterize and compare AR inhibitors.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor, typically from a rat ventral prostate cytosol preparation.

  • Preparation of Reagents: Prepare assay buffers (e.g., TEGD buffer) and stock solutions of the radiolabeled ligand and test compounds.

  • Incubation: In assay tubes, combine the AR-containing cytosol preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the AR-bound radiolabel from the free radiolabel using a method like hydroxylapatite (HAP) slurry precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Cell Viability Assay (e.g., MTT/WST-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to determine the cytotoxic or cytostatic effects of a compound.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the AR inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.

  • Addition of Reagent: Add the MTT or WST-8 reagent to each well and incubate for a few hours. Live cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of the inhibitor to determine the IC50 value.

Androgen Receptor Reporter Gene Assay

This assay quantifies the transcriptional activity of the AR in response to a test compound.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., PC-3 cells co-transfected with an AR expression vector or LNCaP cells with endogenous AR). Co-transfect the cells with a reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compound in the presence or absence of an AR agonist (e.g., DHT).

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the control reporter (Renilla luciferase) using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. To assess antagonist activity, plot the percentage of inhibition of agonist-induced luciferase activity against the log concentration of the test compound to determine the IC50 value.

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_IN_4 This compound & Other Inhibitors AR_IN_4->AR Prevents Nuclear Translocation AR_IN_4->AR_HSP Blocks Binding AR_IN_4->ARE Inhibits DNA Binding

Caption: Canonical Androgen Receptor Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_binding AR Competitive Binding Assay cluster_viability Cell Viability Assay cluster_reporter AR Reporter Gene Assay b1 Prepare AR Source (e.g., Prostate Cytosol) b2 Incubate with Radiolabeled Androgen & Test Compound b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate IC50 b4->b5 v1 Seed Prostate Cancer Cells v2 Treat with AR Inhibitor v1->v2 v3 Add Viability Reagent (e.g., MTT, WST-8) v2->v3 v4 Measure Absorbance v3->v4 v5 Calculate IC50 v4->v5 r1 Transfect Cells with AR & Reporter Plasmids r2 Treat with Inhibitor +/- Androgen r1->r2 r3 Measure Luciferase Activity r2->r3 r4 Normalize Data r3->r4 r5 Calculate IC50 r4->r5

Caption: Workflow for Key In Vitro Assays to Characterize AR Inhibitors.

Conclusion

This compound demonstrates potent antagonistic activity against the androgen receptor, positioning it as a compound of interest for further investigation in the context of prostate cancer research. Its mechanism of action, involving the inhibition of AR transcriptional activity and nuclear translocation, aligns with the strategies employed by successful second-generation AR inhibitors. While the currently available data provides a promising initial profile, further comprehensive studies generating comparative data under standardized conditions are necessary to fully elucidate its therapeutic potential relative to established drugs like Enzalutamide, Apalutamide, and Darolutamide. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be essential in advancing the development of novel and more effective AR-targeted therapies.

References

Navigating Resistance: A Comparative Guide to Therapies in Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of therapeutic alternatives to enzalutamide (B1683756) for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance with supporting experimental data for therapies addressing enzalutamide-resistant prostate cancer.

Note on "Androgen receptor-IN-4": Extensive searches for "this compound" did not yield any specific information on a compound with this designation. It is possible that this is a novel agent not yet widely disclosed in scientific literature, a developmental codename, or a typographical error. Therefore, this guide focuses on established and investigational alternatives to enzalutamide with available preclinical and clinical data.

The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide, represents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). Understanding the molecular mechanisms that drive this resistance is paramount for the development of effective next-line therapies. This guide provides a comparative overview of key therapeutic alternatives, focusing on their efficacy in enzalutamide-resistant settings, supported by preclinical and clinical data.

The Landscape of Enzalutamide Resistance

Enzalutamide resistance is a multifaceted phenomenon driven by various alterations in the AR signaling pathway and the activation of bypass signaling cascades. Key mechanisms include:

  • AR Amplification and Overexpression: Increased levels of the AR protein can overwhelm the inhibitory effects of enzalutamide.

  • AR Splice Variants (AR-Vs): The expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain targeted by enzalutamide, allows for continued AR signaling.

  • AR Gene Mutations: Point mutations in the AR ligand-binding domain can reduce the binding affinity of enzalutamide or convert it into an agonist.

  • Bypass Signaling Pathways: Activation of alternative survival pathways, such as the glucocorticoid receptor (GR), Wnt/β-catenin, and PI3K/Akt/mTOR signaling, can promote tumor growth independently of AR.[1][2][3][4]

  • Lineage Plasticity: Some prostate cancer cells can undergo a phenotypic switch to a neuroendocrine or other cell type that is not dependent on AR signaling.[1]

The following sections compare therapeutic agents that address these resistance mechanisms.

Comparative Efficacy of Therapeutic Alternatives

The development of novel therapeutic strategies for enzalutamide-resistant prostate cancer has led to a range of options with distinct mechanisms of action. This section provides a comparative overview of their preclinical efficacy.

Table 1: Preclinical Efficacy of Second-Generation AR Antagonists in Enzalutamide-Resistant Models
Compound Cell Line Resistance Mechanism IC50 (nM) Tumor Growth Inhibition (%) Reference
Darolutamide (B1677182) LNCaP-derived MR49FAR F877L mutationPotent inhibition (specific IC50 not stated)Significant in vivo inhibition[5]
Darolutamide VCaPAR Amplification410 ± 150-[6]
Darolutamide LAPC-4Wild-type AR500 ± 220-[6]
Enzalutamide VCaPAR AmplificationHigher than DarolutamideWeaker than Darolutamide[6]
Apalutamide VCaPAR AmplificationHigher than DarolutamideWeaker than Darolutamide[6]

Note: Direct comparative IC50 values for abiraterone, apalutamide, and darolutamide in the same enzalutamide-resistant cell line are not consistently available in the literature. The data presented is from studies that evaluated these compounds individually or in limited comparisons.

Abiraterone Acetate (B1210297)

Abiraterone acetate is an androgen synthesis inhibitor that blocks the production of androgens by inhibiting CYP17A1. While it targets the androgen axis differently from enzalutamide, cross-resistance can occur. However, sequencing of these agents is a common clinical practice.

Second-Generation AR Antagonists: Apalutamide and Darolutamide

Apalutamide and darolutamide are newer generation non-steroidal AR inhibitors with distinct pharmacological profiles. Darolutamide, in particular, has a unique chemical structure that may contribute to its activity against certain AR mutations that confer resistance to enzalutamide.[5][7] Preclinical studies suggest that darolutamide has a lower propensity to cross the blood-brain barrier compared to enzalutamide and apalutamide, which may result in a more favorable side-effect profile.[8]

Investigational Agents

Several novel agents targeting different resistance mechanisms are under investigation. These include BET inhibitors, PARP inhibitors (for patients with DNA repair gene mutations), and agents targeting bypass signaling pathways.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflow for drug evaluation is crucial for understanding and addressing enzalutamide resistance.

AR_Signaling_and_Resistance cluster_0 Androgen-Dependent Signaling cluster_1 Enzalutamide Action & Resistance cluster_2 Bypass Pathways Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR->AR Dimerization & Nuclear Translocation ARE Androgen Response Element AR->ARE Binds Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Activates Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding AR_Amp AR Amplification AR_Amp->AR Increases AR_V AR Splice Variants (e.g., AR-V7) AR_V->Gene_Expression Constitutively Activates AR_Mut AR Mutations AR_Mut->AR Alters Binding GR Glucocorticoid Receptor (GR) GR->Gene_Expression Activates Wnt Wnt/β-catenin Wnt->Gene_Expression Activates PI3K_Akt PI3K/Akt/mTOR PI3K_Akt->Gene_Expression Activates

Caption: Androgen receptor signaling, enzalutamide action, and mechanisms of resistance.

Drug_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Lines Enzalutamide-Resistant Prostate Cancer Cell Lines Viability_Assay Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Cell_Lines->Apoptosis_Assay Western_Blot Western Blot (Target Engagement) Cell_Lines->Western_Blot Xenograft_Model Enzalutamide-Resistant Xenograft Model Viability_Assay->Xenograft_Model Promising Candidates TGI Tumor Growth Inhibition Xenograft_Model->TGI Toxicity Toxicity Assessment Xenograft_Model->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft_Model->PK_PD Clinical_Trials Clinical Trials TGI->Clinical_Trials

Caption: Experimental workflow for evaluating novel therapies in enzalutamide-resistant prostate cancer.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of novel therapeutic agents. The following are methodologies for key assays.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed enzalutamide-resistant prostate cancer cells (e.g., LNCaP-EnzR, C4-2B-MDVR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (and appropriate vehicle control) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7]

Prostate Cancer Xenograft Model
  • Cell Implantation: Subcutaneously inject enzalutamide-resistant prostate cancer cells (e.g., 1-2 x 10^6 cells in Matrigel) into the flank of male immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth: Monitor tumor growth by caliper measurements.

  • Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and initiate drug administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

Overcoming enzalutamide resistance in prostate cancer requires a multi-pronged approach targeting the diverse mechanisms that drive tumor progression. While direct AR inhibition remains a cornerstone of therapy, novel agents that degrade the AR, target specific AR mutations, or inhibit bypass signaling pathways hold significant promise. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to developing the next generation of therapies for this challenging disease. Rigorous preclinical evaluation using relevant models of enzalutamide resistance is essential for the successful clinical translation of these innovative strategies.

References

A Head-to-Head Comparison of Second-Generation Androgen Receptor Inhibitors: Darolutamide vs. Enzalutamide and Apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of prostate cancer treatment has been significantly advanced by the development of second-generation androgen receptor (AR) inhibitors. This guide provides a detailed comparison of three leading oral AR inhibitors: Darolutamide (B1677182), Enzalutamide (B1683756), and Apalutamide. This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, preclinical and clinical performance, and safety profiles, supported by experimental data and protocols.

It is important to note that the initial request for a comparison including "Androgen receptor-IN-4" could not be fulfilled as "this compound" does not correspond to a widely recognized or publicly documented specific androgen receptor inhibitor. Consequently, this guide focuses on a comparative analysis of the three aforementioned, well-characterized, and clinically approved agents.

Introduction to Second-Generation Androgen Receptor Inhibitors

Androgen receptor signaling is a critical driver of prostate cancer progression. Second-generation non-steroidal AR inhibitors have been developed to overcome the resistance mechanisms observed with first-generation agents. These newer compounds exhibit higher binding affinity to the AR and more effectively inhibit its function. Darolutamide, Enzalutamide, and Apalutamide have all demonstrated significant efficacy in clinical trials, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC), leading to their approval and widespread clinical use.

Mechanism of Action

All three inhibitors—Darolutamide, Enzalutamide, and Apalutamide—share a common mechanism of action by competitively binding to the ligand-binding domain of the androgen receptor. However, there are nuances in their molecular interactions and downstream effects.

  • Darolutamide: Possesses a unique chemical structure that binds to the AR with high affinity, leading to potent inhibition of androgen-induced nuclear translocation and AR-mediated gene transcription.[1] Some studies suggest that Darolutamide has the highest binding affinity among the three.[2]

  • Enzalutamide: Functions by potently inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[3]

  • Apalutamide: Similar to Enzalutamide, it is a competitive AR inhibitor that binds directly to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and AR-mediated transcription.

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of inhibition by these second-generation antagonists.

AR_Signaling_Pathway Figure 1. Androgen Receptor Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT Binds AR_HSP Androgen Receptor (AR) + HSP Complex AR_HSP->AR_DHT Dissociation AR_translocation AR Translocation AR_DHT->AR_translocation AR_dimer AR Dimerization AR_translocation->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Inhibitor Darolutamide Enzalutamide Apalutamide Inhibitor->AR_DHT Competitively Inhibits Androgen Binding Inhibitor->AR_translocation Prevents Nuclear Translocation Inhibitor->ARE Inhibits DNA Binding

Caption: Simplified diagram of the androgen receptor signaling pathway and points of inhibition by second-generation AR inhibitors.

Preclinical Performance Data

Direct head-to-head preclinical studies comparing all three agents under identical conditions are limited. The following table summarizes available data from various sources. It is important to consider that variations in experimental protocols can influence the results.

ParameterDarolutamideEnzalutamideApalutamideReference
AR Binding Affinity (IC50) 26 nM21.4 nM (LNCaP cells)200 nM (AR luciferase assay)[4]
Inhibition of Cell Viability (LNCaP cells) Significant reduction in PSA mRNASignificant reduction in PSA mRNASignificant reduction in PSA mRNA[4]
Inhibition of Cell Viability (LAPC4 cells) Downregulation of PSA mRNADownregulation of PSA mRNADownregulation of PSA mRNA[4]
In vivo Tumor Growth Inhibition (Xenograft Models) Demonstrates anti-tumor effects in CRPC modelsEffective in inhibiting tumor growthDemonstrates tumor growth inhibition[5][6]
Blood-Brain Barrier Penetration LowHigherHigher[7]

Clinical Efficacy and Safety

The pivotal phase III clinical trials for each drug in nmCRPC—ARAMIS (Darolutamide), PROSPER (Enzalutamide), and SPARTAN (Apalutamide)—provide the primary basis for clinical comparison. While no direct head-to-head trials have been conducted, indirect comparisons and real-world evidence offer valuable insights.

Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
EndpointARAMIS (Darolutamide)PROSPER (Enzalutamide)SPARTAN (Apalutamide)Reference
Metastasis-Free Survival (MFS) 40.4 months vs 18.4 months with placebo (HR: 0.41)36.6 months vs 14.7 months with placebo (HR: 0.29)40.5 months vs 16.2 months with placebo (HR: 0.28)[2]
Overall Survival (OS) HR: 0.69 (vs placebo)HR: 0.73 (vs placebo)HR: 0.78 (vs placebo)[2]

Indirect comparisons suggest that the efficacy in terms of MFS is comparable among the three agents, with all demonstrating a significant extension compared to placebo.[8][9]

Safety and Tolerability

The safety profiles of the three inhibitors show some notable differences, which can be a key factor in treatment selection.

Adverse Event (All Grades)Darolutamide (ARAMIS)Enzalutamide (PROSPER)Apalutamide (SPARTAN)Reference
Fatigue 13.2%46%33%[2]
Falls Lower incidence18%22%[2][8]
Fractures Lower incidence18%18%[2][8]
Rash Lower incidenceN/A26%[2][8]
Hypertension N/A18%28%[2]
Seizures Same as placeboIncreased riskIncreased risk[2]

Real-world evidence suggests that Darolutamide is associated with lower rates of treatment discontinuation and progression to metastatic disease compared to Enzalutamide and Apalutamide, potentially due to its more favorable tolerability profile.[7][10] The lower incidence of central nervous system-related side effects with Darolutamide is attributed to its lower potential to cross the blood-brain barrier.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical evaluation of androgen receptor inhibitors.

In Vitro Androgen Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Receptor Source: Human androgen receptor (full-length or ligand-binding domain) is expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) and purified.

  • Assay Buffer: A typical buffer would be 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[11]

  • Radioligand: A tritiated high-affinity AR ligand, such as [3H]-Mibolerone or [3H]-methyltrienolone (R1881), is used at a concentration close to its Kd value.

  • Competition Assay:

    • A constant concentration of the AR and radioligand are incubated with serial dilutions of the test compound in a 96- or 384-well plate.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled AR ligand (e.g., testosterone).

    • The mixture is incubated to reach equilibrium (e.g., 2-4 hours at 4°C or room temperature).

  • Separation of Bound and Free Ligand: Bound radioligand is separated from the free radioligand using methods like filtration through glass fiber filters (e.g., GF/C filters) followed by washing with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cell Viability/Proliferation Assay

These assays assess the ability of a compound to inhibit the growth of prostate cancer cell lines.

  • Cell Lines: Androgen-sensitive prostate cancer cell lines such as LNCaP or VCaP are commonly used.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound in the presence of a synthetic androgen (e.g., R1881) to stimulate AR-dependent proliferation. Control wells include vehicle-treated cells and cells with no androgen stimulation.

  • Incubation: The plates are incubated for a period of 3 to 6 days.

  • Viability Measurement: Cell viability is assessed using one of the following methods:

    • MTS/MTT Assay: Based on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. The absorbance is measured with a spectrophotometer.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[2]

  • Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control. IC50 values are calculated by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Study

This experiment evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow Figure 2. General Workflow for a Xenograft Tumor Growth Inhibition Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Prostate Cancer Cell Culture (e.g., VCaP, 22Rv1) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (Vehicle, Test Compounds) Tumor_Growth->Randomization Dosing 5. Daily Dosing (e.g., Oral Gavage) Randomization->Dosing Monitoring 6. Tumor Volume and Body Weight Measurement (e.g., 2-3 times/week) Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume Threshold) Monitoring->Endpoint Tissue_Collection 8. Tumor Excision and Analysis (e.g., Western Blot, IHC) Endpoint->Tissue_Collection Data_Plotting 9. Plot Tumor Growth Curves and Calculate Tumor Growth Inhibition (TGI) Tissue_Collection->Data_Plotting

Caption: A generalized experimental workflow for assessing the in vivo efficacy of an AR inhibitor using a xenograft model.

  • Animal Model: Immunodeficient mice (e.g., male SCID or nude mice) are used. For studies involving castration-resistant prostate cancer models, mice are surgically castrated.

  • Tumor Cell Implantation: Prostate cancer cells (e.g., VCaP or 22Rv1) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, Darolutamide, Enzalutamide, Apalutamide). The compounds are typically administered daily by oral gavage.

  • Efficacy Assessment: Tumor volumes and body weights are measured 2-3 times per week. The study continues for a predetermined period or until tumors in the control group reach a specific size.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., Western blotting for AR and downstream targets, immunohistochemistry for proliferation markers like Ki-67).

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion

Darolutamide, Enzalutamide, and Apalutamide are all highly effective second-generation androgen receptor inhibitors that have significantly improved outcomes for patients with advanced prostate cancer. While their efficacy in prolonging metastasis-free survival appears comparable in indirect comparisons, their safety and tolerability profiles exhibit notable differences. Darolutamide is associated with a lower incidence of several adverse events, particularly those related to the central nervous system, which may be attributed to its distinct chemical structure and lower penetration of the blood-brain barrier. These differences in safety can be a critical consideration for clinicians when selecting the most appropriate treatment for individual patients. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these important therapeutic agents.

References

Navigating the Selectivity of Androgen Receptor Antagonists: A Comparative Guide to Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

As "Androgen receptor-IN-4" is not a publicly documented small molecule inhibitor, this guide will focus on a selection of well-characterized, clinically relevant non-steroidal androgen receptor (AR) antagonists: Bicalutamide, Enzalutamide, Apalutamide (B1683753), and Darolutamide. This analysis will provide researchers, scientists, and drug development professionals with a comparative overview of their cross-reactivity profiles against other key nuclear receptors, supported by experimental data and detailed methodologies.

The therapeutic efficacy of androgen receptor (AR) antagonists in prostate cancer and other androgen-driven diseases is critically dependent on their selectivity. Off-target binding to other nuclear receptors, such as the progesterone (B1679170) receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), can lead to undesirable side effects and impact the overall therapeutic index. This guide summarizes the available data on the cross-reactivity of four prominent AR inhibitors, offering a framework for understanding their selectivity and potential for off-target effects.

Comparative Selectivity Profile of AR Antagonists

The following table summarizes the binding affinities (IC50 or Ki values) of Bicalutamide, Enzalutamide, Apalutamide, and Darolutamide for the androgen receptor and other selected nuclear receptors. Lower values indicate higher binding affinity. Data has been compiled from various preclinical studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Estrogen Receptor (ERα)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Bicalutamide IC50: ~160 nM[1]IC50: 1.8 µM[2]No significant affinity[3]No significant affinity[3]-
Enzalutamide IC50: ~21.4 nM[4]----
Apalutamide IC50: 16 nM[5]Relatively selective for AR[5]Relatively selective for AR[5]Relatively selective for AR[5]-
Darolutamide IC50: ~26 nM[2]----

Bicalutamide, a first-generation non-steroidal antiandrogen, demonstrates moderate affinity for the AR and has been shown to possess some affinity for the progesterone receptor[2][3]. Second-generation antagonists, including Enzalutamide, Apalutamide, and Darolutamide, exhibit significantly higher affinity for the AR[2][4][5]. While comprehensive quantitative data for cross-reactivity of the second-generation inhibitors against a full panel of nuclear receptors is not consistently reported in single studies, the available information suggests a higher degree of selectivity for the AR compared to Bicalutamide. For instance, apalutamide is reported to be relatively selective for the AR over PR, ERα, and GR[5]. The development of these newer agents has focused on maximizing AR antagonism while minimizing off-target hormonal activities[6].

Experimental Protocols for Assessing Nuclear Receptor Cross-Reactivity

The determination of inhibitor selectivity is predominantly achieved through competitive binding assays. Two common high-throughput methods are the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Scintillation Proximity Assay (SPA).

LanthaScreen™ TR-FRET Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled tracer from the ligand-binding domain (LBD) of a nuclear receptor by a test compound. The interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged nuclear receptor LBD and the fluorescent tracer results in a high FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged Nuclear Receptor LBD (e.g., AR, PR, ERα, GR, MR)

  • LanthaScreen™ Tb-anti-GST Antibody

  • Fluorescently labeled tracer specific for the nuclear receptor

  • Test compounds (e.g., Bicalutamide, Enzalutamide)

  • Assay Buffer (specific to the nuclear receptor)

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate assay buffer containing a final DMSO concentration of 1%.

  • Reagent Preparation:

    • Dilute the GST-tagged Nuclear Receptor LBD to a 2X working concentration in the assay buffer.

    • Prepare a 4X solution of the fluorescently labeled tracer in the assay buffer.

    • Dilute the Tb-anti-GST antibody to a 2X working concentration in the assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X test compound dilutions or control to the wells of a 384-well plate.

    • Add 5 µL of the 2X Nuclear Receptor LBD solution to each well.

    • Add 10 µL of the 4X fluorescent tracer and 2X Tb-anti-GST antibody mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at approximately 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein tracer)[7][8].

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Measurement & Analysis Compound Test Compound Dilutions Dispense_Compound Dispense Compound Compound->Dispense_Compound Receptor 2X Nuclear Receptor LBD Add_Receptor Add Receptor Receptor->Add_Receptor Tracer_Ab 4X Tracer & 2X Tb-Ab Mix Add_Tracer_Ab Add Tracer/Antibody Mix Tracer_Ab->Add_Tracer_Ab Dispense_Compound->Add_Receptor 5µL/well Add_Receptor->Add_Tracer_Ab 5µL/well Incubation Incubate (1-4h, RT) Add_Tracer_Ab->Incubation 10µL/well Read_Plate Read TR-FRET Signal Incubation->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Diagram 1: Experimental workflow for a TR-FRET based competitive binding assay.
Scintillation Proximity Assay (SPA)

SPA is a radioisotopic, homogeneous binding assay. The nuclear receptor is immobilized on scintillant-containing microbeads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant, causing light emission. Unbound radioligand in solution is too far away to excite the scintillant.

Materials:

  • Nuclear Receptor preparation (e.g., purified LBD or cell membranes expressing the receptor)

  • SPA beads (e.g., wheat germ agglutinin-coated for glycoproteins)

  • Radiolabeled ligand (e.g., [3H]-dihydrotestosterone for AR)

  • Unlabeled competitor compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with additives)

  • 96- or 384-well microplates

Procedure:

  • Receptor Immobilization: Incubate the nuclear receptor preparation with SPA beads to allow for receptor capture onto the beads.

  • Assay Setup:

    • In a microplate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add a fixed concentration of the radiolabeled ligand.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Initiate Reaction: Add the receptor-coated SPA beads to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium. The plate should be shaken intermittently.

  • Signal Detection: Count the plate in a microplate scintillation counter. No separation of bound and free ligand is required[9][10][11].

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to determine the IC50 value.

Androgen Receptor Signaling and Potential for Cross-Reactivity

The androgen receptor is a ligand-activated transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the initiation of target gene transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Mechanism of Antagonists cluster_cross_reactivity Potential Cross-Reactivity Androgen Androgen (T/DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change (HSP Dissociation) AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Target Gene Transcription ARE->Transcription Antagonist AR Antagonist Antagonist->AR_HSP Competitive Inhibition Other_NRs Other Nuclear Receptors (PR, ER, GR, MR) Antagonist->Other_NRs Off-target Binding

Diagram 2: Androgen receptor signaling pathway and points of antagonist action and potential cross-reactivity.

Non-steroidal antiandrogens like Bicalutamide, Enzalutamide, Apalutamide, and Darolutamide act as competitive inhibitors, binding to the LBD of the AR and preventing its activation by endogenous androgens[12]. However, due to structural similarities in the LBDs among the steroid hormone receptor superfamily, these antagonists can potentially bind to other nuclear receptors, leading to off-target effects. The degree of selectivity is a key differentiating factor among these drugs.

References

In Vivo Efficacy of Darolutamide Versus Enzalutamide in Androgen Receptor-Driven Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two potent second-generation androgen receptor (AR) inhibitors: darolutamide (B1677182) and enzalutamide (B1683756). This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of their performance in preclinical models, supported by experimental data and detailed methodologies.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. Both darolutamide and enzalutamide are established AR inhibitors that have demonstrated significant clinical benefit. While both drugs target the AR, they possess distinct structural and pharmacological properties that may translate to differences in efficacy and safety profiles. This guide focuses on the preclinical in vivo evidence that forms the basis of our understanding of their therapeutic potential.

Mechanism of Action: A Tale of Two Inhibitors

Darolutamide and enzalutamide share a primary mechanism of action: the competitive inhibition of androgen binding to the AR. However, their downstream effects on AR signaling have some distinctions. Enzalutamide is known to impair AR nuclear translocation and its subsequent binding to DNA.[1][2][3][4] Darolutamide also inhibits AR nuclear translocation and AR-mediated transcription.[5][6][7][8] Notably, darolutamide is a structurally distinct molecule with a flexible, polar-substituted pyrazole (B372694) structure, which is suggested to contribute to its high binding affinity and potent antitumor activity.[7]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR_HSP AR-HSP Complex Testosterone->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Enzalutamide Enzalutamide Enzalutamide->AR_HSP Inhibits Binding Darolutamide Darolutamide Darolutamide->AR_HSP Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Regulates Tumor_Growth Tumor Growth & Proliferation Gene_Transcription->Tumor_Growth Promotes Enzalutamide_Nuc Enzalutamide Enzalutamide_Nuc->AR_dimer Inhibits Translocation & DNA Binding Darolutamide_Nuc Darolutamide Darolutamide_Nuc->AR_dimer Inhibits Translocation & Transcription

Caption: Androgen Receptor Signaling and Inhibition.

Comparative In Vivo Efficacy

Preclinical xenograft models are instrumental in evaluating the antitumor activity of AR inhibitors. The following tables summarize key findings from studies comparing darolutamide and enzalutamide in various prostate cancer models.

Parameter Darolutamide Enzalutamide Reference
Cell Line KuCaP-1 (Enzalutamide-resistant)KuCaP-1 (Enzalutamide-resistant)[5]
Animal Model Male CB17-Scid miceMale CB17-Scid mice[5]
Treatment 200 mg/kg, once dailyNot specified in abstract[5]
Key Findings Enhanced antitumor efficacy in the enzalutamide-resistant model.Less effective in this resistant model.[5]
Parameter Darolutamide Enzalutamide Reference
Cell Line LNCaPLNCaP[5]
Animal Model Intratibial xenograftNot directly compared in this study[5]
Treatment 100 mg/kg, twice dailyNot applicable[5]
Key Findings Synergistic antitumor efficacy when combined with radium-223.Not applicable[5]
Parameter Darolutamide Enzalutamide Reference
Cell Line PC346C PDXNot directly compared in this study[5]
Animal Model NMRI nu/nu male miceNot applicable[5]
Treatment 200 mg/kg, every dayNot applicable[5]
Key Findings Augments docetaxel (B913) efficacy in vivo.Not applicable[5]

Experimental Protocols

General Prostate Cancer Xenograft Study Protocol

The following is a generalized protocol for assessing the in vivo efficacy of AR inhibitors in a subcutaneous xenograft model. Specific parameters such as cell line, animal strain, and dosing regimen may vary between studies.

  • Cell Culture: Human prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Animal Model: Male immunodeficient mice (e.g., BALB/c nude, SCID) of 4-8 weeks of age are used.

  • Tumor Implantation: Cultured cancer cells are harvested, and a specific number of viable cells (e.g., 1 x 10⁶) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined average size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational drug (darolutamide or enzalutamide) or vehicle is administered, typically via oral gavage, at the specified dose and schedule.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include changes in body weight (as a measure of toxicity) and serum levels of prostate-specific antigen (PSA).

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of differences between treatment and control groups.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Prostate Cancer Cell Culture Cell_Harvest Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection of Cells into Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Data_Collection Endpoint Data Collection (Tumor Weight, PSA) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis & Reporting Data_Collection->Statistical_Analysis

Caption: Workflow for a Preclinical Xenograft Study.

Conclusion

Both darolutamide and enzalutamide are highly effective inhibitors of the androgen receptor signaling pathway. Preclinical in vivo data suggest that darolutamide may have an advantage in certain contexts, such as in models of enzalutamide resistance. The distinct chemical structure of darolutamide may contribute to a different interaction with the AR, potentially overcoming some resistance mechanisms. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these two important therapeutic agents in the management of prostate cancer.

References

Comparative Toxicity Analysis of Androgen Receptor Inhibitors: A Framework for Evaluating Novel Compounds like Androgen Receptor-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of three prominent second-generation androgen receptor (AR) inhibitors: Enzalutamide, Apalutamide, and Darolutamide. As no public toxicity data is available for the hypothetical compound "Androgen receptor-IN-4," this document serves as a crucial framework for researchers and drug developers. It outlines the key safety considerations and experimental methodologies required to evaluate the toxicological profile of a new chemical entity targeting the androgen receptor. The provided data on established drugs offers a benchmark for comparison.

Androgen Receptor Signaling Pathway

The androgen receptor is a critical transcription factor in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of genes involved in cell growth and proliferation.[1] Second-generation AR inhibitors work by potently blocking this pathway at multiple points.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Second-Generation AR Inhibitors Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization HSPs Heat Shock Proteins HSPs->AR ARE Androgen Response Element (DNA) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Inhibitors Enzalutamide Apalutamide Darolutamide (e.g., AR-IN-4) Inhibitors->AR Block Androgen Binding Inhibitors->AR_dimer Inhibit Nuclear Translocation Inhibitors->ARE Impede DNA Binding

Caption: Simplified Androgen Receptor Signaling Pathway and points of inhibition.

Comparative Toxicity Profile

The following table summarizes the adverse event profiles of Enzalutamide, Apalutamide, and Darolutamide based on clinical trial data. This provides a baseline for what might be expected from a novel AR inhibitor and highlights key areas for toxicological assessment.

Adverse Event CategoryEnzalutamideApalutamideDarolutamide
Common Adverse Events (>20%) Fatigue, hot flush, hypertension, musculoskeletal pain, diarrhea, falls.[3][4]Fatigue, hypertension, rash, diarrhea, nausea, arthralgia, falls.[5][6]Fatigue.
Serious Adverse Events of Note Seizures (approx. 0.4-2%), posterior reversible encephalopathy syndrome (PRES), ischemic heart disease, falls and fractures.[3][7]Seizures (approx. 0.4%), falls, fractures, rash, hypothyroidism, ischemic cardiovascular events.[5][8]Ischemic heart disease, heart failure, drug-induced liver injury.[9][10]
Neurological Toxicity Seizure risk, memory impairment, difficulty concentrating, headache.[7]Seizure risk, falls.[5][8]Lower incidence of CNS effects due to lower blood-brain barrier penetration.[7]
Cardiovascular Toxicity Hypertension, ischemic heart disease.[7]Hypertension, ischemic cardiovascular events.[5][8]Ischemic heart disease, heart failure.[9][10]
Dermatological Toxicity Rash, dry/itchy skin.[4]Rash (macular or maculopapular) is more common and can be dose-limiting.[5]Rash.[9]
Musculoskeletal Toxicity Musculoskeletal pain, increased risk of fractures.[4]Arthralgia, increased risk of fractures.[5]Pain in extremity.[9]

Preclinical Toxicity Evaluation Workflow

A standard workflow for assessing the toxicity of a novel small molecule like "this compound" is crucial for its development. The following diagram illustrates a typical preclinical safety assessment process.

cluster_workflow Preclinical Toxicity Workflow for a Novel AR Inhibitor A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, XTT) A->B C In Vitro Safety Pharmacology (e.g., hERG Assay) A->C D In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) A->D E Acute Toxicity Studies (In Vivo) B->E G Safety Pharmacology (In Vivo) (Cardiovascular, Respiratory, CNS) C->G D->E F Repeated-Dose Toxicity Studies (In Vivo) E->F I IND-Enabling GLP Toxicology Studies F->I G->I H Genotoxicity Studies H->I

Caption: General workflow for preclinical toxicity assessment.

Key Experimental Protocols

Detailed methodologies for foundational toxicity assays are provided below. These protocols are essential for generating the data needed to compare a novel compound against existing therapies.

Cell Viability Assay (MTT/XTT)

These colorimetric assays are fundamental for assessing the cytotoxic potential of a compound on cancer and non-cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[11][12]

MTT Assay Protocol: [11][12]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle, positive control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

XTT Assay Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the soluble formazan product at 450-500 nm.

hERG Channel Block Assay

This assay is critical for assessing the risk of drug-induced cardiac arrhythmias (QT prolongation).[13]

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can delay repolarization, leading to potentially fatal arrhythmias.[13] The whole-cell patch-clamp technique is the gold standard for measuring a compound's effect on hERG channel activity.[13]

Whole-Cell Patch-Clamp Protocol: [13][14][15]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and prepare a single-cell suspension.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol and Baseline Recording: Clamp the cell at a holding potential of -80 mV. Apply a specific voltage protocol to elicit hERG currents. For example, a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current. Record stable baseline currents in the vehicle control solution.[13]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Data Acquisition and Analysis: Record the hERG tail current at each concentration. Calculate the percentage of channel inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Conclusion

The toxicological assessment of a novel androgen receptor inhibitor, such as the hypothetical "this compound," requires a systematic and comparative approach. By leveraging the known safety profiles of approved drugs like Enzalutamide, Apalutamide, and Darolutamide, researchers can anticipate potential liabilities and design a comprehensive non-clinical safety program. The diligent application of standardized in vitro and in vivo toxicity assays, as outlined in this guide, is paramount for identifying a safe and effective therapeutic candidate for the treatment of prostate cancer and other androgen-driven diseases.

References

A Comparative Guide: SC428, a Novel Androgen Receptor N-Terminal Domain Inhibitor, versus Standard of Care in Targeting AR Splice Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of androgen receptor (AR) splice variants, particularly AR-V7, is a critical mechanism of resistance to standard-of-care androgen receptor signaling inhibitors, such as enzalutamide (B1683756) and abiraterone, in castration-resistant prostate cancer (CRPC). These variants lack the ligand-binding domain (LBD), the target of current therapies, leading to constitutive AR pathway activation and tumor progression. This guide provides a comparative overview of a novel, investigational AR N-terminal domain (NTD) inhibitor, SC428, and its performance against standard-of-care agents in preclinical models, with a focus on their effects on AR splice variants.

Executive Summary

SC428 is a first-in-class small molecule that directly binds to the N-terminal domain of the androgen receptor, exhibiting a pan-AR inhibitory effect. This mechanism allows it to suppress the transcriptional activity of both full-length AR (AR-FL) and its splice variants that lack the LBD, such as AR-V7.[1][2] Preclinical data demonstrate that SC428 can effectively inhibit the proliferation of prostate cancer cells expressing high levels of AR-V7 and overcome resistance to enzalutamide.[2] In contrast, standard-of-care agents like enzalutamide and abiraterone, which target the AR LBD or androgen synthesis respectively, are largely ineffective against AR splice variants.

Data Presentation

The following tables summarize the quantitative data comparing the efficacy of SC428 with standard-of-care drugs in various preclinical assays.

Table 1: In Vitro Efficacy Against AR Splice Variants and Cell Proliferation

CompoundTargetCell LineAssayEndpointResultCitation
SC428 AR N-Terminal Domain293T (with AR-V7)PSA-LuciferaseIC500.42 µM[3]
293T (with ARv567es)PSA-LuciferaseIC501.31 µM[3]
22Rv1 (AR-V7 positive)Cell ProliferationIC501.13 µM[4]
LNCaP (AR-FL positive)Cell ProliferationIC501.39 µM[4]
VCaP (AR-FL, AR-V7 positive)Cell ProliferationIC501.01 µM[4]
Enzalutamide AR Ligand-Binding Domain22Rv1 (AR-V7 positive)PSA-LuciferaseInhibitionIneffective at inhibiting AR-V7 activity in the absence of androgens.[5]
JJ-450 (another novel NTD inhibitor) AR N-Terminal Domain22Rv1 (AR-V7 positive)PSA-LuciferaseInhibitionInhibited PSA-luciferase activity in androgen-depleted conditions, unlike enzalutamide.[5]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

CompoundAnimal ModelCell LineDosing SchedulePrimary OutcomeResultCitation
SC428 Male athymic nude mice22Rv1 (AR-V7 positive)90 mg/kg, i.p., 5 times/week for 3 weeksTumor Growth InhibitionReduced tumor growth by 50% and lowered tumor PSA to undetectable levels.[1][4]
JJ-450 Castrated nude mice22Rv1 (AR-V7 positive)10 mg/kg/dayTumor Growth SuppressionSuppressed xenograft tumor growth by approximately 60%.[6]
Enzalutamide Castrated nude mice22Rv1 (AR-V7 positive)Not specifiedTumor Growth SuppressionLess effective than JJ-450 in suppressing tumor growth.[6]

Signaling Pathways and Mechanisms of Action

The diagrams below, generated using Graphviz, illustrate the androgen receptor signaling pathway, the mechanism of resistance mediated by AR splice variants, and the points of intervention for SC428 and standard-of-care drugs.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP_complex AR-FL-HSP Complex Androgen->AR_HSP_complex Binds AR_FL Full-Length AR (AR-FL) HSP HSP AR_FL_active Active AR-FL (Dimer) AR_HSP_complex->AR_FL_active Translocates to Nucleus AR_V7 AR Splice Variant (AR-V7) AR_V7_active Active AR-V7 (Constitutively Active) AR_V7->AR_V7_active Translocates to Nucleus Abiraterone Abiraterone Abiraterone->Androgen Inhibits Synthesis ARE Androgen Response Element (ARE) AR_FL_active->ARE Binds AR_V7_active->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Enzalutamide Enzalutamide Enzalutamide->AR_FL_active Inhibits Nuclear Translocation & Binding SC428 SC428 SC428->AR_FL_active Inhibits NTD SC428->AR_V7_active Inhibits NTD Resistance_Mechanism Standard_Care Standard of Care (Enzalutamide, Abiraterone) AR_LBD AR Ligand-Binding Domain (LBD) Standard_Care->AR_LBD Targets Resistance Drug Resistance AR_LBD->Resistance Target is Absent in AR-V7 AR_Splicing Alternative Splicing AR_V7 AR Splice Variants (e.g., AR-V7) Lacks LBD AR_Splicing->AR_V7 Constitutive_Activation Constitutive AR Pathway Activation AR_V7->Constitutive_Activation Constitutive_Activation->Resistance Novel_Inhibitor Novel NTD Inhibitor (SC428) AR_NTD AR N-Terminal Domain (NTD) Novel_Inhibitor->AR_NTD Targets AR_NTD->Constitutive_Activation Inhibits Activation of AR-FL and AR-V7 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Prostate Cancer Cell Lines (e.g., 22Rv1, VCaP) Drug_Treatment Treatment with SC428, Enzalutamide, Vehicle Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Drug_Treatment->Viability_Assay Western_Blot Western Blot (AR-V7 Protein) Drug_Treatment->Western_Blot qPCR qPCR (AR-V7 mRNA) Drug_Treatment->qPCR Xenograft_Model Xenograft Model (Nude Mice) Tumor_Implantation Tumor Cell Implantation Xenograft_Model->Tumor_Implantation In_Vivo_Treatment In Vivo Drug Administration Tumor_Implantation->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

References

A Structural and Functional Comparison of Androgen Receptor Ligands: From Natural Agonists to Next-Generation Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and the androgen receptor (AR) is pivotal in the development of novel therapeutics, particularly for prostate cancer. This guide provides an objective comparison of the structural and functional properties of key AR ligands, including the natural androgens testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the first-generation non-steroidal antiandrogen (NSAA) bicalutamide (B1683754), the second-generation NSAA enzalutamide (B1683756), and the emerging antagonist, AR-IN-4.

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics. In pathologies such as prostate cancer, AR signaling is a key driver of tumor growth and progression. Consequently, the AR has become a primary therapeutic target. Ligands that modulate AR activity are broadly classified as agonists, which activate the receptor, and antagonists, which block its function. This guide will delve into the structural differences that underpin the distinct pharmacological profiles of these molecules and present supporting experimental data in a comparative format.

Comparative Analysis of Androgen Receptor Ligands

The efficacy and mechanism of action of AR ligands are dictated by their chemical structures, which influence their binding affinity, ability to induce conformational changes in the receptor, and subsequent downstream signaling events.

Chemical Structures:

  • Testosterone and Dihydrotestosterone (DHT): These endogenous androgens possess a rigid four-ring steroidal structure. DHT is a more potent agonist than testosterone, exhibiting a higher binding affinity for the AR.[1][2] Their structures allow them to bind to the ligand-binding pocket (LBP) of the AR, inducing a conformational change that promotes the recruitment of coactivators and initiates gene transcription.[3]

  • Bicalutamide: As a first-generation NSAA, bicalutamide has a non-steroidal structure.[4][5][6][7][8] It acts as a competitive antagonist by binding to the AR's LBP, but it can exhibit partial agonist activity under certain conditions, such as AR overexpression.[9][10]

  • Enzalutamide: A second-generation NSAA, enzalutamide has a distinct chemical structure that confers a higher binding affinity and greater antagonistic potency compared to bicalutamide.[11][12][13][14] It effectively prevents AR nuclear translocation and its binding to DNA.[15]

  • Androgen Receptor-IN-4 (AR-IN-4): Also known as Androgen receptor antagonist 4 or Compound AT2, this is a newer antagonist with a reported IC50 of 0.15 µM.[16] While detailed structural information in the public domain is limited, its non-steroidal nature and antagonistic properties place it within the broader class of modern AR inhibitors.

Quantitative Comparison of AR Ligand Activity

The following table summarizes key quantitative data for the discussed AR ligands, providing a basis for comparing their potency and efficacy.

LigandTypeBinding Affinity (Kd/Ki)IC50EC50
Testosterone AgonistKd: 0.4 to 1.0 nM[1]-0.66 nM[17]
Dihydrotestosterone (DHT) AgonistKd: 0.25 to 0.5 nM[1]3.2 nM[18]0.13 nM[17][19]
Bicalutamide AntagonistKi: 35 nM[10]159–243 nM[9], 160 nM[20][21]-
Enzalutamide Antagonist-21.4 nM[21], 366 nM[22]-
This compound Antagonist-150 nM[16]-

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical cascade in both normal physiology and disease. The diagram below illustrates the canonical pathway and highlights the points of intervention for both agonists and antagonists.

Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds & Activates AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_active->AR_translocation Translocates to Nucleus Antagonist Antagonist (Bicalutamide, Enzalutamide, AR-IN-4) Antagonist->AR_inactive Binds & Inhibits ARE Androgen Response Element (ARE) on DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Response Cellular Response (Proliferation, Survival) Gene_Transcription->Cell_Response AR_translocation->ARE Binds to ARE

Canonical Androgen Receptor Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery and development. Below are detailed methodologies for key assays used to characterize androgen receptor ligands.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR.

Materials:

  • AR source: Rat prostate cytosol or recombinant human AR.

  • Radioligand: [³H]-R1881 (a synthetic androgen).

  • Test compounds and reference standards (e.g., DHT, bicalutamide).

  • Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference standards.

  • In a multi-well plate, incubate the AR preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or standards.

  • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from free radioligand using a method such as charcoal-dextran adsorption or filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

AR Luciferase Reporter Gene Assay

Objective: To determine the functional agonist or antagonist activity of a test compound on AR-mediated gene transcription.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.

Materials:

  • A suitable cell line (e.g., PC-3 cells co-transfected with AR and a luciferase reporter plasmid, or LNCaP cells which endogenously express AR).

  • Cell culture medium and reagents.

  • Test compounds and reference standards (e.g., DHT for agonist mode, bicalutamide/enzalutamide for antagonist mode).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a multi-well plate and allow them to attach.

  • For antagonist assays, pre-incubate the cells with the test compound for a short period.

  • Add the test compound (for agonist mode) or a combination of the test compound and a fixed concentration of an AR agonist like DHT (for antagonist mode).

  • Incubate for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • For agonist assays, plot luminescence against the log concentration of the test compound to determine the EC50 value.

  • For antagonist assays, plot the percentage of inhibition of agonist-induced activity against the log concentration of the test compound to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of an AR ligand on the proliferation of androgen-sensitive cancer cells.

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A colorimetric change, induced by the reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in living cells, is quantified.

Materials:

  • Androgen-sensitive prostate cancer cell line (e.g., LNCaP).

  • Cell culture medium and reagents.

  • Test compounds and reference standards.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Plot the absorbance (or percentage of control) against the log concentration of the test compound to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for AR Ligand Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of a novel androgen receptor ligand, from initial screening to functional characterization.

Experimental Workflow for AR Ligand Evaluation Start Compound Library Binding_Assay AR Competitive Binding Assay (Determine Ki/IC50) Start->Binding_Assay Reporter_Assay_Agonist AR Reporter Gene Assay (Agonist Mode - Determine EC50) Binding_Assay->Reporter_Assay_Agonist High Affinity Binders Reporter_Assay_Antagonist AR Reporter Gene Assay (Antagonist Mode - Determine IC50) Binding_Assay->Reporter_Assay_Antagonist High Affinity Binders Proliferation_Assay Cell Proliferation Assay (Determine GI50) Reporter_Assay_Agonist->Proliferation_Assay Potent Agonists Reporter_Assay_Antagonist->Proliferation_Assay Potent Antagonists Downstream_Analysis Downstream Mechanistic Studies (e.g., AR Nuclear Translocation, Target Gene Expression) Proliferation_Assay->Downstream_Analysis Active in Cell-Based Assays Lead_Compound Lead Compound Identification Downstream_Analysis->Lead_Compound

Workflow for AR Ligand Evaluation

References

Safety Operating Guide

Safe Disposal of Androgen Receptor-IN-4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Androgen receptor-IN-4, a potent small molecule inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for the disposal of hazardous chemical waste and potent pharmacological compounds.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with the utmost care. The following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles with side shields, and double-layered chemical-resistant gloves (e.g., nitrile) are required at all times when handling the compound or its waste.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any powders or aerosols.

  • Avoid Contact: Direct contact with the skin, eyes, and mucous membranes must be strictly avoided. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.

  • Ingestion: Do not eat, drink, or smoke in any area where this compound is handled or stored. Accidental ingestion requires immediate medical intervention.

Quantitative Data for Potent Small Molecule Inhibitors

While specific quantitative data for this compound is not available, the following table provides representative data for similar potent small molecule inhibitors to illustrate the level of caution required.

ParameterTypical Value RangeSignificance for Disposal
IC50 / GI50 Low nM to µMIndicates high potency; even small quantities of waste are hazardous.
Aqueous Solubility Generally lowMay require organic solvents for decontamination, which must also be disposed of as hazardous waste.
Storage Temperature -20°C to 4°CWaste containers should be stored in a cool, designated area away from incompatible materials.
Reactivity Generally stableAvoid mixing with strong oxidizing or reducing agents in waste containers.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Protocols

Decontamination of Surfaces and Glassware:

  • Preparation of Decontamination Solution: Prepare a 1:10 dilution of bleach in water or use a 70% ethanol (B145695) solution. The choice of solvent should be based on the solubility of this compound and compatibility with the surface material.

  • Application: Liberally apply the decontamination solution to the contaminated surface or glassware.

  • Contact Time: Allow a contact time of at least 30 minutes to ensure deactivation of the compound.

  • Wiping: Thoroughly wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated areas.

  • Rinsing: For non-sensitive surfaces and glassware, rinse with water to remove any residual cleaning agents.

  • Disposal of Materials: All cleaning materials, including pads and gloves, must be disposed of as solid hazardous waste.

Spill Cleanup Protocol:

  • Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described above.

  • Containment: For solid spills, gently cover with absorbent pads to avoid raising dust. For liquid spills, use a chemical spill kit with appropriate absorbent material to contain the spill.

  • Decontamination: Once the spill is absorbed, decontaminate the area using the surface decontamination protocol.

  • Collect Waste: All materials used for the cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and institutional safety office.

Mandatory Visualizations

Androgen Receptor Signaling Pathway Inhibition

The diagram below illustrates a simplified androgen receptor (AR) signaling pathway and the mechanism of action for an inhibitor like this compound. In the cytoplasm, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, causing it to translocate to the nucleus. There, it binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes involved in cell proliferation and survival. An AR inhibitor competitively binds to the receptor, preventing androgen binding and subsequent nuclear translocation and gene transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization AR_Inhibitor This compound AR_Inhibitor->AR Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Activates caption Inhibition of Androgen Receptor Signaling Pathway

Caption: Inhibition of the Androgen Receptor signaling pathway by a competitive inhibitor.

Disposal Workflow for this compound

The following workflow provides a logical, step-by-step guide for the safe disposal of this compound waste.

Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Lab coat, goggles, double gloves start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated gloves, tips, etc.) segregate->solid_waste liquid_waste Liquid Waste (Unused solutions, solvents) segregate->liquid_waste solid_container Place in Labeled, Puncture-Resistant Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container seal Keep Containers Securely Sealed solid_container->seal liquid_container->seal storage Store in Designated Satellite Accumulation Area seal->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end caption Disposal Workflow for this compound

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Androgen receptor-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Androgen receptor-IN-4 is not publicly available. The following guidance is based on safety protocols for similar small molecule inhibitors, general laboratory safety standards, and information from supplier documentation for related compounds. Researchers must conduct a thorough risk assessment for their specific use case and adhere to all institutional and local regulations.

This guide provides essential safety and logistical information for handling this compound, a compound used by researchers, scientists, and drug development professionals. The focus is on procedural, step-by-step guidance to ensure safe operational handling and disposal.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPEAdditional Recommendations
Handling Solid Compound (weighing, preparing solutions)- Chemical-resistant gloves (disposable nitrile)[1][2] - Safety glasses with side shields or chemical splash goggles[1][3] - Laboratory coat[1][2]- Use a chemical fume hood or a ventilated balance enclosure.[1] - Consider double-gloving.[1][4]
Working with Solutions of the Compound - Chemical-resistant gloves (disposable nitrile)[1][3] - Safety glasses with side shields or chemical splash goggles[1][3] - Laboratory coat[1][2]- A face shield should be worn in addition to goggles if there is a significant splash hazard.[1][3][5]
General Laboratory Work in the Vicinity of the Compound - Safety glasses[2][3] - Laboratory coat[2] - Closed-toe shoes[2]- Long pants should be worn to protect the legs.[2]

Note: Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area. Wash hands thoroughly after handling the compound.

II. Operational Plan: Handling Procedures

Adherence to standard operating procedures is crucial for minimizing the risk of exposure to this compound.

A. Engineering Controls:

  • Ventilation: All work involving the solid form of this compound or its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eye Wash and Safety Shower: An accessible and operational eye wash station and safety shower must be available in the laboratory.[1]

B. Procedural Guidance:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.[1]

  • Weighing: If working with the powdered form, carefully weigh the required amount in a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust.[1]

  • Solubilization: Add the solvent to the solid compound slowly and carefully to avoid splashing.[1]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.

III. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.[1]

  • Disposal Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.

IV. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Proceed to Handling solubilize Prepare Stock Solution weigh->solubilize experiment Perform Experiment solubilize->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.